molecular formula C14H26O4 B1670624 Diisobutyl Adipate CAS No. 141-04-8

Diisobutyl Adipate

Número de catálogo: B1670624
Número CAS: 141-04-8
Peso molecular: 258.35 g/mol
Clave InChI: RDOFJDLLWVCMRU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Diisobutyl adipate is a fatty acid ester.
This compound has been reported in Gymnodinium nagasakiense and Karenia mikimotoi with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

bis(2-methylpropyl) hexanedioate
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InChI

InChI=1S/C14H26O4/c1-11(2)9-17-13(15)7-5-6-8-14(16)18-10-12(3)4/h11-12H,5-10H2,1-4H3
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InChI Key

RDOFJDLLWVCMRU-UHFFFAOYSA-N
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Canonical SMILES

CC(C)COC(=O)CCCCC(=O)OCC(C)C
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Molecular Formula

C14H26O4
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DSSTOX Substance ID

DTXSID9036690
Record name Diisobutyl adipate
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Molecular Weight

258.35 g/mol
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Physical Description

Liquid, Colorless odorless liquid; [Hawley], Clear colourless liquid; Bland aroma
Record name Hexanedioic acid, 1,6-bis(2-methylpropyl) ester
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Boiling Point

278-280 °C, BP: 186-8 °C @ 15 mm Hg, 279.00 °C. @ 760.00 mm Hg
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Solubility

Sol in most org solvents; insol in water, Practically insoluble or insoluble in water, Soluble (in ethanol)
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Density

0.9534 g/cu cm @ 19 °C, 0.950-0.956 (20°)
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Vapor Pressure

0.00563 [mmHg]
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Color/Form

Colorless liquid

CAS No.

141-04-8, 68954-45-0
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Melting Point

-20 °C, -20.00 °C. @ 760.00 mm Hg
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Foundational & Exploratory

Spectroscopic Analysis of Diisobutyl Adipate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of diisobutyl adipate (B1204190), a widely used excipient and plasticizer. The following sections detail the principles and experimental data obtained from Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), offering crucial insights into its molecular structure and chemical properties.

Introduction to Diisobutyl Adipate

This compound (DIBA) is the diester of adipic acid and isobutyl alcohol. Its chemical formula is C14H26O4, with a molecular weight of 258.35 g/mol .[1] It is a colorless, odorless liquid soluble in most organic solvents but insoluble in water.[2] Due to its properties as an emollient and plasticizer, it finds applications in cosmetics, food packaging, and pharmaceutical formulations. A thorough understanding of its spectroscopic characteristics is essential for quality control, stability studies, and formulation development.

Chemical Structure:

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: FTIR Spectroscopy Data
Wavenumber (cm⁻¹)IntensityFunctional Group AssignmentVibration Mode
~2960StrongC-HAlkane stretch
~2875StrongC-HAlkane stretch
~1735StrongC=OEster carbonyl stretch
~1470MediumC-HAlkane bend
~1370MediumC-HAlkane bend (gem-dimethyl)
~1170StrongC-OEster stretch
~1040MediumC-OEster stretch
Table 2: ¹H NMR Spectroscopy Data (Solvent: CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.85Doublet4H-O-CH₂ -CH(CH₃)₂
~2.25Triplet4H-CO-CH₂ -CH₂-
~1.90Multiplet2H-O-CH₂-CH (CH₃)₂
~1.60Multiplet4H-CO-CH₂-CH₂ -
~0.90Doublet12H-CH( CH₃ )₂
Table 3: ¹³C NMR Spectroscopy Data (Solvent: CDCl₃)
Chemical Shift (δ, ppm)Assignment
~173C =O (Ester carbonyl)
~70-O-CH₂ -
~34-CO-CH₂ -
~28-O-CH₂-CH -
~24-CO-CH₂-CH₂ -
~19-CH(CH₃ )₂
Table 4: Mass Spectrometry Data (Electron Ionization)
Mass-to-Charge Ratio (m/z)Relative Intensity (%)Proposed Fragment Ion
258Low[M]⁺ (Molecular Ion)
201Medium[M - C₄H₉O]⁺
129High[C₆H₉O₄]⁺
111Medium[C₆H₇O₃]⁺
57High[C₄H₉]⁺
56High[C₄H₈]⁺

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are outlined below.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Principle: FTIR spectroscopy measures the absorption of infrared radiation by the sample, which causes molecular vibrations (stretching and bending) at specific frequencies corresponding to the functional groups present.

  • Methodology (Attenuated Total Reflectance - ATR):

    • Instrument: A Fourier-Transform Infrared Spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

    • Sample Preparation: A small drop of neat this compound is placed directly onto the clean surface of the ATR crystal.

    • Data Acquisition: The spectrum is acquired over a range of 4000-400 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber (cm⁻¹) is analyzed to identify the characteristic absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at a specific frequency. The chemical environment of each nucleus influences this frequency, providing detailed information about the molecular structure.

  • Methodology (¹H and ¹³C NMR):

    • Instrument: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

    • Sample Preparation: Approximately 10-20 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (δ = 0 ppm).

    • Data Acquisition:

      • For ¹H NMR , the spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio.

      • For ¹³C NMR , a proton-decoupled sequence (e.g., PENDANT or DEPT) is typically used to simplify the spectrum and enhance the signal of carbon atoms. A larger number of scans is required due to the lower natural abundance of the ¹³C isotope.

    • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and the chemical shifts are referenced to the internal standard. Integration of the peaks in the ¹H NMR spectrum provides the relative ratio of protons.

Mass Spectrometry (MS)
  • Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. The sample is first ionized, and the resulting ions are separated based on their m/z ratio and detected. The fragmentation pattern of the molecular ion provides valuable information about the molecule's structure.

  • Methodology (Electron Ionization - EI):

    • Instrument: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

    • Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane) is injected into the GC. The GC separates the this compound from any impurities.

    • Ionization: As the this compound elutes from the GC column, it enters the ion source of the mass spectrometer. In the EI source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺) and inducing fragmentation.[3]

    • Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole).

    • Detection: The detector records the abundance of ions at each m/z value, generating a mass spectrum.

Visualization of Spectroscopic Analysis

The following diagrams illustrate the workflow and interpretation of the spectroscopic data.

Spectroscopic_Analysis_Workflow cluster_Sample Sample Preparation cluster_Techniques Spectroscopic Techniques cluster_Data Data Acquisition & Interpretation cluster_Result Final Analysis Sample This compound (Liquid) FTIR FTIR Spectroscopy Sample->FTIR NMR NMR Spectroscopy Sample->NMR MS Mass Spectrometry Sample->MS FTIR_Data IR Spectrum (Functional Groups) FTIR->FTIR_Data NMR_Data NMR Spectrum (¹H & ¹³C Connectivity) NMR->NMR_Data MS_Data Mass Spectrum (Molecular Weight & Fragmentation) MS->MS_Data Structure Structural Elucidation of This compound FTIR_Data->Structure NMR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic analysis of this compound.

FTIR_Interpretation cluster_Peaks Key Absorption Peaks cluster_Structure Inferred Structural Features FTIR_Spectrum FTIR Spectrum C_H_stretch ~2960 cm⁻¹ C-H Stretch FTIR_Spectrum->C_H_stretch C_O_stretch ~1735 cm⁻¹ C=O Stretch (Ester) FTIR_Spectrum->C_O_stretch C_O_ester_stretch ~1170 cm⁻¹ C-O Stretch (Ester) FTIR_Spectrum->C_O_ester_stretch Alkane Alkyl Chains C_H_stretch->Alkane Ester Ester Functional Group C_O_stretch->Ester C_O_ester_stretch->Ester

Caption: Interpretation of key signals in the FTIR spectrum of this compound.

Mass_Spec_Fragmentation MolecularIon This compound m/z = 258 Fragment201 Fragment m/z = 201 MolecularIon->Fragment201 - C₄H₉O Fragment129 Fragment m/z = 129 MolecularIon->Fragment129 - C₈H₁₇O₂ Fragment57 Isobutyl Cation m/z = 57 MolecularIon->Fragment57 Cleavage Fragment56 Isobutene m/z = 56 Fragment57->Fragment56 - H

Caption: Proposed electron ionization fragmentation pathway for this compound.

References

Physical properties of Diisobutyl Adipate: viscosity, boiling point, density

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to the Physical Properties of Diisobutyl Adipate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of this compound (DIBA), a diester of isobutyl alcohol and adipic acid. Due to its properties as a plasticizer, emollient, and solvent, DIBA is utilized in a variety of applications, including in the pharmaceutical and cosmetic industries. A thorough understanding of its physical characteristics is crucial for formulation development, quality control, and ensuring product performance and stability.

Core Physical Properties of this compound

The following table summarizes the key physical properties of this compound, compiled from various sources. These values represent typical data and may vary slightly depending on the purity and measurement conditions.

Physical PropertyValueTemperature (°C)Pressure
Viscosity 20 cP20Ambient
Low-viscosity--
Boiling Point 278 - 280 °C[1]-760 mmHg
293 °C[2][3][4][5]-760 mmHg
294 °C-760 mmHg
279 °C-760 mmHg
186 - 188 °C-15 mmHg
Density 0.9534 g/cm³19Ambient
0.950 - 0.956 g/cm³20Ambient
0.954 g/mL25Ambient
0.953 ± 0.003 g/cm³20Ambient

Experimental Protocols for Determination of Physical Properties

Accurate determination of the physical properties of this compound is essential for its application. The following are detailed methodologies for measuring viscosity, boiling point, and density.

Viscosity Determination using a Rotational Viscometer

Rotational viscometers are a common and accurate method for determining the viscosity of liquids.

Principle: This method is based on the principle that the torque required to rotate a spindle immersed in a fluid is proportional to the viscosity of that fluid. The instrument measures the resistance of the fluid to the rotational movement of the spindle.

Apparatus:

  • Rotational Viscometer (e.g., Brookfield type)

  • Appropriate spindle for the expected viscosity range

  • Temperature-controlled water bath

  • Beaker or sample container

Procedure:

  • Sample Preparation: Place a sufficient amount of this compound into a beaker, ensuring the sample is free of air bubbles.

  • Temperature Control: Place the beaker in a temperature-controlled water bath set to the desired temperature (e.g., 20°C) and allow the sample to equilibrate.

  • Instrument Setup:

    • Select an appropriate spindle and rotational speed based on the expected viscosity of DIBA (low to medium viscosity).

    • Attach the spindle to the viscometer.

    • Calibrate the viscometer according to the manufacturer's instructions, often using a certified viscosity standard.

  • Measurement:

    • Immerse the spindle into the this compound sample up to the immersion mark on the spindle shaft.

    • Start the motor of the viscometer at the selected speed.

    • Allow the reading to stabilize. This is indicated when the torque reading remains constant.

    • Record the viscosity value displayed by the instrument in centipoise (cP) or Pascal-seconds (Pa·s).

  • Data Analysis: Repeat the measurement at different rotational speeds to check for Newtonian behavior. For a Newtonian fluid like DIBA, the viscosity should remain constant regardless of the shear rate (rotational speed).

Boiling Point Determination using Ebulliometry

An ebulliometer is a specialized instrument for the precise measurement of the boiling point of liquids.

Principle: Ebulliometry is based on the principle that at a given atmospheric pressure, a pure liquid boils at a constant temperature. The ebulliometer creates a state of equilibrium between the liquid and vapor phases, allowing for a highly accurate measurement of this temperature.

Apparatus:

  • Ebulliometer (e.g., Świętosławski type)

  • Heating mantle or electric heater

  • Calibrated thermometer or temperature probe with high resolution (e.g., 0.1°C)

  • Condenser

Procedure:

  • Apparatus Setup:

    • Assemble the ebulliometer according to the manufacturer's instructions. Ensure all glass joints are properly sealed.

    • Place the this compound sample into the boiling flask of the ebulliometer.

    • Place the thermometer or temperature probe in the designated thermowell, ensuring it is positioned to measure the temperature of the vapor in equilibrium with the boiling liquid.

    • Connect the condenser to a cold water supply.

  • Measurement:

    • Begin heating the sample gently using the heating mantle.

    • As the liquid begins to boil, observe the temperature reading.

    • The temperature will rise and then stabilize once the liquid-vapor equilibrium is reached. This stable temperature is the boiling point.

    • Record the boiling point and the ambient atmospheric pressure.

  • Correction for Pressure: If the atmospheric pressure during the measurement is not exactly 760 mmHg, a correction may be necessary to report the normal boiling point.

Density Determination using a Pycnometer

A pycnometer, or specific gravity bottle, is a flask with a precisely known volume used to determine the density of a liquid with high accuracy.

Principle: The density of a liquid is determined by accurately measuring the mass of a known volume of the liquid. The pycnometer allows for the precise measurement of the volume.

Apparatus:

  • Pycnometer (specific gravity bottle) with a ground-glass stopper containing a capillary tube

  • Analytical balance (readable to at least 0.0001 g)

  • Temperature-controlled water bath

  • Distilled water (for calibration)

Procedure:

  • Calibration of the Pycnometer:

    • Thoroughly clean and dry the pycnometer and its stopper.

    • Weigh the empty, dry pycnometer on the analytical balance (m_empty).

    • Fill the pycnometer with distilled water of a known temperature and density.

    • Insert the stopper, allowing excess water to exit through the capillary.

    • Dry the outside of the pycnometer carefully.

    • Weigh the pycnometer filled with water (m_water).

    • Calculate the volume of the pycnometer (V) using the known density of water at that temperature.

  • Measurement of this compound Density:

    • Empty, clean, and dry the calibrated pycnometer.

    • Fill the pycnometer with this compound.

    • Place the pycnometer in a temperature-controlled water bath to bring the sample to the desired temperature (e.g., 20°C or 25°C).

    • Insert the stopper, allowing excess liquid to exit.

    • Dry the outside of the pycnometer.

    • Weigh the pycnometer filled with this compound (m_DIBA).

  • Calculation:

    • Calculate the mass of the this compound: Mass_DIBA = m_DIBA - m_empty.

    • Calculate the density of this compound: Density_DIBA = Mass_DIBA / V.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the experimental determination of the physical properties of a liquid substance like this compound.

G Workflow for Physical Property Determination cluster_0 Sample Preparation cluster_1 Property Measurement cluster_2 Data Analysis & Reporting A Obtain pure this compound sample B Degas sample if necessary A->B C Viscosity Measurement (Rotational Viscometer) B->C D Boiling Point Measurement (Ebulliometer) B->D E Density Measurement (Pycnometer) B->E F Record raw data (Torque, Temperature, Mass, Volume) C->F D->F E->F G Calculate final properties with units F->G H Report results with experimental conditions G->H

Caption: Generalized workflow for determining the physical properties of a liquid.

References

Diisobutyl Adipate (CAS No. 141-04-8): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Diisobutyl Adipate (B1204190) (DBA), a versatile diester with significant applications across various industries, including cosmetics, plastics, and as a potential subject of study in drug development and toxicology. This document consolidates key data on its chemical and physical properties, outlines experimental protocols for its synthesis and analysis, and explores its biological interactions, including its effects on cellular signaling pathways.

Chemical and Physical Properties

Diisobutyl Adipate (DBA) is the diester of isobutyl alcohol and adipic acid.[1] It is a colorless, odorless, and oily liquid.[2][3] The quantitative properties of DBA are summarized in the tables below, providing a clear reference for researchers.

Table 1: General and Physical Properties of this compound
PropertyValueSource(s)
CAS Number 141-04-8[2]
Molecular Formula C₁₄H₂₆O₄
Molecular Weight 258.35 g/mol
Appearance Colorless, transparent oily liquid
Boiling Point 293 °C (lit.)
Melting Point -17 °C
Density 0.954 g/mL at 25 °C (lit.)
Refractive Index n20/D 1.432 (lit.)
Flash Point 112.78 °C (TCC)
Water Solubility Practically insoluble
Table 2: Purity and Specification Data for this compound
ParameterSpecificationSource(s)
Purity (DIBA) ≥ 99.0%
Acid Value ≤ 0.1 mg KOH/g
Color (APHA) ≤ 20 Pt-Co
Water Content ≤ 0.05%

Applications

This compound is a versatile compound with a wide range of applications stemming from its properties as an emollient, plasticizer, and solvent.

  • Cosmetics and Personal Care: DBA is widely used in skincare, sunscreens, and makeup formulations to provide a smooth, non-greasy texture and improve spreadability. It acts as an emollient, softening and smoothing the skin by forming a protective layer. Its lightweight and non-comedogenic nature make it suitable for various skin types. In hair care products, it functions as a lightweight moisturizer. Recommended usage levels in cosmetics range from 0.005% to 8%.

  • Plasticizer for Polymers: DBA is an efficient plasticizer for polymers such as PVC, cellulose (B213188) resins, and synthetic rubbers, enhancing their flexibility at low temperatures.

  • Industrial Applications: It also serves as a synthetic lubricant in industrial machinery and as a solvent for fragrances and oils.

Experimental Protocols

Synthesis of this compound via Esterification

The most common method for synthesizing this compound is through the direct esterification of adipic acid with isobutanol. The following is a generalized protocol based on common laboratory and industrial practices.

Materials:

  • Adipic Acid

  • Isobutanol (in excess)

  • Acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid)

  • Toluene (B28343) (for azeotropic removal of water)

  • Sodium carbonate solution (5%)

  • Deionized water

  • Drying agent (e.g., anhydrous magnesium sulfate)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus or a similar water separator

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stirrer, combine adipic acid, an excess of isobutanol, and a catalytic amount of an acid catalyst. Add toluene to facilitate the azeotropic removal of water.

  • Esterification: Heat the mixture to reflux with vigorous stirring. The water produced during the reaction will be collected in the Dean-Stark trap.

  • Monitoring the Reaction: Monitor the progress of the reaction by measuring the amount of water collected or by determining the acid value of the reaction mixture. The reaction is considered complete when the theoretical amount of water has been collected or the acid value is below a specified limit (e.g., < 0.2 mg KOH/g).

  • Neutralization and Washing: After cooling the reaction mixture, transfer it to a separatory funnel. Wash the organic layer sequentially with a 5% sodium carbonate solution to neutralize the acid catalyst, followed by washes with deionized water until the aqueous layer is neutral.

  • Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent like magnesium sulfate. Filter to remove the drying agent and then remove the toluene and excess isobutanol using a rotary evaporator.

  • Purification: Purify the crude this compound by vacuum distillation to obtain the final high-purity product.

Analytical Method: Determination by Gas Chromatography (GC)

Gas chromatography is a standard method for the determination and quantification of this compound in various samples, including plastics and biological matrices.

Instrumentation:

  • Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Capillary column suitable for the analysis of esters (e.g., a non-polar or medium-polarity column).

General GC-FID Conditions:

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Temperature Program: Start at a suitable initial temperature (e.g., 100 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 250 °C) and hold.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injection Volume: 1 µL

Sample Preparation:

  • Solid Samples (e.g., PVC): Dissolve a known weight of the sample in a suitable solvent (e.g., tetrahydrofuran), followed by precipitation of the polymer with a non-solvent (e.g., methanol). The supernatant containing the DBA can then be analyzed.

  • Liquid Samples: Dilute the sample with a suitable solvent (e.g., hexane (B92381) or ethyl acetate) to a concentration within the calibration range.

Quantification:

  • Prepare a series of standard solutions of this compound in the chosen solvent.

  • Inject the standards to create a calibration curve by plotting the peak area against the concentration.

  • Inject the prepared sample and determine the concentration of DBA from the calibration curve.

Toxicological Profile and Safety

This compound is generally considered to have low toxicity.

Table 3: Toxicological Data for this compound
EndpointSpeciesRouteValueSource(s)
Acute Oral Toxicity (LD50) RatIntraperitoneal5.676 mg/kg
Dermal Irritation RabbitDermalMinimal to no irritation
Eye Irritation RabbitOcularMinimally irritating (undiluted)
Skin Sensitization Guinea PigDermalNot a sensitizer (B1316253) (at 25%)
Genotoxicity -In vitroNot genotoxic in two test systems

Safety and Handling:

  • It is recommended to wash hands thoroughly after handling.

  • Personal protective equipment such as eye shields and gloves should be used.

  • Store in a cool, dry, and well-ventilated area away from direct heat and sunlight.

Mechanism of Action and Signaling Pathways

Recent research has indicated that this compound may exert biological effects by interacting with nuclear receptors, specifically the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).

Interaction with PPARγ Signaling Pathway

Studies have shown that DBA has a strong affinity for the ligand-binding domain of PPARγ. Activation of PPARγ can lead to alterations in the transcriptional expression of genes related to lipid metabolism. This interaction suggests that DBA exposure might disrupt intracellular lipid metabolism homeostasis.

Below is a diagram illustrating the general PPARγ signaling pathway and the potential point of interaction for this compound.

PPARg_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DBA This compound PPARg_RXR_inactive PPARγ-RXR Heterodimer (Inactive) DBA->PPARg_RXR_inactive Binds and Activates PPARg_RXR_active PPARγ-RXR Heterodimer (Active) PPARg_RXR_inactive->PPARg_RXR_active Translocates to Nucleus PPRE PPRE (PPAR Response Element) PPARg_RXR_active->PPRE Binds Target_Genes Target Genes (Lipid Metabolism) PPRE->Target_Genes Regulates Transcription mRNA mRNA Target_Genes->mRNA Transcription Proteins Proteins mRNA->Proteins Translation Lipid_Metabolism_Alteration Alteration of Lipid Metabolism Proteins->Lipid_Metabolism_Alteration Alters

Caption: Proposed interaction of this compound with the PPARγ signaling pathway.

Experimental Workflow for In Vitro Hepatocyte Study

To investigate the effects of this compound on lipid metabolism in hepatocytes, the following experimental workflow can be employed.

Hepatocyte_Experimental_Workflow Hepatocyte_Culture 1. Hepatocyte Culture (e.g., AML12 or L02 cells) DBA_Exposure 2. DBA Exposure (Varying concentrations and time points) Hepatocyte_Culture->DBA_Exposure Lipid_Accumulation_Assay 3a. Lipid Accumulation Assay (e.g., Oil Red O Staining) DBA_Exposure->Lipid_Accumulation_Assay Gene_Expression_Analysis 3b. Gene Expression Analysis (qPCR for PPARγ target genes) DBA_Exposure->Gene_Expression_Analysis Data_Analysis 4. Data Analysis and Interpretation Lipid_Accumulation_Assay->Data_Analysis Gene_Expression_Analysis->Data_Analysis

Caption: Workflow for studying this compound's effect on hepatocytes.

This technical guide provides a foundational understanding of this compound for research and development purposes. Further investigation into its biological interactions and potential applications in drug development is warranted.

References

Diisobutyl Adipate as a non-phthalate plasticizer alternative

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Diisobutyl Adipate (B1204190) (DIBA) as a Non-Phthalate Plasticizer Alternative

Introduction

Plasticizers are additives incorporated into materials, primarily polymers, to increase their flexibility, workability, and durability. For decades, phthalate (B1215562) esters have dominated the plasticizer market due to their excellent performance and cost-effectiveness. However, growing health and environmental concerns regarding certain low-molecular-weight phthalates have driven the search for safer alternatives. Diisobutyl adipate (DIBA), a non-phthalate ester of adipic acid, has emerged as a viable alternative, particularly in applications requiring high flexibility at low temperatures and a favorable safety profile.

This technical guide provides a comprehensive overview of this compound (DIBA) for researchers, scientists, and drug development professionals. It covers its physicochemical properties, mechanism of action, performance data, toxicological profile, and detailed experimental protocols for its evaluation.

Physicochemical Properties of this compound

DIBA is a colorless, odorless, oily liquid.[1][2] It is a bis(2-methylpropyl) ester of adipic acid.[1] Its key physical and chemical properties are summarized in the table below.

PropertyValueReference
CAS Number 141-04-8[3]
Molecular Formula C₁₄H₂₆O₄[3]
Molecular Weight 258.35 g/mol
Appearance Colorless, transparent oily liquid
Boiling Point 278-293 °C
Melting Point -20 °C
Density 0.951 - 0.954 g/mL at 20-25 °C
Flash Point 123 - 130 °C
Refractive Index 1.430 - 1.432 at 20-25 °C
Water Solubility 18.08 mg/L
Log Kow (Octanol/Water Partition Coeff.) 4.019
Vapor Pressure 5.063 x 10⁻³ mm Hg

Synthesis and Mechanism of Action

Synthesis

This compound is synthesized via the esterification of adipic acid with isobutanol. The reaction is typically catalyzed by a strong acid, such as sulfuric acid, and conducted at elevated temperatures to drive the formation of the diester. Water, a byproduct of the reaction, is continuously removed to shift the equilibrium towards the product. The final product is then purified through distillation and filtration.

G cluster_reactants Reactants cluster_process Process cluster_products Products & Purification adipic Adipic Acid esterification Esterification Reaction (Acid Catalyst, Heat) adipic->esterification isobutanol Isobutanol isobutanol->esterification crude_diba Crude DIBA + Water esterification->crude_diba Yields purification Purification (Distillation, Filtration) crude_diba->purification final_diba This compound (DIBA) purification->final_diba

Caption: General workflow for the synthesis of this compound.
Mechanism of Action as a Plasticizer

DIBA's efficacy as a plasticizer stems from its molecular structure. When blended with a polymer like Polyvinyl Chloride (PVC), the DIBA molecules intercalate between the long polymer chains. This process disrupts the strong intermolecular forces (van der Waals forces) that hold the polymer chains tightly together in a rigid structure. By spacing the chains apart, DIBA reduces the polymer's internal friction, allowing the chains to move more freely past one another. The result is a significant increase in the material's flexibility, a reduction in its brittleness, and a lower glass transition temperature (Tg).

G Mechanism of Plasticization cluster_before Rigid Polymer Matrix (Strong Intermolecular Forces) cluster_after Flexible Polymer Matrix (Reduced Intermolecular Forces) a1 Polymer Chain a2 Polymer Chain a3 Polymer Chain process Addition of This compound b1 Polymer Chain d1 DIBA b2 Polymer Chain d2 DIBA b3 Polymer Chain

Caption: DIBA molecules intercalating between polymer chains.

Performance and Applications

DIBA is an efficient plasticizer valued for imparting excellent low-temperature flexibility. However, its relatively low molecular weight can result in poorer permanence (higher volatility and migration) compared to larger plasticizers like trimellitates or high-molecular-weight phthalates. It is compatible with a wide range of polymers.

Polymer Compatibility:

  • Polyvinyl Chloride (PVC)

  • Cellulose Resins (e.g., Cellulose Nitrate, Ethyl Cellulose)

  • Synthetic Rubbers (e.g., Polychloroprene, SBR)

  • Polystyrene

  • Polyvinyl Acetate

Primary Applications:

  • Plasticizer for Polymers: Enhances flexibility in PVC films, hoses, and coatings.

  • Cosmetics and Personal Care: Acts as an emollient, solvent, and skin-conditioning agent in sunscreens, lotions, and makeup, providing a smooth, non-greasy feel.

  • Food Contact Materials: Approved for use as a component in adhesives and food packaging materials.

Toxicological Profile

DIBA is generally considered to have a low toxicity profile, making it a suitable alternative to more hazardous phthalates.

EndpointResultSpeciesReference
Acute Oral Toxicity (LD50) > 2000 mg/kgRat(read-across from DBA)
Acute Dermal Toxicity (LD50) > 2000 mg/kgRabbit(read-across from DBA)
Acute Intraperitoneal Toxicity (LD50) 5676 mg/kgRat
Skin Irritation No data available-
Eye Irritation No data available-
Carcinogenicity No component is identified as a probable, possible, or confirmed human carcinogen by IARC.-
Developmental Toxicity Experimental teratogenic effects observed at high doses (1.9 mL/kg) via intraperitoneal injection.Rat

The U.S. EPA Safer Choice program lists DIBA as "expected to be of low concern based on experimental and modeled data". It is also listed in the FDA's inventory for food contact substances.

Experimental Protocols

Protocol: Quantification of DIBA Migration from a Polymer Matrix

This protocol outlines a method to quantify the migration of DIBA from a polymer (e.g., PVC) into a food simulant, followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS). This method is adapted from general principles of plasticizer migration studies.

Objective: To determine the amount of DIBA that leaches from a polymer sample into a specified simulant over a set time and temperature.

Materials:

  • DIBA-plasticized polymer film of known surface area.

  • Food Simulants (e.g., 10% ethanol (B145695) for aqueous foods, 50% ethanol for alcoholic foods, olive oil or isooctane (B107328) for fatty foods).

  • Incubation oven or water bath.

  • Glass flasks with stoppers.

  • Internal Standard (IS) solution (e.g., Di-n-hexyl phthalate in isooctane).

  • Solvents: Isooctane (GC grade), Dichloromethane (B109758).

  • Solid Phase Extraction (SPE) cartridges (if using aqueous simulants).

  • GC-MS system with an appropriate column (e.g., DB-5ms).

Methodology:

  • Sample Preparation: Cut the polymer film into precise dimensions (e.g., 10 cm x 10 cm) to ensure a known surface area. Clean the surface with distilled water and dry completely.

  • Incubation: Place the polymer sample into a glass flask. Add a known volume of the chosen food simulant, ensuring the entire sample is submerged. For example, use 100 mL of simulant for a 100 cm² film.

  • Migration Conditions: Stopper the flask and incubate under controlled conditions (e.g., 10 days at 40°C, simulating long-term storage at room temperature).

  • Sample Extraction:

    • For Fatty Simulants (Olive Oil/Isooctane): After incubation, remove the polymer film. Take a precise aliquot (e.g., 1 mL) of the simulant, add a known amount of internal standard, dilute with isooctane, and inject directly into the GC-MS.

    • For Aqueous Simulants (Ethanol/Water): After incubation, remove the polymer film. Spike the aqueous simulant with the internal standard. Perform a liquid-liquid extraction with dichloromethane or pass the simulant through a pre-conditioned SPE cartridge to extract DIBA. Elute the cartridge with an appropriate solvent, concentrate the eluate, and reconstitute in isooctane for GC-MS analysis.

  • GC-MS Analysis:

    • Injection: 1 µL splitless injection.

    • Oven Program: Start at 80°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.

    • MS Detection: Use Selected Ion Monitoring (SIM) mode for characteristic DIBA ions (e.g., m/z 129, 112, 57) and the IS for quantification.

  • Quantification: Prepare a calibration curve using DIBA standards of known concentrations in the same simulant matrix. Calculate the concentration of DIBA in the simulant based on the peak area ratio of DIBA to the internal standard. Express the final migration result in mg/dm² of the polymer surface area.

G cluster_extraction Sample Extraction start Start: Polymer Sample (Known Surface Area) prep Submerge in Food Simulant (e.g., 10% Ethanol, Isooctane) start->prep incubate Incubate (Controlled Time & Temperature) prep->incubate aqueous Aqueous Simulant: Solid Phase Extraction (SPE) or Liquid-Liquid Extraction incubate->aqueous If Aqueous fatty Fatty Simulant: Direct Aliquot & Dilution incubate->fatty If Fatty analysis Add Internal Standard & Analyze by GC-MS aqueous->analysis fatty->analysis quantify Quantify using Calibration Curve analysis->quantify end End: Report Migration (mg/dm²) quantify->end

Caption: Experimental workflow for a DIBA migration study.
Protocol: Evaluation of Plasticizer Performance in PVC

This protocol describes standard methods for evaluating the mechanical properties of a PVC formulation plasticized with DIBA.

Objective: To measure the effect of DIBA on the hardness, tensile strength, and elongation of PVC.

Materials:

  • PVC resin, thermal stabilizer, lubricant.

  • This compound (DIBA).

  • Two-roll mill or laboratory internal mixer.

  • Compression molding press.

  • Shore A Durometer (ASTM D2240).

  • Universal Testing Machine (UTM) with grips for thin films.

  • Dumbbell-shaped die cutter (ASTM D638).

Methodology:

  • Formulation: Prepare a standard PVC formulation. For example: 100 parts PVC, 50 parts DIBA, 2 parts thermal stabilizer, 0.5 parts lubricant.

  • Compounding: Blend the components in a high-speed mixer. Process the blend on a heated two-roll mill (e.g., at 160°C) until a homogeneous sheet is formed.

  • Molding: Press the milled sheet in a compression mold at a specified temperature and pressure (e.g., 170°C for 5 minutes) to create a plaque of uniform thickness (e.g., 2 mm). Allow the plaque to cool under pressure.

  • Conditioning: Condition the molded plaques for at least 24 hours at standard laboratory conditions (23 ± 2°C and 50 ± 5% relative humidity) before testing.

  • Hardness Testing (ASTM D2240):

    • Place the plaque on a flat, hard surface.

    • Press the Shore A durometer firmly onto the sample, ensuring the presser foot is parallel to the surface.

    • Record the hardness value within 1 second of firm contact.

    • Take at least five measurements at different positions on the plaque and average the results.

  • Tensile Testing (ASTM D638):

    • Use the die to cut at least five dumbbell-shaped specimens from the conditioned plaque.

    • Measure the thickness and width of the narrow section of each specimen.

    • Mount a specimen in the grips of the Universal Testing Machine.

    • Apply a constant rate of extension (e.g., 500 mm/min) until the specimen breaks.

    • Record the maximum force (for tensile strength) and the extension at break (for elongation).

  • Calculations:

    • Tensile Strength (MPa): Maximum load / Original cross-sectional area.

    • Elongation at Break (%): [(Final length at break - Initial gauge length) / Initial gauge length] x 100.

    • Calculate the average and standard deviation for both properties.

Conclusion

This compound serves as an effective and safer alternative to traditional phthalate plasticizers in a variety of applications. Its primary advantages include high plasticizing efficiency, excellent low-temperature flexibility, and a favorable toxicological profile. While its permanence may be lower than that of higher molecular weight plasticizers, its performance characteristics make it well-suited for use in cosmetics, personal care products, and specific polymer applications where its benefits outweigh this limitation. The experimental protocols provided in this guide offer a framework for the rigorous evaluation of DIBA in research and development settings, ensuring its appropriate and safe use in advanced materials and consumer products.

References

Methodological & Application

Application Note: Gas Chromatography-Mass Spectrometry (GC-MS) Method for the Analysis of Diisobutyl Adipate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diisobutyl Adipate (B1204190) (DIBA) is a diester of isobutyl alcohol and adipic acid, commonly used as a plasticizer, emollient, and solvent in various industrial and consumer products, including cosmetics, food packaging, and medical devices.[1] Its potential for migration from these products into food, beverages, or directly into the human body necessitates sensitive and accurate analytical methods for its detection and quantification.[1][2][3] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely adopted technique for the analysis of semi-volatile organic compounds like DIBA, offering high resolution and definitive identification.[4] This application note presents a detailed protocol for the determination of Diisobutyl Adipate in various matrices using GC-MS.

Principle

The method involves the extraction of this compound from the sample matrix, followed by separation and detection using a gas chromatograph coupled to a mass spectrometer. The sample is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analyte between the mobile phase (carrier gas) and the stationary phase coated on the column walls. As DIBA elutes from the column, it enters the mass spectrometer, where it is ionized, fragmented, and detected. The resulting mass spectrum provides a unique fragmentation pattern that allows for unequivocal identification, while the chromatographic peak area is used for quantification.

Experimental Protocols

1. Sample Preparation: Solvent Extraction and Solid-Phase Extraction (SPE)

This protocol is suitable for the extraction of this compound from solid matrices such as plastic materials or food samples.

Materials and Reagents:

  • Methanol (B129727) (HPLC grade)

  • Dichloromethane (B109758) (HPLC grade)

  • n-Hexane (HPLC grade)

  • Deionized water

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis MAX)

  • Glass vials with PTFE-lined caps

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Comminution: Cut the solid sample into small pieces (approximately 2x2 mm) to increase the surface area for extraction.

  • Solvent Extraction:

    • Accurately weigh approximately 1 gram of the comminuted sample into a glass vial.

    • Add 10 mL of a suitable extraction solvent (e.g., a 1:1 v/v mixture of dichloromethane and methanol).

    • Vortex the vial for 5 minutes to ensure thorough mixing.

    • Place the vial in an ultrasonic bath for 30 minutes to enhance extraction efficiency.

    • Centrifuge the sample at 4000 rpm for 10 minutes to separate the solid material.

    • Carefully transfer the supernatant to a clean glass vial.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

    • Load the extracted supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge with 5 mL of 5% methanol in deionized water to remove polar interferences.

    • Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

    • Elute the this compound with 10 mL of n-hexane.

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of n-hexane for GC-MS analysis.

2. GC-MS Analysis

The following instrumental parameters can be used for the analysis of this compound.

Instrumentation and Conditions:

ParameterSetting
Gas Chromatograph
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature280°C
Injection Volume1 µL
Injection ModeSplitless
Carrier GasHelium (99.999% purity)
Flow Rate1.0 mL/min (constant flow)
Oven Program
Initial Temperature60°C, hold for 1 min
Ramp 120°C/min to 220°C
Ramp 210°C/min to 300°C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temperature230°C
Quadrupole Temperature150°C
Acquisition ModeSelected Ion Monitoring (SIM) or Full Scan

Data Presentation

Quantitative Data for this compound Analysis

The following table summarizes the expected quantitative performance of the GC-MS method for this compound.

ParameterExpected Value
Retention Time (approx. min) 12 - 15
Quantifier Ion (m/z) 129
Qualifier Ion 1 (m/z) 56
Qualifier Ion 2 (m/z) 111
Linearity Range 5 - 1000 ng/g
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 0.7 - 4.5 ng/mL
Intraday Recovery 85.4% - 114.6%
Interday Recovery 83.6% - 118.5%

Note: The retention time is an approximation and may vary depending on the specific instrument and column conditions. The mass-to-charge ratios are based on the typical fragmentation pattern of this compound, with m/z 129 being the base peak.

Visualizations

Diagrams of Experimental Workflow and Logical Relationships

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Solid Sample Comminution Comminution Sample->Comminution Extraction Solvent Extraction Comminution->Extraction Cleanup SPE Cleanup Extraction->Cleanup Concentration Concentration & Reconstitution Cleanup->Concentration Injection GC Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Identification Identification (Mass Spectrum) Detection->Identification Quantification Quantification (Peak Area) Detection->Quantification Report Final Report Identification->Report Quantification->Report

Caption: Experimental workflow for the GC-MS analysis of this compound.

Logical_Relationship Analyte This compound Method GC-MS Analyte->Method is analyzed by Separation Gas Chromatography Method->Separation separates Detection Mass Spectrometry Method->Detection detects Quantification Peak Area Separation->Quantification enables Identification Mass Spectrum Detection->Identification provides

Caption: Logical relationship of the key components in the GC-MS analysis of this compound.

References

Application Note: Quantification of Diisobutyl Adipate using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable method for the quantification of Diisobutyl Adipate (B1204190) (DIBA) using High-Performance Liquid Chromatography (HPLC) with UV detection. Diisobutyl Adipate is a widely used emollient and plasticizer in cosmetic, pharmaceutical, and industrial applications.[1][2] This method utilizes a reversed-phase C18 column to achieve efficient separation and accurate quantification of DIBA. The protocol provided herein is suitable for quality control, formulation development, and stability testing.

Introduction

This compound (DIBA) is the diester of isobutyl alcohol and adipic acid, with the chemical formula C14H26O4.[1][3] It is a colorless, odorless liquid that functions as an emollient, solvent, and plasticizer.[1] Its non-greasy feel and ability to enhance product spreadability make it a popular ingredient in skincare, hair care, and cosmetic products. In the pharmaceutical industry, it can be used in topical formulations. Given its widespread use, a validated analytical method for the accurate quantification of DIBA is essential for ensuring product quality and regulatory compliance.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of components in a mixture. This application note describes a reversed-phase HPLC method that is specific, accurate, and precise for the determination of DIBA.

Chemical and Physical Properties of this compound

PropertyValue
Chemical Formula C14H26O4
Molecular Weight 258.36 g/mol
CAS Number 141-04-8
Appearance Colorless, oily liquid
Boiling Point 293 °C
Density 0.954 g/mL at 25 °C
Solubility Soluble in most organic solvents; insoluble in water.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.

  • Software: Chromatographic data acquisition and processing software.

  • Solvents: HPLC-grade acetonitrile (B52724), methanol, and water.

  • Reagents: this compound reference standard (99% purity or higher), phosphoric acid or formic acid.

  • Glassware: Volumetric flasks, pipettes, and autosampler vials.

Preparation of Solutions
  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Diluent: Acetonitrile and water in a 50:50 (v/v) ratio.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of DIBA reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations in the range of 10-200 µg/mL.

Sample Preparation

The sample preparation method will vary depending on the matrix.

  • For Cosmetic Creams or Lotions:

    • Accurately weigh an amount of the sample equivalent to approximately 10 mg of DIBA into a 50 mL centrifuge tube.

    • Add 20 mL of acetonitrile and vortex for 5 minutes to disperse the sample.

    • Place the tube in an ultrasonic bath for 15 minutes to ensure complete extraction of DIBA.

    • Centrifuge the sample at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter into an autosampler vial.

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile
Gradient Program Time (min)
0
10
12
12.1
15
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Wavelength 210 nm
Run Time 15 minutes

Note: For Mass Spectrometry (MS) compatible applications, 0.1% formic acid can be used in place of phosphoric acid.

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines.

System Suitability
ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
%RSD of Peak Areas (n=6) ≤ 2.0%
Linearity

The linearity of the method should be evaluated by analyzing the working standard solutions at a minimum of five concentration levels. The correlation coefficient (r²) should be ≥ 0.999.

Precision

The precision of the method should be determined by performing repeat analyses of the sample. The relative standard deviation (%RSD) should be ≤ 2.0%.

Accuracy

The accuracy of the method should be assessed by a recovery study at three different concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration). The mean recovery should be between 98.0% and 102.0%.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.

Data Presentation

Table 1: Chromatographic Conditions and System Suitability

ParameterCondition / Acceptance Criteria
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Gradient of 0.1% Phosphoric Acid in Water and Acetonitrile
Flow Rate 1.0 mL/min
Detection Wavelength 210 nm
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
%RSD of Peak Areas (n=6) ≤ 2.0%

Table 2: Method Validation Summary

ParameterResult
Linearity (r²) ≥ 0.999
Precision (%RSD) ≤ 2.0%
Accuracy (Recovery) 98.0% - 102.0%
LOD To be determined
LOQ To be determined

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard_Prep Standard Preparation HPLC_System HPLC System (Pump, Autosampler, Column, Detector) Standard_Prep->HPLC_System Inject Standards Sample_Prep Sample Preparation Sample_Prep->HPLC_System Inject Samples Mobile_Phase_Prep Mobile Phase Preparation Mobile_Phase_Prep->HPLC_System Chromatographic_Run Chromatographic Run HPLC_System->Chromatographic_Run Data_Acquisition Data Acquisition Chromatographic_Run->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Report Report Generation Quantification->Report

Caption: A general workflow for the HPLC quantification of this compound.

Sample_Prep_Workflow Weigh_Sample Weigh Sample Add_Solvent Add Acetonitrile Weigh_Sample->Add_Solvent Vortex Vortex Add_Solvent->Vortex Ultrasonicate Ultrasonicate Vortex->Ultrasonicate Centrifuge Centrifuge Ultrasonicate->Centrifuge Filter Filter Supernatant Centrifuge->Filter Inject Inject into HPLC Filter->Inject

Caption: Sample preparation workflow for cosmetic creams or lotions.

Conclusion

The described HPLC method provides a reliable and efficient means for the quantification of this compound in various sample matrices. The use of a C18 column with a gradient elution of acetonitrile and acidified water allows for excellent separation and peak shape. This method is suitable for routine quality control analysis and can be adapted for different formulations with appropriate validation.

References

Application Note: High-Recovery Solid-Phase Extraction of Diisobutyl Adipate from Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and efficient method for the extraction and purification of Diisobutyl Adipate (B1204190) (DIBA), a common plasticizer and emollient, from complex sample matrices such as food, environmental water, and cosmetic products. The protocol utilizes solid-phase extraction (SPE) to effectively remove interfering substances and concentrate the analyte, ensuring high recovery rates and accurate quantification by subsequent analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS). This method is designed for researchers, scientists, and professionals in drug development and quality control who require a reliable and reproducible approach for the analysis of DIBA.

Introduction

Diisobutyl Adipate (DIBA) is a synthetic ester widely used as a plasticizer in polymers, a solvent in fragrances, and an emollient in personal care products.[1] Its presence in various consumer goods necessitates accurate and sensitive analytical methods for monitoring its migration and ensuring product safety. Complex sample matrices, however, often contain lipids, pigments, and other compounds that can interfere with instrumental analysis, leading to inaccurate results and potential damage to analytical instrumentation.

Solid-phase extraction (SPE) is a highly effective sample preparation technique that addresses these challenges by isolating analytes of interest from complex mixtures.[2][3] This method offers significant advantages over traditional liquid-liquid extraction, including reduced solvent consumption, higher sample throughput, and improved purification. This application note provides a detailed protocol for the SPE of DIBA from challenging matrices, enabling reliable and high-recovery analysis.

Principle of Solid-Phase Extraction

The SPE method for DIBA is based on a reversed-phase mechanism. The sample is loaded onto a hydrophobic SPE sorbent, such as C18 or a hydrophilic-lipophilic balanced (HLB) polymer. DIBA, being a nonpolar compound, is retained on the sorbent while more polar matrix components are washed away. A nonpolar solvent is then used to elute the retained DIBA, which can then be concentrated and analyzed.

Materials and Reagents

Experimental Protocol

Sample Preparation

The sample preparation procedure will vary depending on the matrix:

  • Food Matrices (e.g., Ham Sausage):

    • Homogenize 5 g of the sample with 10 mL of a suitable organic solvent (e.g., acetonitrile or a hexane/acetone mixture).

    • Vortex for 2 minutes and centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant.

    • For fatty samples, a lipid removal step (e.g., freezing or treatment with a sorbent like C18) may be necessary.[4]

  • Water Samples:

    • Acidify the water sample (e.g., 50 mL) to a pH of approximately 6.0.[1]

    • No further pre-treatment is typically required unless the sample contains a high load of suspended solids, in which case filtration is recommended.

  • Cosmetic Products (e.g., Lotions):

    • Disperse 1 g of the sample in 10 mL of methanol.

    • Vortex until a homogeneous suspension is achieved.

    • Centrifuge to pellet any insoluble components and collect the supernatant.

Solid-Phase Extraction Workflow

The following diagram illustrates the general workflow for the solid-phase extraction of DIBA:

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Complex Matrix (Food, Water, Cosmetic) Pretreatment Homogenization / Extraction Sample->Pretreatment Centrifugation Centrifugation / Filtration Pretreatment->Centrifugation Supernatant Analyte-rich Supernatant Centrifugation->Supernatant Loading 2. Sample Loading Supernatant->Loading Conditioning 1. Conditioning (Methanol, Water) Washing 3. Washing (Water / Methanol-Water) Loading->Washing Elution 4. Elution (Ethyl Acetate / Acetonitrile) Washing->Elution Drying Drying over Na2SO4 Elution->Drying Evaporation Evaporation under N2 Drying->Evaporation Reconstitution Reconstitution in Solvent Evaporation->Reconstitution GCMS GC-MS Analysis Reconstitution->GCMS

Caption: Solid-Phase Extraction Workflow for this compound Analysis.

Detailed SPE Protocol
  • Conditioning:

    • Pass 5 mL of methanol through the SPE cartridge, followed by 5 mL of ultrapure water. Do not allow the sorbent to dry.

  • Sample Loading:

    • Load the prepared sample supernatant onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 90:10 v/v) to remove polar interferences.

    • Dry the cartridge under vacuum for 10-20 minutes to remove excess water.

  • Elution:

    • Elute the retained DIBA with 10 mL of a nonpolar solvent such as ethyl acetate or acetonitrile. Collect the eluate in a clean collection tube.

Post-Extraction Processing
  • Drying:

    • Pass the eluate through a small column containing anhydrous sodium sulfate to remove any residual water.

  • Concentration:

    • Evaporate the eluate to near dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution:

    • Reconstitute the residue in a small, precise volume (e.g., 1 mL) of a suitable solvent for instrumental analysis (e.g., hexane or ethyl acetate).

Quantitative Data

The following table summarizes the expected performance of the SPE method for adipate plasticizers based on published data for structurally similar compounds.

AnalyteSPE SorbentMatrixSpiking LevelAverage Recovery (%)Relative Standard Deviation (%)Reference
Adipate PlasticizersOasis MAXHam Sausage5 - 1000 ng/g85.7 - 1062.5 - 15.6
Di(2-ethylhexyl) adipate (DEHA)Chromabond® HLBTap WaterNot Specified75 - 112< 20
Di(2-ethylhexyl) adipate (DEHA)Chromabond® HLBWaste WaterNot Specified75 - 112< 20

Conclusion

The described solid-phase extraction protocol provides an effective and reliable method for the isolation and concentration of this compound from a variety of complex matrices. The use of C18 or HLB sorbents ensures high recovery and excellent cleanup, enabling accurate and sensitive quantification by GC-MS. This application note serves as a valuable resource for laboratories performing routine analysis of plasticizers in food, environmental, and consumer product samples.

References

Application Notes and Protocols: Diisobutyl Adipate as an Emollient in Topical Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisobutyl Adipate (DIBA) is a synthetic ester that serves as a potent emollient in a variety of cosmetic and pharmaceutical formulations.[1] Its lightweight, non-greasy, and non-comedogenic properties make it an excellent choice for topical preparations, enhancing skin hydration and improving the spreadability of products.[1] In the context of topical drug delivery, DIBA not only improves the aesthetic and sensory characteristics of a formulation but can also act as a solvent and a potential penetration enhancer, facilitating the delivery of active pharmaceutical ingredients (APIs) through the stratum corneum. These notes provide detailed insights and protocols for utilizing DIBA in topical drug development.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of DIBA is essential for formulation development.

PropertyValue
Chemical Name This compound
CAS Number 141-04-8
Molecular Formula C₁₄H₂₆O₄
Molecular Weight 258.36 g/mol
Appearance Colorless to pale-yellow, oily liquid
Viscosity Approximately 18–21 mPa·s
Density 0.962 g/cm³
Solubility Insoluble in water; soluble in oils and esters

Note: Data for viscosity and density are for the closely related Dibutyl Adipate, which is expected to have very similar properties to this compound due to structural similarity.[2]

Application as an Emollient: Enhancing Skin Barrier Function

As an emollient, DIBA forms a protective layer on the skin's surface, which helps to reduce transepidermal water loss (TEWL) and maintain skin hydration.[3] While specific quantitative data for DIBA is limited in publicly available literature, studies on the structurally similar Dibutyl Adipate (DBA) provide valuable insights into its efficacy.

A study comparing cosmetic oils with natural and synthetic emollients demonstrated the hydrating effects of formulations containing DBA. The results indicated an improvement in skin hydration after the application of these formulations.[4]

Table 1: Effect of a Cosmetic Oil Formulation Containing Dibutyl Adipate on Skin Hydration

FormulationKey Emollients (Concentration)Mean Difference in Skin Hydration (Arbitrary Units)
F6Dibutyl Adipate (50%), Caprylic/Capric Triglyceride (30%)Smallest difference in the level of skin hydration was recorded in the case of F6 cosmetic oil.

Note: This table is adapted from a study on Dibutyl Adipate, a close structural analog of this compound.

Role in Topical Drug Delivery: Penetration Enhancement

Beyond its emollient properties, DIBA can act as a penetration enhancer, facilitating the transport of APIs across the skin barrier. Esters like DIBA can disrupt the highly ordered structure of the stratum corneum lipids, increasing their fluidity and thereby enhancing drug diffusion.

One mechanism by which emollients like DIBA may enhance penetration is by increasing the drug's solubility in the formulation and altering the partitioning of the drug into the stratum corneum. A study on a commercial diclofenac (B195802) hydrogel formulation noted the inclusion of diisopropyl adipate, a compound structurally similar to DIBA, which was found to synergistically enhance the in vivo absorption of diclofenac.

Experimental Protocols

The following protocols provide a framework for incorporating and evaluating DIBA in topical formulations.

Protocol 1: Preparation of a Topical Gel with this compound and Ketoprofen (B1673614)

This protocol describes the preparation of a hydroalcoholic gel containing ketoprofen, with DIBA as an emollient and potential penetration enhancer.

Materials:

Procedure:

  • Carbopol Dispersion: Disperse Carbopol® 940 in a portion of the purified water with gentle stirring until a homogeneous dispersion is formed.

  • Drug and Emollient Phase: In a separate vessel, dissolve the ketoprofen in ethanol. Add propylene glycol and this compound to this solution and mix until uniform.

  • Gel Formation: Slowly add the drug and emollient phase to the Carbopol dispersion with continuous stirring.

  • Neutralization: Neutralize the gel to a pH of approximately 6.5-7.0 by adding triethanolamine dropwise while stirring.

  • Final Volume: Add the remaining purified water to reach the final desired volume and mix until a uniform gel is obtained.

Protocol 2: Characterization of the Topical Formulation

1. Viscosity Measurement:

  • Use a rotational viscometer with a suitable spindle.
  • Equilibrate the sample to a controlled temperature (e.g., 25°C).
  • Measure the viscosity at different shear rates to evaluate the rheological behavior of the gel.

2. pH Measurement:

  • Use a calibrated pH meter.
  • Measure the pH of the gel directly to ensure it is within the acceptable range for topical application (typically pH 5.0-7.5).

3. Particle Size Analysis (for Emulsions/Emulgels):

  • If formulating an emulsion or emulgel, use dynamic light scattering (DLS) to determine the globule size distribution.
  • Dilute the formulation appropriately with a suitable solvent before measurement.

Protocol 3: In Vitro Drug Release Testing (IVRT) using Franz Diffusion Cells

This protocol evaluates the release of the API from the topical formulation.

Apparatus: Franz diffusion cells.

Membrane: Synthetic membrane (e.g., polysulfone, cellulose (B213188) acetate).

Receptor Medium: Phosphate buffered saline (PBS) pH 7.4, or another suitable solvent system that ensures sink conditions.

Procedure:

  • Cell Setup: Mount the synthetic membrane between the donor and receptor compartments of the Franz diffusion cell.

  • Receptor Phase: Fill the receptor compartment with degassed receptor medium and ensure no air bubbles are trapped beneath the membrane. Maintain the temperature at 32°C ± 0.5°C.

  • Sample Application: Apply a finite dose (e.g., 10-15 mg/cm²) of the topical formulation to the surface of the membrane in the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8 hours), withdraw an aliquot of the receptor medium for analysis and replace it with an equal volume of fresh, pre-warmed receptor medium.

  • Analysis: Analyze the concentration of the API in the collected samples using a validated analytical method (e.g., HPLC).

  • Data Analysis: Plot the cumulative amount of drug released per unit area (μg/cm²) against the square root of time. The slope of the linear portion of the plot represents the release rate.

Protocol 4: Assessment of Emolliency - Skin Hydration and Transepidermal Water Loss (TEWL)

This protocol measures the effect of the formulation on skin barrier function.

Instruments: Corneometer® for skin hydration and Tewameter® for TEWL.

Procedure:

  • Baseline Measurement: Measure the baseline skin hydration and TEWL on a defined area of the volar forearm of human volunteers.

  • Product Application: Apply a standardized amount of the topical formulation containing DIBA to the test area. A control area with no application or a placebo formulation should also be included.

  • Post-Application Measurements: Measure skin hydration and TEWL at specified time points after application (e.g., 1, 2, 4, 6, and 8 hours).

  • Data Analysis: Compare the changes in skin hydration and TEWL from baseline for the DIBA-containing formulation against the control/placebo. An increase in skin hydration and a decrease in TEWL would indicate an improvement in skin barrier function due to the emollient effect.

Signaling Pathways and Mechanisms of Action

PPAR_gamma_signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_response Cellular Response in Keratinocytes DIBA This compound (DIBA) (Potential PPARγ Ligand) DIBA_internal DIBA DIBA->DIBA_internal Cellular Uptake PPARg_RXR_inactive PPARγ-RXR (Inactive) PPARg_RXR_active PPARγ-RXR (Active Complex) PPARg_RXR_inactive->PPARg_RXR_active Activation & Nuclear Translocation DIBA_internal->PPARg_RXR_inactive Ligand Binding PPRE PPRE (Peroxisome Proliferator Response Element) PPARg_RXR_active->PPRE Binds to PPRE Target_Genes Target Gene Transcription PPRE->Target_Genes Initiates Transcription mRNA mRNA Target_Genes->mRNA Differentiation ↑ Keratinocyte Differentiation mRNA->Differentiation Translation Lipid_Synthesis ↑ Epidermal Lipid Synthesis mRNA->Lipid_Synthesis Translation Barrier_Function ↑ Skin Barrier Function mRNA->Barrier_Function Translation Inflammation ↓ Inflammation mRNA->Inflammation Translation

This compound, as a lipid ester, may potentially act as a ligand for Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key regulator of keratinocyte differentiation and skin barrier function. Activation of PPARγ in keratinocytes leads to the transcription of genes involved in epidermal lipid synthesis and the formation of the cornified envelope, ultimately enhancing skin barrier integrity.

experimental_workflow Formulation Formulation Preparation (with and without DIBA) Characterization Physicochemical Characterization (Viscosity, pH, Particle Size) Formulation->Characterization IVRT In Vitro Release Testing (Franz Diffusion Cell) Characterization->IVRT IVPT In Vitro Permeation Testing (Human/Animal Skin) Characterization->IVPT Emolliency Emolliency Assessment (Skin Hydration, TEWL) Characterization->Emolliency Data_Analysis Data Analysis and Comparison IVRT->Data_Analysis IVPT->Data_Analysis Emolliency->Data_Analysis

penetration_enhancement_mechanism DIBA_Formulation Topical Formulation with DIBA and API Stratum_Corneum Stratum Corneum (Lipid Bilayer) DIBA_Formulation->Stratum_Corneum Application DIBA_Action DIBA partitions into stratum corneum lipids Stratum_Corneum->DIBA_Action Lipid_Disruption Disruption of ordered lipid structure DIBA_Action->Lipid_Disruption Increased_Fluidity Increased lipid fluidity and drug partitioning Lipid_Disruption->Increased_Fluidity Enhanced_Permeation Enhanced API Permeation Increased_Fluidity->Enhanced_Permeation

Conclusion

This compound is a versatile excipient for topical drug delivery, offering significant benefits as an emollient and potential penetration enhancer. Its favorable physicochemical properties and safety profile make it a valuable component in the development of effective and aesthetically pleasing topical formulations. The protocols and information provided herein serve as a comprehensive guide for researchers and formulators looking to leverage the advantages of DIBA in their product development endeavors.

References

Diisobutyl Adipate: A Versatile Solvent for Enhancing the Solubility of Poorly Soluble Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

A significant challenge in pharmaceutical formulation development is the poor aqueous solubility of many active pharmaceutical ingredients (APIs). It is estimated that over 70% of new chemical entities in the drug development pipeline exhibit poor solubility, which can lead to low bioavailability and therapeutic inefficacy.[1] Diisobutyl Adipate (DIBA), a diester of adipic acid and isobutyl alcohol, presents a promising solution as a non-aqueous solvent to enhance the solubility of such challenging APIs, particularly in topical and transdermal formulations.[1][2][3][4] This document provides detailed application notes and protocols for utilizing DIBA as a solvent for poorly soluble APIs.

DIBA is a colorless, odorless, and non-greasy liquid with excellent thermal and hydrolytic stability. Its properties as an emollient, solvent, and plasticizer make it a valuable excipient in various pharmaceutical and cosmetic applications.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of DIBA is crucial for its effective application in pharmaceutical formulations.

PropertyValueReference
CAS Number 141-04-8
Molecular Formula C14H26O4
Molecular Weight 258.35 g/mol
Appearance Colorless, transparent liquid
Odor Mild, ester-like
Density 0.954 g/mL at 25 °C
Boiling Point 293 °C
Melting Point -17 °C
Flash Point >112 °C
Water Solubility 42.7 mg/L at 25 °C
Solubility in Organic Solvents Soluble in Chloroform and Methanol (Slightly)
Refractive Index n20/D 1.432

Strategies for Formulating Poorly Soluble APIs

Several strategies can be employed to overcome the challenges posed by poorly soluble APIs. The selection of an appropriate strategy depends on the physicochemical properties of the API and the desired dosage form.

Strategies for formulating poorly soluble APIs.

This compound as a Solvent: Illustrative Solubility Data

Active Pharmaceutical Ingredient (API)Therapeutic ClassExpected Solubility in DIBA (mg/mL) at 25°C (Illustrative)
IbuprofenNonsteroidal Anti-inflammatory Drug (NSAID)> 100
Ketoprofen (B1673614)Nonsteroidal Anti-inflammatory Drug (NSAID)> 50
ItraconazoleAntifungal< 10
GriseofulvinAntifungal< 5

Note: The expected solubility values are illustrative and should be experimentally verified.

Experimental Protocols

Protocol for Determining API Solubility in this compound

This protocol outlines the shake-flask method, a reliable technique for determining the equilibrium solubility of an API in a non-aqueous solvent like DIBA.

experimental_workflow A Step 1: Preparation - Accurately weigh excess API. - Add to a known volume of DIBA in a sealed vial. B Step 2: Equilibration - Place the vial in a shaker bath at a constant temperature (e.g., 25°C or 37°C). - Agitate for a predetermined time (e.g., 24-72 hours) to reach equilibrium. A->B C Step 3: Phase Separation - Centrifuge the vial at high speed to separate undissolved API. B->C D Step 4: Sample Analysis - Carefully collect an aliquot of the supernatant. - Dilute the aliquot with a suitable solvent. C->D E Step 5: Quantification - Analyze the diluted sample using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy). - Calculate the concentration of the API in DIBA. D->E

Workflow for determining API solubility in DIBA.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • This compound (DIBA), pharmaceutical grade

  • Volumetric flasks and pipettes

  • Scintillation vials or other suitable sealed containers

  • Shaking incubator or water bath with agitation capabilities

  • Centrifuge

  • Validated analytical method for API quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • Preparation: Accurately weigh an amount of the API that is in excess of its expected solubility and add it to a known volume of DIBA in a sealed vial.

  • Equilibration: Place the vial in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.

  • Phase Separation: After the equilibration period, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to sediment the undissolved API.

  • Sampling: Carefully withdraw a known volume of the clear supernatant, ensuring no solid particles are transferred.

  • Dilution: Dilute the aliquot with a suitable solvent in which both the API and DIBA are soluble to a concentration within the calibration range of the analytical method.

  • Quantification: Analyze the concentration of the API in the diluted sample using a validated analytical method.

  • Calculation: Calculate the solubility of the API in DIBA (e.g., in mg/mL) by accounting for the dilution factor.

Protocol for Preparing a Topical Formulation with this compound

This protocol provides a general method for preparing a simple topical cream formulation using DIBA as a solvent for a poorly soluble API.

Formulation Components:

  • Poorly soluble API

  • This compound (DIBA)

  • Oil phase (e.g., mineral oil, cetyl alcohol)

  • Aqueous phase (e.g., purified water, glycerin)

  • Emulsifying agent (e.g., polysorbate 80, sorbitan (B8754009) monostearate)

  • Preservative (e.g., parabens, phenoxyethanol)

Procedure:

  • API Solubilization: Dissolve the poorly soluble API in DIBA at a slightly elevated temperature (e.g., 40-50 °C) with gentle stirring until a clear solution is obtained.

  • Oil Phase Preparation: In a separate beaker, combine the other oil-soluble components (e.g., mineral oil, cetyl alcohol) and heat to approximately 70-75 °C.

  • Aqueous Phase Preparation: In another beaker, combine the water-soluble components (e.g., purified water, glycerin, preservative) and heat to approximately 70-75 °C.

  • Emulsification: Add the aqueous phase to the oil phase with continuous homogenization or high-speed stirring.

  • Cooling: Allow the emulsion to cool down under gentle stirring.

  • API Incorporation: Once the emulsion has cooled to a suitable temperature (e.g., below 40 °C), add the API-DIBA solution and mix until uniform.

  • Final Product: Continue stirring until the cream reaches room temperature and a homogenous consistency is achieved.

Conclusion

This compound is a versatile and effective solvent for enhancing the solubility of poorly soluble APIs, particularly in the development of topical and transdermal drug delivery systems. Its favorable physicochemical properties, including its non-greasy feel and good stability, make it an attractive excipient for pharmaceutical formulations. The protocols provided in this document offer a practical guide for researchers and formulation scientists to explore the potential of DIBA in overcoming the challenges associated with poorly soluble drugs. Experimental determination of API solubility in DIBA is a critical first step in leveraging its full potential in formulation development.

References

Application Notes and Protocols: Formulation of Diisobutyl Adipate in Oil-in-Water Emulsions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oil-in-water (O/W) emulsions are fundamental systems in the cosmetic and pharmaceutical industries, used to deliver oil-soluble active ingredients, enhance skin feel, and create stable, aesthetically pleasing products. Diisobutyl Adipate (B1204190) (DIBA) is a synthetic ester that serves as an excellent oil phase component in these emulsions.[1] It is a lightweight, low-viscosity emollient known for its non-greasy, silky feel and good solvency properties.[2] These characteristics make DIBA an ideal candidate for formulations where a light texture and enhanced spreadability are desired, such as in sunscreens, daily-wear moisturizers, and topical drug delivery systems.[1][2]

Unlike heavier oils, DIBA is non-comedogenic, meaning it does not clog pores, making it suitable for a wide range of skin types.[1] Its ability to act as a solvent is particularly beneficial in sunscreen formulations, where it can help dissolve solid UV filters, and in drug delivery systems to solubilize lipophilic active pharmaceutical ingredients (APIs). This document provides detailed protocols for formulating and characterizing O/W emulsions using Diisobutyl Adipate, along with key data and formulation considerations.

Physicochemical Properties of this compound

Understanding the properties of DIBA is crucial for successful emulsion formulation. Key data is summarized in the table below.

PropertyValueReference
INCI Name This compound
CAS Number 141-04-8
Molecular Formula C₁₄H₂₆O₄
Molecular Weight 258.35 g/mol
Appearance Colorless, transparent liquid
Odor Mild, characteristic
Specific Gravity (20°C) 0.950 - 0.960 g/cm³
Boiling Point ~293 °C
Flash Point >110 °C
Solubility Insoluble in water; Soluble in alcohols and organic solvents
Key Functions Emollient, Solvent, Plasticizer, Skin-Conditioning Agent

Experimental Protocols

Protocol for Preparation of a this compound O/W Emulsion

This protocol describes the preparation of a model O/W emulsion using DIBA as the oil phase. The formulation is designed for stability and a light skin feel.

2.1.1 Materials and Equipment

  • Oil Phase:

    • This compound (DIBA)

    • Cetearyl Alcohol (Thickener/Stabilizer)

    • Primary Emulsifier (e.g., Glyceryl Stearate)

    • Co-emulsifier (e.g., PEG-100 Stearate)

  • Aqueous Phase:

    • Deionized Water

    • Glycerin (Humectant)

    • Xanthan Gum (Aqueous Phase Stabilizer)

  • Preservative: Phenoxyethanol (or other broad-spectrum preservative)

  • Equipment:

    • Two heat-resistant glass beakers

    • Magnetic stirrer with heating plate

    • High-shear homogenizer (e.g., rotor-stator type)

    • Water bath

    • Digital scale

    • pH meter

2.1.2 Sample Formulation

PhaseIngredientFunction% (w/w)
A (Oil Phase) This compoundEmollient, Solvent10.0
Cetearyl AlcoholThickener, Stabilizer3.0
Glyceryl Stearate & PEG-100 StearateEmulsifier System4.0
B (Aqueous Phase) Deionized WaterVehicle79.5
GlycerinHumectant3.0
Xanthan GumStabilizer0.2
C (Cooldown Phase) PhenoxyethanolPreservative0.3

2.1.3 Step-by-Step Procedure

  • Phase A Preparation: In a heat-resistant beaker, combine this compound, Cetearyl Alcohol, and the Glyceryl Stearate & PEG-100 Stearate emulsifier system. Heat to 75°C using a water bath or heating plate with gentle stirring until all components are completely melted and uniform.

  • Phase B Preparation: In a separate beaker, disperse the Xanthan Gum in Glycerin to form a slurry. Add this slurry to the Deionized Water with stirring to avoid clumping. Heat Phase B to 75°C.

  • Emulsification: Slowly add the hot aqueous phase (Phase B) to the hot oil phase (Phase A) while mixing with a high-shear homogenizer at a moderate speed (e.g., 3000-5000 rpm).

  • Homogenization: Once the addition is complete, increase the homogenization speed (e.g., 8000-10,000 rpm) for 3-5 minutes to reduce the droplet size and form a uniform, fine emulsion.

  • Cooling: Transfer the emulsion from the homogenizer and begin cooling with gentle, continuous stirring using an overhead or magnetic stirrer. This prevents phase separation and ensures a smooth final texture.

  • Final Additions: Once the emulsion has cooled to below 40°C, add the preservative (Phase C).

  • Finalization: Continue stirring until the emulsion reaches room temperature. Measure the final pH and adjust if necessary. Transfer the final product to a suitable container.

G cluster_oil Oil Phase (A) cluster_water Aqueous Phase (B) cluster_process Emulsification Process A1 Combine DIBA, Cetearyl Alcohol, Emulsifiers A2 Heat to 75°C with Stirring A1->A2 P1 Slowly Add Phase B to Phase A A2->P1 B1 Disperse Xanthan Gum in Glycerin B2 Add to Water and Heat to 75°C B1->B2 B2->P1 P2 High-Shear Homogenization (3-5 minutes) P1->P2 P3 Cool Emulsion with Gentle Stirring P2->P3 P4 Add Preservative (Phase C) < 40°C P3->P4 P5 Final Product P4->P5

Workflow for preparing a DIBA oil-in-water emulsion.
Protocol for Emulsion Characterization

Characterizing the emulsion is critical to ensure it meets quality and stability standards.

2.2.1 Macroscopic Evaluation

  • Method: Visually inspect the emulsion for color, odor, and signs of phase separation or creaming immediately after preparation and over time at different storage conditions (e.g., room temperature, 40°C, 4°C).

  • Expected Result: A homogenous, white, and smooth emulsion with no visible oil droplets or separation.

2.2.2 Microscopic Analysis

  • Method: Place a small drop of the diluted emulsion on a microscope slide. Observe under a light microscope to assess droplet morphology and uniformity.

  • Expected Result: Uniformly dispersed, spherical oil droplets with no signs of aggregation.

2.2.3 Particle Size Analysis

  • Method: Use dynamic light scattering (DLS) or laser diffraction to measure the mean droplet size and polydispersity index (PDI). A lower PDI indicates a more uniform droplet size distribution.

  • Expected Result: Mean droplet size in the range of 200-800 nm for a stable cosmetic emulsion.

2.2.4 Stability Testing

  • Method (Accelerated):

    • Centrifugation: Centrifuge the emulsion at 3000 rpm for 30 minutes. Check for any signs of phase separation.

    • Freeze-Thaw Cycles: Subject the emulsion to multiple cycles of freezing (-10°C for 24 hours) and thawing (25°C for 24 hours) to assess its resistance to temperature extremes.

  • Expected Result: The emulsion should remain stable with no creaming, coalescence, or breaking after testing.

Key Formulation Considerations

The stability and sensory profile of a DIBA emulsion depend on several factors.

G center Emulsion Properties (Stability, Droplet Size, Feel) var1 DIBA Concentration var1->center Affects oil phase volume and final skin feel var2 Emulsifier Type & HLB var2->center Critical for lowering interfacial tension var3 Process Energy (Homogenization) var3->center Determines initial droplet size var4 Aqueous Phase Stabilizers var4->center Increases viscosity, prevents creaming

Key variables influencing DIBA emulsion properties.
  • Emulsifier Selection: The choice of emulsifier is paramount. A blend of emulsifiers is often used to achieve the required Hydrophile-Lipophile Balance (HLB) for the oil phase. For DIBA, an HLB value in the range of 10-14 is a good starting point for O/W emulsions.

  • DIBA Concentration: DIBA is typically used in concentrations ranging from 2% to 15% (w/w). Higher concentrations provide more emollience but may require a more robust emulsifier system to maintain stability. Recommended usage levels can be up to 8% in some leave-on products.

  • Impact on Texture: A key advantage of DIBA is its ability to reduce the greasy feel of formulations. It imparts a light, silky, and fast-spreading sensory profile, making it highly desirable for elegant cosmetic products.

  • Solvency: DIBA's excellent solvency can be leveraged to incorporate difficult-to-dissolve ingredients like organic UV filters (e.g., Ethylhexyl Triazone) or certain APIs into the oil phase, improving product uniformity and efficacy.

Structure and Safety

Structure of a DIBA droplet stabilized in water.

Safety Profile: this compound is generally considered safe and non-toxic for use in cosmetic and personal care products. It has a low potential for skin irritation and is non-sensitizing. Its non-comedogenic nature makes it a preferred emollient for formulations targeting oily or acne-prone skin. Standard good manufacturing practices should be followed when handling the raw material.

References

Diisobutyl Adipate: Application in Biodegradable Polymer Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Diisobutyl Adipate (B1204190) (DIBA) is a diester of isobutyl alcohol and adipic acid, recognized for its utility as a plasticizer.[1][2] In the realm of biodegradable polymers, such as Polylactic Acid (PLA) and its blends with Poly(butylene adipate-co-terephthalate) (PBAT), DIBA and other adipate esters serve to enhance flexibility and processability, mitigating the inherent brittleness of these materials.[3][4] This document provides detailed application notes and experimental protocols for the utilization of adipate esters, with a focus on diisobutyl adipate, in the development of biodegradable polymers for various applications, including drug delivery systems. While specific quantitative data for DIBA is limited in publicly available literature, data for analogous adipate esters are presented to provide a strong predictive framework for its effects.

Application Notes

The primary function of this compound in biodegradable polymer formulations is to act as a plasticizer. By inserting themselves between polymer chains, DIBA molecules reduce intermolecular forces, thereby increasing chain mobility.[2] This leads to a decrease in the glass transition temperature (Tg), enhanced flexibility, and improved processability of the polymer.

Key Effects of Adipate Ester Plasticizers on Biodegradable Polymers:

  • Increased Flexibility and Tear Resistance: The addition of adipate esters significantly improves the elongation at break and tear resistance of biodegradable polymer films, making them more suitable for applications like flexible packaging.

  • Reduced Brittleness: PLA, a widely used biodegradable polymer, is known for its brittle nature. Adipate plasticizers effectively counteract this, resulting in a more ductile material.

  • Lowered Glass Transition Temperature (Tg): A decrease in Tg is a direct indicator of successful plasticization, signifying increased polymer chain mobility at lower temperatures.

  • Enhanced Processability: The reduction in polymer viscosity upon plasticization facilitates melt processing techniques such as extrusion and film blowing.

  • Influence on Biodegradation: The introduction of a plasticizer can influence the biodegradation rate of the polymer. Increased chain mobility in the amorphous regions can make the polymer more accessible to microbial and enzymatic degradation. However, the specific impact depends on the plasticizer's chemical structure and its concentration.

Quantitative Data Summary

The following tables summarize the effects of various adipate esters on the thermal and mechanical properties of Polylactic Acid (PLA). This data, adapted from studies on analogous adipate esters, provides an expected performance profile when using this compound.

Table 1: Effect of Adipate Ester Plasticizers on the Thermal Properties of PLA

Plasticizer TypePlasticizer Content (wt%)Glass Transition Temperature (Tg) (°C)Cold Crystallization Temperature (Tcc) (°C)Melting Temperature (Tm) (°C)Crystallinity (Xc) (%)
Neat PLA061.2120.5150.12.4
Adipate Ester A1045.8105.3149.525.8
Adipate Ester A2035.198.7148.931.6
Adipic Acid Ester B1042.3102.1149.228.4
Adipic Acid Ester B2031.395.4148.533.2

Data adapted from a study by Park et al. (2020) on various adipate and adipic acid esters.

Table 2: Effect of Adipate Ester Plasticizers on the Mechanical Properties of PLA/PBAT Blown Film

Plasticizer in PLA PhasePlasticizer Content in PLA (wt%)Tear Strength (MD) (N/mm)Tear Strength (TD) (N/mm)
None04.6313.19
Adipic Acid Ester107.5415.28
Adipic Acid Ester208.6716.16

MD: Machine Direction; TD: Transverse Direction. Data adapted from a study by Park et al. (2020) on an adipic acid ester.

Experimental Protocols

Protocol 1: Preparation of Plasticized PLA by Melt Blending

This protocol describes the laboratory-scale preparation of Polylactic Acid (PLA) plasticized with this compound (DIBA) using a melt blending technique.

Materials:

  • Polylactic Acid (PLA) pellets (e.g., NatureWorks 4032D)

  • This compound (DIBA)

  • Internal mixer (e.g., Brabender Plasti-Corder)

  • Hydraulic press

  • Vacuum oven

Procedure:

  • Drying: Dry the PLA pellets in a vacuum oven at 80°C for at least 4 hours to remove any residual moisture, which can cause hydrolytic degradation during melt processing.

  • Melt Blending:

    • Set the temperature of the internal mixer to 170°C and the rotor speed to 60 rpm.

    • Add the dried PLA pellets to the mixing chamber.

    • Once the PLA has melted and the torque has stabilized, add the desired amount of DIBA (e.g., 5, 10, 15, 20 wt%) to the melt.

    • Continue mixing for 5-7 minutes to ensure homogeneous distribution of the plasticizer.

  • Sample Preparation:

    • Quickly remove the molten blend from the mixer.

    • Place the blend between two preheated plates of a hydraulic press at 170°C.

    • Apply a pressure of approximately 10 MPa for 3 minutes to form a sheet of uniform thickness (e.g., 1 mm).

    • Cool the pressed sheet to room temperature under pressure.

  • Characterization:

    • Cut the prepared sheets into desired dimensions for subsequent characterization (e.g., tensile testing, thermal analysis).

Protocol 2: Characterization of Plasticized Biodegradable Polymers

This protocol outlines the key characterization techniques to evaluate the properties of DIBA-plasticized biodegradable polymers.

1. Thermal Analysis (Differential Scanning Calorimetry - DSC):

  • Objective: To determine the glass transition temperature (Tg), cold crystallization temperature (Tcc), melting temperature (Tm), and crystallinity (Xc).

  • Procedure:

    • Seal a 5-10 mg sample of the plasticized polymer in an aluminum DSC pan.

    • Heat the sample from room temperature to 200°C at a heating rate of 10°C/min under a nitrogen atmosphere to erase the thermal history.

    • Cool the sample to -50°C at a rate of 10°C/min.

    • Reheat the sample to 200°C at a rate of 10°C/min.

    • Analyze the second heating scan to determine Tg, Tcc, and Tm. The degree of crystallinity (Xc) can be calculated using the enthalpy of melting and cold crystallization.

2. Mechanical Testing (Tensile and Tear Strength):

  • Objective: To evaluate the effect of DIBA on the mechanical properties of the polymer.

  • Procedure:

    • Prepare dumbbell-shaped specimens for tensile testing according to ASTM D638 and rectangular specimens for tear testing according to ASTM D1922.

    • Conduct tensile tests using a universal testing machine at a specified crosshead speed (e.g., 10 mm/min) to determine tensile strength, elongation at break, and Young's modulus.

    • Perform tear tests to measure the tear resistance of film samples.

3. Biodegradation Assessment (Soil Burial Test):

  • Objective: To assess the effect of DIBA on the biodegradability of the polymer.

  • Procedure:

    • Prepare film samples of a defined size and weight.

    • Bury the samples in a controlled compost or soil environment according to ISO 14855 or ASTM D5338 standards.

    • Monitor the biodegradation process by measuring the evolved carbon dioxide over time.

    • At specific time intervals, retrieve samples to observe physical degradation and measure weight loss.

Visualizations

experimental_workflow cluster_preparation Material Preparation cluster_processing Sample Processing cluster_characterization Characterization PLA PLA Pellets Drying Drying (Vacuum Oven) PLA->Drying DIBA This compound Blending Melt Blending (Internal Mixer) DIBA->Blending Drying->Blending Pressing Compression Molding (Hydraulic Press) Blending->Pressing Film Plasticized Polymer Sheet Pressing->Film Thermal Thermal Analysis (DSC) Film->Thermal Mechanical Mechanical Testing Film->Mechanical Biodegradation Biodegradation Test Film->Biodegradation

Caption: Experimental workflow for the preparation and characterization of DIBA-plasticized PLA.

plasticization_mechanism cluster_before Before Plasticization cluster_after After Plasticization p1 Polymer Chain p2 Polymer Chain p4 Polymer Chain p3 Polymer Chain p5 Polymer Chain p6 Polymer Chain d1 DIBA d2 DIBA

Caption: Mechanism of polymer plasticization by this compound (DIBA).

biodegradation_pathway Polymer Plasticized Biodegradable Polymer (e.g., PLA + DIBA) Hydrolysis Abiotic & Biotic Hydrolysis Polymer->Hydrolysis Oligomers Oligomers & Monomers (Lactic Acid, Adipic Acid, Isobutanol) Hydrolysis->Oligomers Microbial Microbial Assimilation Oligomers->Microbial Metabolism Microbial Metabolism Microbial->Metabolism EndProducts End Products (CO2, H2O, Biomass) Metabolism->EndProducts

Caption: Generalized biodegradation pathway of a DIBA-plasticized biodegradable polymer.

References

Diisobutyl Adipate: Application Notes for Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisobutyl Adipate (DIBA) is a diester of isobutyl alcohol and adipic acid, presenting as a colorless, odorless, and non-greasy liquid.[1] While extensively utilized in the cosmetics industry as an emollient, solvent, and plasticizer, its potential as a versatile excipient in pharmaceutical formulations is an area of growing interest.[1][2] Its lipophilic nature, excellent spreading characteristics, and favorable safety profile make it a candidate for various drug delivery systems, particularly in topical and transdermal applications.[1][2] DIBA can also be explored as a solvent for poorly water-soluble active pharmaceutical ingredients (APIs) in oral formulations.

This document provides detailed application notes and experimental protocols for evaluating this compound as a pharmaceutical excipient.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 141-04-8
Molecular Formula C₁₄H₂₆O₄
Molecular Weight 258.35 g/mol
Appearance Colorless, odorless liquid
Boiling Point 278-280 °C
Melting Point -20 °C
Density 0.9534 g/cm³ at 19 °C
Solubility Soluble in most organic solvents; insoluble in water.
LogP ~3.85

Applications in Pharmaceutical Formulations

This compound's properties suggest its utility in several pharmaceutical formulation types:

  • Topical and Transdermal Formulations: As a non-greasy emollient and solvent, DIBA can enhance the aesthetic appeal and spreadability of creams, lotions, and gels. Its lipophilicity may also contribute to its function as a penetration enhancer, facilitating the transport of APIs across the stratum corneum.

  • Oral Formulations: For poorly water-soluble drugs (BCS Class II and IV), DIBA can be investigated as a lipidic solvent in self-emulsifying drug delivery systems (SEDDS) or other lipid-based formulations to improve solubility and bioavailability.

  • Parenteral Formulations: While less common, its solvent properties could be explored for specialized parenteral formulations, though thorough toxicity and compatibility studies are essential.

Experimental Protocols

The following sections provide detailed protocols for key experiments to evaluate the performance of this compound in pharmaceutical formulations.

API Solubility Determination in this compound

Objective: To determine the saturation solubility of an API in this compound.

Methodology: A high-throughput screening method or a conventional shake-flask method can be employed.

Protocol: Shake-Flask Method

  • Preparation: Add an excess amount of the API to a known volume (e.g., 2 mL) of this compound in a sealed glass vial.

  • Equilibration: Place the vials in a thermostatically controlled shaker bath set at a specific temperature (e.g., 25°C or 37°C). Agitate the vials for a predetermined period (e.g., 48-72 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: After equilibration, centrifuge the vials to separate the undissolved API. Carefully collect an aliquot of the supernatant.

  • Analysis: Dilute the supernatant with a suitable solvent and analyze the API concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Presentation: Express the solubility as mg/mL or g/100g .

Hypothetical Data Presentation:

Table 2: Hypothetical Solubility of Model APIs in this compound at 25°C

APILogPSolubility in DIBA (mg/mL)
Ibuprofen3.97150.5 ± 5.2
Ketoconazole4.385.2 ± 3.1
Griseofulvin2.225.8 ± 1.5

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

G cluster_prep Preparation cluster_process Process cluster_analysis Analysis API API Mix Add excess API to DIBA API->Mix DIBA This compound DIBA->Mix Shake Equilibrate (48-72h) Mix->Shake Centrifuge Separate undissolved API Shake->Centrifuge Collect Collect supernatant Centrifuge->Collect Dilute Dilute supernatant Collect->Dilute Analyze Analyze by HPLC Dilute->Analyze Result Determine Solubility (mg/mL) Analyze->Result

Caption: Workflow for API Solubility Determination in DIBA.

In Vitro Skin Permeation Study using Franz Diffusion Cells

Objective: To evaluate the potential of this compound to enhance the permeation of an API across the skin.

Methodology: The in vitro permeation study is conducted using vertical Franz diffusion cells.

Protocol:

  • Skin Preparation: Porcine ear skin is commonly used as a surrogate for human skin. The skin is carefully excised, and subcutaneous fat is removed. The prepared skin is mounted on the Franz diffusion cell with the stratum corneum facing the donor compartment.

  • Receptor Medium: The receptor compartment is filled with a suitable receptor medium (e.g., phosphate-buffered saline, PBS) and continuously stirred. The temperature is maintained at 32°C to mimic skin surface temperature.

  • Formulation Application: A finite dose of the test formulation (containing the API and this compound) is applied to the skin surface in the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), samples are withdrawn from the receptor compartment, and the volume is replaced with fresh receptor medium.

  • Analysis: The concentration of the API in the collected samples is quantified using a validated analytical method (e.g., HPLC).

  • Data Analysis: The cumulative amount of API permeated per unit area of the skin is plotted against time. The steady-state flux (Jss) is calculated from the slope of the linear portion of the curve.

Hypothetical Data Presentation:

Table 3: Hypothetical Permeation Parameters of a Model API from Formulations With and Without this compound

FormulationSteady-State Flux (Jss) (µg/cm²/h)Permeability Coefficient (Kp) (cm/h x 10⁻³)Enhancement Ratio*
Control (without DIBA)5.2 ± 0.81.3 ± 0.21.0
Formulation with 5% DIBA15.6 ± 1.53.9 ± 0.43.0
Formulation with 10% DIBA22.1 ± 2.15.5 ± 0.54.25

*Enhancement Ratio = Jss of test formulation / Jss of control formulation Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

G cluster_setup Franz Cell Setup cluster_experiment Experiment cluster_analysis Analysis Skin Prepare Porcine Skin Mount Mount Skin Skin->Mount Receptor Fill Receptor with PBS Receptor->Mount Apply Apply Formulation to Donor Mount->Apply Incubate Incubate at 32°C Apply->Incubate Sample Sample from Receptor at Time Points Incubate->Sample Analyze Analyze Samples by HPLC Sample->Analyze Calculate Calculate Cumulative Permeation Analyze->Calculate Plot Plot Permeation vs. Time Calculate->Plot Determine Determine Flux (Jss) Plot->Determine

Caption: Experimental Workflow for In Vitro Skin Permeation Study.

Stability Testing of a Topical Formulation Containing this compound

Objective: To assess the physical and chemical stability of a topical cream formulation containing this compound under accelerated and long-term storage conditions.

Methodology: The stability study is conducted according to ICH guidelines.

Protocol:

  • Batch Preparation: Prepare three batches of the topical cream formulation containing the API and this compound.

  • Storage Conditions: Store the samples in their final packaging at the following conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH for 12 months.

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for 6 months.

  • Testing Intervals: Test the samples at specified time points (e.g., 0, 3, 6, 9, 12 months for long-term; 0, 1, 3, 6 months for accelerated).

  • Parameters to be Tested:

    • Physical: Appearance, color, odor, pH, viscosity, and phase separation.

    • Chemical: Assay of the API and quantification of any degradation products by HPLC.

    • Microbiological: Microbial limits testing.

  • Data Analysis: Compare the results at each time point to the initial data and the established specifications.

Hypothetical Data Presentation:

Table 4: Hypothetical Stability Data for a Topical Cream with 5% this compound (Accelerated Conditions: 40°C/75% RH)

Time (Months)AppearancepHViscosity (cP)API Assay (%)Total Degradants (%)
0White, homogenous cream5.515,200100.2<0.1
1White, homogenous cream5.415,15099.80.15
3White, homogenous cream5.315,00099.50.25
6White, homogenous cream5.214,80098.90.45

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

G cluster_prep Preparation cluster_storage Storage cluster_testing Testing at Intervals cluster_analysis Analysis Formulation Prepare 3 Batches of Topical Cream LongTerm Long-Term: 25°C/60% RH Formulation->LongTerm Accelerated Accelerated: 40°C/75% RH Formulation->Accelerated Physical Physical Tests (Appearance, pH, Viscosity) LongTerm->Physical Chemical Chemical Tests (Assay, Degradants) LongTerm->Chemical Micro Microbiological Tests LongTerm->Micro Accelerated->Physical Accelerated->Chemical Accelerated->Micro Analyze Compare to Specifications Physical->Analyze Chemical->Analyze Micro->Analyze

Caption: Stability Testing Workflow for Topical Formulations.

In Vitro Drug Release Testing (IVRT)

Objective: To measure the rate and extent of drug release from a semi-solid formulation containing this compound.

Methodology: The USP General Chapter <1724> provides guidance on in vitro drug release testing for semi-solid dosage forms, often utilizing vertical diffusion cells.

Protocol:

  • Apparatus Setup: Assemble the vertical diffusion cells (e.g., Franz cells).

  • Membrane: Place a synthetic, inert membrane between the donor and receptor chambers.

  • Receptor Medium: Fill the receptor chamber with a suitable dissolution medium that ensures sink conditions.

  • Formulation Application: Apply a known amount of the formulation to the membrane in the donor chamber.

  • Sampling: At specified time intervals, withdraw samples from the receptor compartment and replace with fresh medium.

  • Analysis: Analyze the drug concentration in the samples using a validated analytical method (e.g., HPLC).

  • Data Analysis: Plot the cumulative amount of drug released per unit area versus the square root of time. The release rate can be determined from the slope of the linear portion of the plot.

Hypothetical Data Presentation:

Table 5: Hypothetical In Vitro Release of a Model API from a Cream with and without this compound

Time (hours)Cumulative Release (%) - ControlCumulative Release (%) - 5% DIBA
115.2 ± 1.825.5 ± 2.1
222.5 ± 2.138.2 ± 2.5
435.8 ± 2.955.9 ± 3.2
648.1 ± 3.572.4 ± 4.1

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

G cluster_setup Setup cluster_procedure Procedure cluster_analysis Analysis Assemble Assemble Vertical Diffusion Cell Membrane Place Synthetic Membrane Assemble->Membrane Receptor Fill Receptor with Medium Membrane->Receptor Apply Apply Formulation Receptor->Apply Sample Collect Samples at Intervals Apply->Sample Analyze Analyze Drug Concentration (HPLC) Sample->Analyze Plot Plot Release vs. √Time Analyze->Plot Determine Determine Release Rate Plot->Determine

Caption: In Vitro Drug Release Testing Workflow.

Safety and Toxicology

This compound is generally considered to have a low toxicity profile. However, for pharmaceutical applications, a thorough evaluation of its safety is paramount. Key toxicological data should be reviewed, and if necessary, further studies should be conducted based on the intended route of administration and dosage.

Conclusion

This compound presents a promising profile for use as a pharmaceutical excipient, particularly in topical and transdermal formulations, due to its desirable physicochemical properties and favorable safety data from the cosmetics industry. The experimental protocols provided in these application notes offer a framework for researchers and formulation scientists to systematically evaluate its potential to enhance drug solubility, skin permeation, and formulation stability. Further research is warranted to fully elucidate its performance with a wide range of APIs and in various dosage forms.

References

Troubleshooting & Optimization

Improving the yield and purity of Diisobutyl Adipate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of diisobutyl adipate (B1204190) synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing diisobutyl adipate?

A1: The most prevalent method for synthesizing this compound is the direct esterification of adipic acid with isobutanol.[1] This reaction is typically catalyzed by an acid and involves the removal of water as a byproduct to drive the reaction to completion.[1]

Q2: What are the key factors influencing the yield and purity of the synthesis?

A2: Several factors critically impact the outcome of the this compound synthesis. These include the choice and concentration of the catalyst, the molar ratio of isobutanol to adipic acid, the reaction temperature and duration, and the efficiency of the water removal process. Subsequent purification steps are also crucial for achieving high purity.

Q3: What are common side reactions or byproducts I should be aware of?

A3: Incomplete esterification can result in the presence of the monoester, monoisobutyl adipate. At excessively high temperatures, side reactions such as the dehydration of isobutanol to isobutylene (B52900) can occur. The presence of colored impurities is also a common issue, which may arise from the degradation of reactants or products at high temperatures.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the esterification reaction can be monitored by measuring the acid value of the reaction mixture over time. A decreasing acid value indicates the consumption of adipic acid. Techniques like Thin-Layer Chromatography (TLC) can also be employed to track the disappearance of the starting materials and the appearance of the product.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete Reaction: The esterification reaction is reversible, and the presence of water, a byproduct, can shift the equilibrium back towards the reactants.[2]- Remove Water: Employ a Dean-Stark apparatus during reflux to continuously remove water as it is formed. - Use Excess Alcohol: Increasing the molar ratio of isobutanol to adipic acid can help drive the reaction forward. - Increase Catalyst Concentration: Ensure an adequate amount of catalyst is used. For sulfuric acid, a concentration of 0.5-1% of the total reactant weight is typical. - Extend Reaction Time: Monitor the reaction until the acid value is stable or reaches a desired low level.
Loss of Product During Workup: this compound can be lost during aqueous washing or transfer steps.- Minimize Aqueous Washes: Perform washes efficiently and avoid vigorous shaking that can lead to emulsions. - Thorough Extraction: If performing a liquid-liquid extraction, ensure complete separation of the organic and aqueous layers and consider back-extracting the aqueous layer. - Careful Transfers: Rinse all glassware used for transfers with the extraction solvent to recover any residual product.[3]
Product is Yellow or Discolored High Reaction Temperature: Running the reaction at excessively high temperatures can lead to the degradation of the reactants or the final product, resulting in colored impurities.- Optimize Temperature: Maintain a gentle reflux and avoid overheating. For enzymatic catalysis, the optimal temperature is generally lower.[4]
Presence of Impurities in Starting Materials: Impurities in the adipic acid or isobutanol can contribute to discoloration.- Use High-Purity Reagents: Ensure the starting materials are of high purity.
Inefficient Purification: Residual catalyst or byproducts can cause discoloration.- Neutralization and Washing: After the reaction, thoroughly wash the crude product with a sodium carbonate or sodium bicarbonate solution to neutralize and remove the acid catalyst, followed by washing with water until neutral. - Refining Agent: A refining agent composed of calcium hydroxide, magnesium hydroxide, and magnesium sulfate (B86663) can be used to lighten the color of the crude product, potentially avoiding the need for high-vacuum distillation.
Reaction Stalls (Acid Value Plateau) Catalyst Deactivation: The catalyst may have lost its activity.- Add Fresh Catalyst: If the reaction has stalled, a small addition of fresh catalyst may restart the reaction.
Equilibrium Reached: The reaction may have reached equilibrium.- Enhance Water Removal: Ensure the Dean-Stark trap is functioning correctly and efficiently removing water.
Unexpected Peaks in GC Analysis Side Products or Impurities: The unexpected peaks could correspond to the monoester, unreacted starting materials, or byproducts from side reactions.- Analyze by GC-MS: Use Gas Chromatography-Mass Spectrometry (GC-MS) to identify the molecular weight and fragmentation pattern of the unknown peaks to aid in their identification. - Review Reaction Conditions: Correlate the presence of impurities with the reaction conditions (e.g., high temperature may lead to dehydration products).

Data Presentation

Table 1: Influence of Reaction Parameters on the Enzymatic Synthesis of this compound

ParameterRange StudiedOptimal ConditionPredicted Yield (%)
Reaction Time (min)135 - 365135>96
Temperature (°C)35 - 7555>96
Substrate Molar Ratio (Isobutanol:Adipic Acid)1.5:1 - 7.5:14.5:1>96
Enzyme Amount (mg)20 - 8050>96

Data adapted from a study on the optimization of Novozym 435-catalyzed synthesis of adipate esters.

Experimental Protocols

Protocol 1: Direct Esterification of Adipic Acid with Isobutanol using Sulfuric Acid Catalyst

Materials:

  • Adipic Acid

  • Isobutanol

  • Concentrated Sulfuric Acid

  • 5% Sodium Bicarbonate Solution

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate

  • Toluene (optional, for azeotropic removal of water)

  • Dichloromethane (B109758) or Diethyl Ether (for extraction)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Dean-Stark apparatus

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a Dean-Stark trap, combine adipic acid and isobutanol. A typical molar ratio is 1:2.5 to 1:3 of adipic acid to isobutanol. Toluene can be added to aid in the azeotropic removal of water.

  • Catalyst Addition: While stirring, slowly add concentrated sulfuric acid (approximately 0.5-1% of the total weight of the reactants).

  • Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue the reaction until the theoretical amount of water has been collected, or until the acid value of the reaction mixture becomes constant.

  • Cooling and Neutralization: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and dilute with an organic solvent like dichloromethane or diethyl ether. Wash the organic layer with a 5% sodium bicarbonate solution to neutralize the sulfuric acid catalyst.

  • Washing: Wash the organic layer with water and then with brine to remove any remaining salts and water-soluble impurities.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent and excess isobutanol using a rotary evaporator.

  • Purification: The crude this compound can be further purified by vacuum distillation to obtain a colorless, high-purity product.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis reactants 1. Reactant Charging (Adipic Acid, Isobutanol) catalyst 2. Catalyst Addition (e.g., H₂SO₄) reactants->catalyst reaction 3. Esterification (Reflux with Water Removal) catalyst->reaction workup 4. Workup (Neutralization & Washing) reaction->workup drying 5. Drying (Anhydrous MgSO₄) workup->drying purification 6. Purification (Vacuum Distillation) drying->purification product Pure this compound purification->product troubleshooting_low_yield Troubleshooting Low Yield start Low Yield Observed check_reaction Is the reaction complete? (Check Acid Value / TLC) start->check_reaction no_complete No check_reaction->no_complete No yes_complete Yes check_reaction->yes_complete Yes check_water Is water being effectively removed? no_complete->check_water check_workup Was there significant product loss during workup? yes_complete->check_workup no_water No check_water->no_water yes_water Yes check_water->yes_water action_water Action: Check Dean-Stark setup, increase reflux temperature if necessary. no_water->action_water check_reagents Are reactant ratio and catalyst concentration optimal? yes_water->check_reagents no_reagents No check_reagents->no_reagents yes_reagents Yes check_reagents->yes_reagents action_reagents Action: Increase excess of isobutanol or add more catalyst. no_reagents->action_reagents action_time Action: Extend reaction time. yes_reagents->action_time no_workup No check_workup->no_workup yes_workup Yes check_workup->yes_workup action_workup Action: Review extraction and transfer procedures. yes_workup->action_workup

References

Troubleshooting phase separation in Diisobutyl Adipate emulsions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Diisobutyl Adipate (DIBA) emulsions.

Troubleshooting Guides

This section provides solutions to common problems encountered during the preparation and storage of DIBA emulsions.

Question: My DIBA emulsion separated into distinct layers immediately after preparation. What is the cause and how can I fix it?

Answer: Rapid phase separation, also known as breaking or coalescence, indicates a fundamental instability in the formulation. This is an irreversible process where droplets merge to form larger ones, leading to a visible oil slick or complete separation.[1][2] The primary causes include:

  • Inappropriate Emulsifier System: The type and concentration of the emulsifier are critical. The Hydrophile-Lipophile Balance (HLB) of the surfactant system must be optimized for a stable oil-in-water (O/W) or water-in-oil (W/O) emulsion with DIBA.

  • Insufficient Emulsifier Concentration: There may not be enough emulsifier to adequately cover the surface of the DIBA droplets, leading to their coalescence.[3]

  • Ineffective Homogenization: The energy input during mixing may be too low to create sufficiently small and uniform droplets.

Solutions:

  • Optimize the Emulsifier System:

    • HLB Value: Determine the required HLB for DIBA in your specific oil phase concentration. You may need to blend high and low HLB surfactants to achieve the optimal value.

    • Increase Emulsifier Concentration: Gradually increase the total emulsifier concentration, typically starting from 2-5% of the total formulation weight.[3]

  • Improve Homogenization:

    • Increase the speed or pressure of your homogenizer.[4]

    • Increase the homogenization time to ensure thorough mixing and droplet size reduction.

Question: I'm observing a creamy or opaque layer at the top of my DIBA emulsion after it has been standing for a while. What is happening?

Answer: This phenomenon is likely creaming, which is the upward movement of the dispersed DIBA droplets due to their lower density compared to the aqueous continuous phase. While creaming is a reversible process, it can be a precursor to coalescence and complete phase separation.

Causes:

  • Large Droplet Size: Larger droplets have a greater tendency to rise.

  • Low Viscosity of the Continuous Phase: A thin continuous phase allows for easier movement of the oil droplets.

Solutions:

  • Reduce Droplet Size: Increase the homogenization energy (speed or pressure) or duration to create smaller DIBA droplets.

  • Increase the Viscosity of the Continuous Phase: Add a thickening agent or stabilizer, such as a gum (e.g., xanthan gum) or a polymer, to the aqueous phase. This will slow down the movement of the DIBA droplets.

Question: My DIBA emulsion appears lumpy or has visible aggregates. What is causing this?

Answer: This issue is likely due to flocculation, where the DIBA droplets clump together without merging. Flocculation can increase the rate of creaming and may eventually lead to coalescence.

Causes:

  • Sub-optimal Surfactant Concentration: Insufficient surfactant can lead to attractive forces between droplets.

  • Inappropriate pH or Ionic Strength: The pH and salt concentration of the aqueous phase can affect the electrostatic repulsion between droplets, leading to aggregation.

Solutions:

  • Optimize Surfactant Concentration: Ensure you are using an adequate amount of emulsifier.

  • Adjust pH: Evaluate the stability of your emulsion across a range of pH values to find the optimal condition.

  • Control Ionic Strength: High salt concentrations can sometimes destabilize emulsions. Try reducing the salt concentration or using a non-ionic co-stabilizer.

Logical Troubleshooting Workflow

The following diagram outlines a systematic approach to diagnosing and resolving phase separation in DIBA emulsions.

start Phase Separation Observed in DIBA Emulsion q1 Visual Observation start->q1 creaming Creaming/Sedimentation (Reversible Layering) q1->creaming Reversible Layering coalescence Coalescence/Breaking (Irreversible Separation) q1->coalescence Irreversible Separation flocculation Flocculation (Clumping) q1->flocculation Clumping sol_creaming Increase Viscosity of Continuous Phase OR Reduce Droplet Size (Increase Homogenization) creaming->sol_creaming sol_coalescence Optimize Emulsifier (Type - HLB & Concentration) OR Increase Homogenization Energy/Time coalescence->sol_coalescence sol_flocculation Optimize Emulsifier Concentration OR Adjust pH/Ionic Strength flocculation->sol_flocculation end Stable Emulsion sol_creaming->end sol_coalescence->end sol_flocculation->end

Caption: Troubleshooting workflow for DIBA emulsion instability.

FAQs

Q1: What is this compound (DIBA)?

A1: this compound is a synthetic ester that is a colorless, odorless liquid. In cosmetic and pharmaceutical formulations, it is primarily used as an emollient to soften and smooth the skin, a solvent, and a plasticizer. It is known for its light, non-greasy feel.

Q2: What type of emulsifier should I use for a DIBA emulsion?

A2: The choice of emulsifier depends on whether you are creating an oil-in-water (O/W) or water-in-oil (W/O) emulsion. The Hydrophile-Lipophile Balance (HLB) system is a useful guide for selecting surfactants. For O/W emulsions, you will generally need a higher HLB value, while W/O emulsions require a lower HLB value. It is often beneficial to use a combination of emulsifiers to achieve the required HLB and enhance stability.

Q3: How does homogenization affect the stability of my DIBA emulsion?

A3: Homogenization is a critical process step that reduces the size of the DIBA droplets within the continuous phase. Smaller and more uniform droplet sizes lead to a more stable emulsion by reducing the rate of creaming or sedimentation. High-pressure homogenization is often very effective.

Q4: Can temperature affect the stability of my DIBA emulsion?

A4: Yes, temperature can significantly impact emulsion stability.

  • During Preparation: Heating the oil and water phases to the same temperature (e.g., 70-75°C) before emulsification can ensure all components are melted and facilitate uniform mixing.

  • Cooling: A controlled and slow cooling process with gentle agitation can prevent the crystallization of components and maintain emulsion stability.

  • Storage: High temperatures during storage can increase the kinetic energy of the droplets, potentially leading to more frequent collisions and coalescence.

Q5: What are some key formulation and process parameters to consider for DIBA emulsion stability?

A5: The following table summarizes key parameters and their impact on emulsion stability.

ParameterImpact on StabilityRecommendations
Formulation
Oil Phase ConcentrationHigh concentrations can lead to instability if the emulsifier level is insufficient.Start with a lower DIBA concentration and optimize.
Emulsifier Type & HLBCritical for forming a stable interfacial film. An incorrect HLB is a primary cause of instability.Calculate the required HLB for your oil phase and select appropriate emulsifiers. Consider blends.
Emulsifier ConcentrationInsufficient emulsifier leads to coalescence.Typically 2-5% of the total formulation weight, but requires optimization.
pH of Aqueous PhaseCan affect the charge on the droplet surface, influencing electrostatic interactions.Measure and control the pH. Conduct stability studies at different pH values.
Ionic Strength (Salts)High salt concentrations can disrupt the stability of some emulsions.Use the minimum necessary salt concentration.
Process
Homogenization MethodHigh-shear methods produce smaller droplets and improve stability.Use high-pressure or high-speed homogenizers.
Homogenization Speed/PressureHigher energy input generally leads to smaller droplets and better stability.Optimize for the smallest possible droplet size without over-processing.
Homogenization TimeSufficient time is needed for uniform droplet size reduction.Determine the optimal homogenization time through experimentation.
Temperature of PhasesMismatched temperatures can lead to poor emulsification and crystallization.Heat oil and water phases to the same temperature before mixing.
Cooling RateRapid cooling can sometimes shock the system and cause instability.Employ a controlled cooling process with gentle agitation.

Experimental Protocols

Protocol 1: Preparation of a Standard Oil-in-Water (O/W) DIBA Emulsion

  • Phase A (Oil Phase) Preparation:

    • In a beaker, combine this compound and your chosen oil-soluble emulsifier(s) (low HLB).

    • Heat Phase A to 70-75°C with gentle stirring until all components are melted and the phase is uniform.

  • Phase B (Water Phase) Preparation:

    • In a separate beaker, combine deionized water, any humectants (e.g., glycerin), and your water-soluble emulsifier(s) (high HLB).

    • If using a viscosity modifier like xanthan gum, disperse it in the water phase at this stage.

    • Heat Phase B to the same temperature as Phase A (70-75°C) with stirring.

  • Emulsification:

    • Slowly add the oil phase (Phase A) to the water phase (Phase B) while mixing with a high-shear homogenizer.

    • Homogenize for a sufficient duration (e.g., 5-10 minutes) at a specified speed (e.g., 5,000-10,000 rpm) to achieve a fine, uniform droplet size.

  • Cooling:

    • Begin to cool the emulsion while maintaining gentle, continuous stirring.

    • Incorporate any temperature-sensitive ingredients (e.g., preservatives, active ingredients) when the emulsion has cooled to below 40°C.

  • Final Adjustments:

    • Once the emulsion has reached room temperature, check the pH and adjust if necessary.

Protocol 2: Characterization of Emulsion Stability

  • Macroscopic Observation:

    • Visually inspect the emulsion for any signs of phase separation, creaming, sedimentation, or flocculation immediately after preparation and over a set period (e.g., 24 hours, 1 week, 1 month) at different storage temperatures (e.g., room temperature, 40°C).

  • Microscopic Analysis:

    • Place a small drop of the emulsion on a microscope slide and cover with a coverslip.

    • Observe the emulsion under an optical microscope to assess droplet size, shape, and distribution. Look for signs of droplet aggregation or coalescence over time.

  • Particle Size Analysis:

    • Use a particle size analyzer (e.g., based on dynamic light scattering) to quantitatively measure the mean droplet size and the particle size distribution of the emulsion. An increase in the average droplet size over time is an indicator of instability.

  • Centrifugation Test:

    • To accelerate stability testing, centrifuge a sample of the emulsion (e.g., at 3000 RPM for 30 minutes).

    • Measure the volume or height of any separated layers to quantify the emulsion's stability under stress.

Key Factors Influencing DIBA Emulsion Stability

The stability of a this compound emulsion is a complex interplay of formulation and processing factors. The following diagram illustrates these relationships.

cluster_formulation Formulation Factors cluster_process Process Parameters Oil/Water Ratio Oil/Water Ratio stability DIBA Emulsion Stability Oil/Water Ratio->stability Emulsifier Type (HLB) Emulsifier Type (HLB) Emulsifier Type (HLB)->stability Emulsifier Concentration Emulsifier Concentration Emulsifier Concentration->stability Aqueous Phase pH Aqueous Phase pH Aqueous Phase pH->stability Ionic Strength Ionic Strength Ionic Strength->stability Viscosity Modifiers Viscosity Modifiers Viscosity Modifiers->stability Homogenization Energy Homogenization Energy Homogenization Energy->stability Homogenization Time Homogenization Time Homogenization Time->stability Temperature Temperature Temperature->stability Cooling Rate Cooling Rate Cooling Rate->stability

Caption: Key factors influencing DIBA emulsion stability.

References

Technical Support Center: Optimization of Diisobutyl Adipate (DIBA) for Plasticizing Effect

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of Diisobutyl Adipate (B1204190) (DIBA) for its plasticizing effect in polymer formulations. This resource includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and quantitative data to assist in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is Diisobutyl Adipate (DIBA) and what is its primary function as a plasticizer?

A1: this compound (DIBA) is an organic ester used as a plasticizer, primarily in polyvinyl chloride (PVC) and other polymers. Its main function is to increase the flexibility, workability, and durability of the material by embedding itself between the polymer chains, which reduces the intermolecular forces and allows the chains to move more freely.

Q2: What are the typical concentration ranges for DIBA in PVC formulations?

A2: The concentration of DIBA can vary significantly depending on the desired flexibility of the final product. Typical usage levels for plasticizers in PVC plastisol formulations range from 40 to 100 parts per hundred resin (phr).[1] For softer materials, higher concentrations are used.

Q3: How does the concentration of DIBA affect the mechanical properties of PVC?

A3: Generally, as the concentration of DIBA increases, the tensile strength and hardness of the PVC will decrease, while the elongation at break will increase.[2][3][4] This is because the plasticizer reduces the rigidity of the polymer matrix.

Q4: Is DIBA compatible with polymers other than PVC?

A4: Yes, DIBA is compatible with a range of polymers, including cellulosic resins and synthetic rubbers.[5] Its compatibility is influenced by the polarity of the polymer.

Q5: Are there any health and safety concerns associated with DIBA?

A5: While adipate plasticizers are generally considered to be less toxic than some phthalate-based plasticizers, it is essential to handle all chemicals with appropriate safety precautions. Always consult the Safety Data Sheet (SDS) for DIBA before use and handle it in a well-ventilated area with appropriate personal protective equipment.

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of DIBA concentration in plasticizing experiments.

Issue 1: Poor dispersion of DIBA in the polymer matrix.

  • Question: My final product has areas of inconsistent flexibility, suggesting the DIBA has not dispersed evenly. What could be the cause and how can I fix it?

  • Answer: Poor dispersion can result from several factors:

    • Inadequate Mixing: Ensure that the mixing process is thorough and that the equipment is appropriate for the scale of your experiment. High-speed mixers are often used for PVC plastisol preparations.

    • Incorrect Mixing Temperature: The temperature during mixing can affect the viscosity of the components and the absorption of the plasticizer by the polymer. For PVC plastisols, a controlled heating process is necessary for proper fusion.

    • Incompatibility: While DIBA is compatible with many polymers, high concentrations can sometimes lead to phase separation. Consider evaluating the solubility parameter of your polymer and DIBA to ensure they are well-matched.

Issue 2: Plasticizer migration, blooming, or bleeding.

  • Question: I am observing a tacky or oily film on the surface of my plasticized polymer. What is happening and how can I prevent it?

  • Answer: This phenomenon is known as plasticizer migration (bleeding if liquid, blooming if solid) and occurs when the plasticizer moves to the surface of the material.

    • Causes:

      • High Concentration: Using an excessive amount of plasticizer beyond the polymer's compatibility limit is a common cause.

      • Environmental Factors: Elevated temperatures can increase the rate of migration.

      • Incompatibility: A mismatch between the polarity of the plasticizer and the polymer can lead to poor retention of the plasticizer within the polymer matrix.

    • Solutions:

      • Optimize Concentration: Reduce the concentration of DIBA to a level that still provides the desired flexibility but remains within the compatibility limits of the polymer.

      • Use a Higher Molecular Weight Plasticizer: Polymeric plasticizers or plasticizers with higher molecular weights tend to have lower migration rates.

      • Improve Formulation: Consider using a secondary plasticizer to improve the overall compatibility and permanence of the primary plasticizer.

Issue 3: Unexpected mechanical properties in the final product.

  • Question: The hardness of my plasticized polymer is higher than expected for the concentration of DIBA used. Why might this be?

  • Answer: Several factors could contribute to this:

    • Incomplete Fusion: For PVC plastisols, the mixture must be heated to a sufficient temperature for the plasticizer to be fully absorbed by the resin particles. Incomplete fusion will result in a harder, less flexible material.

    • Incorrect Measurement: Double-check all measurements of the polymer, plasticizer, and any other additives in your formulation.

    • Degradation: Overheating during processing can lead to degradation of the polymer, which can affect its mechanical properties. Ensure that processing temperatures and times are optimized.

Data Presentation

The following table provides representative data on how varying the concentration of this compound (DIBA) can influence the mechanical properties of Polyvinyl Chloride (PVC). This data is illustrative and based on the typical effects observed for adipate plasticizers in PVC. Actual results may vary depending on the specific grade of PVC, other additives used, and processing conditions.

DIBA Concentration (phr)Shore A HardnessTensile Strength (MPa)Elongation at Break (%)
309020250
408518300
508016350
607514400

phr = parts per hundred resin

Experimental Protocols

1. Protocol for Preparation of Plasticized PVC Sheets

This protocol describes the preparation of plasticized PVC sheets using a two-roll mill, which is a common laboratory method for compounding thermoplastics.

  • Materials and Equipment:

    • PVC resin

    • This compound (DIBA)

    • Thermal stabilizer (e.g., a mixed metal stabilizer)

    • Two-roll mill with heating capabilities

    • Hydraulic press with heating and cooling platens

    • Molds for sheet preparation

    • Analytical balance

  • Procedure:

    • Formulation Calculation: Calculate the required mass of PVC, DIBA, and stabilizer based on the desired phr concentration.

    • Pre-mixing: In a beaker or container, accurately weigh the PVC resin. In a separate container, weigh the DIBA and the thermal stabilizer. Add the liquid components to the PVC resin and mix thoroughly with a spatula until the powder is uniformly wetted.

    • Milling:

      • Preheat the two-roll mill to the recommended processing temperature for your PVC grade (typically 150-170°C).

      • Carefully add the pre-mixed compound to the nip of the rolls.

      • Continuously cut and fold the material on the mill to ensure homogeneous mixing. This process is known as "banding."

      • Continue milling for a predetermined time (e.g., 5-10 minutes) until a uniform sheet is formed.

    • Sheet Pressing:

      • Remove the milled sheet from the rolls.

      • Place the sheet into a preheated mold of the desired thickness.

      • Position the mold in the hydraulic press, preheated to the same temperature as the mill.

      • Apply a low pressure for a short period to allow the material to flow and fill the mold (pre-heating stage).

      • Increase the pressure to the recommended level and maintain it for a set time to ensure complete fusion (pressing stage).

      • Cool the mold under pressure using the press's cooling system.

      • Once cooled, release the pressure and carefully remove the plasticized PVC sheet from the mold.

    • Conditioning: Condition the prepared sheets at a standard temperature and humidity (e.g., 23°C and 50% RH) for at least 24 hours before testing.

2. Protocol for Mechanical Property Testing

  • a) Shore A Hardness Testing (ASTM D2240)

    • Equipment: Shore A Durometer.

    • Procedure:

      • Place the conditioned PVC sheet on a flat, hard surface.

      • Hold the durometer perpendicular to the surface of the specimen.

      • Apply firm pressure to the durometer so that the presser foot is in full contact with the specimen.

      • Read the hardness value on the durometer scale within one second of firm contact.

      • Take at least five measurements at different locations on the specimen, ensuring they are at least 6 mm apart, and calculate the average value.

  • b) Tensile Strength and Elongation at Break Testing (ASTM D412)

    • Equipment: Universal Testing Machine (UTM) with appropriate grips and an extensometer.

    • Procedure:

      • Cut dumbbell-shaped specimens from the conditioned PVC sheets using a die cutter, as specified in ASTM D412.

      • Measure the thickness and width of the narrow section of each specimen.

      • Mount the specimen securely in the grips of the UTM.

      • Attach the extensometer to the specimen to measure elongation accurately.

      • Set the UTM to a constant rate of crosshead movement (e.g., 500 mm/min).

      • Start the test and record the force and elongation data until the specimen breaks.

      • From the stress-strain curve, determine the tensile strength (the maximum stress before rupture) and the elongation at break (the strain at which the specimen ruptures).

      • Test at least five specimens and calculate the average values.

Mandatory Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_testing Mechanical Testing cluster_analysis Data Analysis Formulation Formulation Calculation (PVC, DIBA, Stabilizer) Premixing Pre-mixing Formulation->Premixing Milling Two-Roll Milling Premixing->Milling Pressing Hydraulic Pressing Milling->Pressing Conditioning Conditioning (24h, 23°C, 50% RH) Pressing->Conditioning Hardness Shore A Hardness (ASTM D2240) Conditioning->Hardness Tensile Tensile Properties (ASTM D412) Conditioning->Tensile Data Analyze Results: - Hardness - Tensile Strength - Elongation at Break Hardness->Data Tensile->Data

Caption: Experimental workflow for preparing and testing plasticized PVC.

Troubleshooting_Logic cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Corrective Actions Problem Poor Plasticizing Effect (e.g., high hardness, low flexibility) Cause1 Inadequate DIBA Concentration Problem->Cause1 Cause2 Poor Dispersion Problem->Cause2 Cause3 Incomplete Fusion Problem->Cause3 Solution1 Increase DIBA Concentration Cause1->Solution1 Solution2 Optimize Mixing (Time, Temp) Cause2->Solution2 Solution3 Increase Fusion Temperature/Time Cause3->Solution3

Caption: Troubleshooting logic for poor plasticizing effect.

References

Technical Support Center: Enhancing UV Filter Stability with Diisobutyl Adipate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of Diisobutyl Adipate (B1204190) (DIBA) to enhance the stability of UV filters in sunscreen formulations.

Frequently Asked Questions (FAQs)

Q1: What is Diisobutyl Adipate (DIBA) and what is its primary role in sunscreen formulations?

A1: this compound (DIBA) is a clear, colorless, and odorless oily liquid. In sunscreens, it functions as an emollient, solvent, and skin-conditioning agent.[1] Its primary roles are to create a pleasant skin feel, improve the spreadability of the product, and, most importantly, to act as an excellent solvent for solid, crystalline organic UV filters.[1][2]

Q2: How does DIBA contribute to the stability of UV filters?

A2: DIBA enhances UV filter stability primarily through effective solubilization. Many organic UV filters, such as Avobenzone, are crystalline solids at room temperature and can recrystallize within a formulation over time, leading to a significant loss of efficacy and an undesirable gritty texture.[3][4] DIBA's high polarity and excellent solvency prevent this crystallization, ensuring the UV filters remain homogeneously dispersed throughout the product's shelf life. An even dispersion of UV filters is crucial for achieving the stated Sun Protection Factor (SPF) and UVA protection.

Q3: Does the polarity of an emollient like DIBA affect sunscreen performance?

A3: Yes, the polarity of the emollient is a critical factor. Studies have shown that polar emollients, such as adipates, can optimize the UVA protection of a sunscreen formulation. While the effect on SPF (primarily UVB protection) may be less pronounced, a decrease in emollient polarity has been correlated with a decrease in UVA protection. Furthermore, polar emollients are generally better solvents for crystalline UV filters.

Q4: Can DIBA improve the photostability of notoriously unstable UV filters like Avobenzone?

A4: Yes, by effectively dissolving Avobenzone and keeping it in a stable, solubilized state, DIBA helps to improve its photostability. Avobenzone is known to be unstable and can degrade upon exposure to UV radiation. Proper solubilization is a key factor in mitigating this degradation. While other photostabilizers like Octocrylene are often used in conjunction, the choice of emollient plays a significant role. Research on a similar adipate ester, Diisopropyl Adipate, has shown that Avobenzone is photostable when formulated with other UV filters in this emollient.

Troubleshooting Guide

This guide addresses common issues encountered during the formulation of sunscreens with this compound and UV filters.

Problem Potential Cause Troubleshooting Steps
Crystallization of UV filters (e.g., Avobenzone) in the formulation over time. Insufficient solubilization of the UV filter in the oil phase.- Increase the concentration of this compound in the formulation to ensure complete dissolution of the crystalline UV filter. - Ensure that the heating process during manufacturing reaches the melting point of the solid UV filters to facilitate complete solubilization. - Consider the overall polarity of the oil phase; a higher polarity can improve the solubility of crystalline filters. - Verify the compatibility of all oil-phase ingredients, as some may reduce the overall solvency for the UV filter.
Decreased UVA protection factor (UVA-PF) in stability testing. Degradation of the UVA filter (e.g., Avobenzone) upon UV exposure. Suboptimal dispersion of the UVA filter.- Ensure complete solubilization of the UVA filter with an adequate amount of this compound. - Incorporate a known photostabilizer for Avobenzone, such as Octocrylene, into the formulation. - Evaluate the impact of other ingredients in the formulation on the photostability of the UVA filter. - Confirm uniform film formation upon application, as this is critical for consistent protection.
Phase separation or instability of the emulsion. Imbalance in the oil and water phases. Incompatibility of this compound with the emulsifier system.- Adjust the ratio of the oil phase (containing DIBA and UV filters) to the water phase. - Re-evaluate the emulsifier system to ensure it is robust enough for the polarity and viscosity of the oil phase. - Conduct thorough stability testing at various temperatures to identify any potential for phase separation.
Undesirable greasy or heavy skin feel. High concentration of emollients, including DIBA.- Optimize the concentration of this compound to the minimum level required for effective UV filter solubilization. - Blend DIBA with lighter, faster-spreading emollients to improve the overall sensory profile of the formulation. - Incorporate sensory modifiers or powders to reduce the perception of greasiness.

Data Presentation

The following table summarizes the impact of emollient choice on sunscreen performance, highlighting the benefits of using a polar emollient like Dibutyl Adipate (a close analogue of this compound).

EmollientPolarityImpact on Crystalline UV Filter SolubilityImpact on UVA Protection (PPD Factor)Impact on SPFReference
Dibutyl Adipate HighExcellentBest performing among tested emollientsBest performing among tested emollients
C12-15 Alkyl BenzoateMedium-HighGoodGoodGood
Caprylic/Capric TriglycerideMediumModerateModerateModerate
Dicaprylyl CarbonateLowLowerLowerGood

Note: This data is based on a study comparing various emollients. While this compound was not specifically included, the performance of Dibutyl Adipate is indicative of the benefits of polar adipate esters.

Experimental Protocols

In Vitro Photostability Assessment by UV Spectroscopy

Objective: To evaluate the photostability of a sunscreen formulation containing this compound and a photolabile UV filter (e.g., Avobenzone) by measuring the change in UV absorbance after irradiation.

Methodology:

  • Sample Preparation:

    • Accurately weigh the sunscreen formulation and apply it uniformly to a polymethylmethacrylate (PMMA) plate at a concentration of 1.0 to 2.0 mg/cm².

    • Allow the film to dry for at least 30 minutes in the dark to form an even layer.

  • Initial Absorbance Measurement (Pre-irradiation):

    • Measure the initial UV absorbance spectrum of the sunscreen film from 290 to 400 nm using a UV-Vis spectrophotometer equipped with an integrating sphere.

  • UV Irradiation:

    • Expose the PMMA plate to a controlled dose of UV radiation from a solar simulator. The irradiation dose should be relevant to real-world sun exposure conditions.

  • Final Absorbance Measurement (Post-irradiation):

    • After irradiation, measure the final UV absorbance spectrum of the sunscreen film under the same conditions as the initial measurement.

  • Data Analysis:

    • Compare the pre- and post-irradiation absorbance spectra.

    • Calculate the percentage of degradation for the specific UV filter by monitoring the change in absorbance at its maximum absorption wavelength (λmax).

    • A smaller decrease in absorbance indicates greater photostability.

Quantification of UV Filter Degradation by HPLC

Objective: To precisely quantify the concentration of a UV filter in a sunscreen formulation with this compound before and after UV exposure.

Methodology:

  • Sample Preparation and Irradiation:

    • Prepare and irradiate sunscreen films on PMMA plates as described in the UV spectroscopy protocol. Prepare a corresponding set of non-irradiated control plates.

  • Extraction:

    • Place the irradiated and non-irradiated plates into separate beakers containing a known volume of a suitable solvent (e.g., methanol (B129727) or a mixture of acetonitrile (B52724) and THF) to extract the sunscreen.

    • Use sonication to ensure complete dissolution of the film and extraction of the UV filters.

  • Sample Preparation for HPLC:

    • Filter the extracts through a 0.45 µm syringe filter into HPLC vials.

    • If necessary, dilute the extracts to a concentration that falls within the linear range of the calibration curve.

  • HPLC Analysis:

    • Inject the prepared samples into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector set to the λmax of the target UV filter.

    • Use an appropriate mobile phase and flow rate to achieve good separation of the UV filter from other formulation components.

  • Quantification:

    • Prepare a calibration curve using standard solutions of the pure UV filter at known concentrations.

    • Determine the concentration of the UV filter in the sample extracts by comparing their peak areas to the calibration curve.

    • Calculate the percentage of degradation by comparing the concentration of the UV filter in the irradiated sample to the non-irradiated control.

Visualizations

UV_Filter_Solubilization cluster_0 Formulation Components cluster_1 Formulation Process cluster_2 Resulting Sunscreen Film Crystalline_UV_Filter Crystalline UV Filter (e.g., Avobenzone) Heating_Mixing Heating & Mixing Crystalline_UV_Filter->Heating_Mixing DIBA This compound (Polar Emollient) DIBA->Heating_Mixing Effective Solvent Other_Lipids Other Oil Phase Lipids Other_Lipids->Heating_Mixing Homogeneous_Film Homogeneous Film with Solubilized UV Filter Heating_Mixing->Homogeneous_Film Successful Solubilization Crystallized_Film Film with Recrystallized UV Filter (Ineffective) Heating_Mixing->Crystallized_Film Insufficient DIBA/Solvency

Caption: Logical workflow for achieving a stable sunscreen film by solubilizing crystalline UV filters with this compound.

Photostability_Testing_Workflow Start Start: Sunscreen Formulation with DIBA Prepare_Film Prepare Uniform Film on PMMA Plate Start->Prepare_Film Measure_Initial_Absorbance Measure Initial UV Absorbance (Pre-irradiation) Prepare_Film->Measure_Initial_Absorbance Irradiate Expose to Controlled UV Irradiation Measure_Initial_Absorbance->Irradiate Measure_Final_Absorbance Measure Final UV Absorbance (Post-irradiation) Irradiate->Measure_Final_Absorbance Analyze_Data Compare Spectra & Calculate Degradation Measure_Final_Absorbance->Analyze_Data End End: Determine Photostability Analyze_Data->End

Caption: Experimental workflow for in vitro photostability testing of sunscreen formulations.

References

Preventing crystallization of Diisobutyl Adipate in cosmetic formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the crystallization of Diisobutyl Adipate (B1204190) (DIBA) in cosmetic formulations.

Troubleshooting Guide: Addressing DIBA Crystallization

This guide is designed to help you identify and resolve issues with DIBA crystallization during your formulation experiments.

Problem ID Question Possible Causes Suggested Solutions
DIBA-C01 My anhydrous formulation containing DIBA becomes cloudy or forms crystals upon cooling or during storage at low temperatures. 1. Low Temperature Exposure: DIBA has a melting point of approximately -17°C to -20°C.[1][2][3] While it is a liquid at room temperature, prolonged exposure to temperatures approaching its melting point can induce crystallization. 2. High Concentration of DIBA: High concentrations of DIBA in a formulation with other components that have limited solubility for DIBA can lead to supersaturation and subsequent crystallization at lower temperatures. 3. Interaction with Other Ingredients: Certain waxes or fatty alcohols in the formulation may act as nucleation sites, promoting the crystallization of DIBA.1. Optimize Storage Conditions: Store the formulation at a controlled room temperature and avoid exposure to cold environments. 2. Incorporate a Co-solvent: Introduce a co-solvent that improves the solubility of DIBA within the formulation. See Experimental Protocol 1 for guidance on selecting and optimizing a co-solvent. 3. Add a Crystallization Inhibitor: Incorporate a polymer or another ester that can interfere with the crystal lattice formation of DIBA. Refer to Experimental Protocol 2 for methods to screen and evaluate crystallization inhibitors.
DIBA-C02 I am observing crystal formation in the oil phase of my emulsion after homogenization and cooling. 1. Rapid Cooling: A fast cooling rate after the emulsification process can lead to the rapid nucleation and growth of DIBA crystals.[4][5] 2. Inadequate Solubilization in the Oil Phase: Other components in the oil phase may not be effectively solubilizing the DIBA, especially as the temperature decreases.1. Control the Cooling Rate: Employ a slower, more controlled cooling process post-emulsification to allow the system to stabilize. See Experimental Protocol 3 for a suggested cooling profile. 2. Adjust the Oil Phase Composition: Introduce a co-emollient or solvent into the oil phase that has a high capacity to dissolve DIBA.
DIBA-C03 My formulation is clear initially but develops crystalline structures over time (days or weeks) during stability testing. 1. Metastable Formulation: The initial formulation may be in a supersaturated, metastable state. Over time, nucleation and crystal growth can occur. 2. Temperature Fluctuations: Cycling through different temperatures during storage and handling can promote crystallization.1. Employ a Crystallization Inhibitor: The use of polymers can be particularly effective in preventing recrystallization and maintaining the physical stability of formulations. 2. Optimize the Formulation for Long-Term Stability: Re-evaluate the concentration of DIBA and its compatibility with other ingredients to ensure the formulation is thermodynamically stable.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of Diisobutyl Adipate (DIBA) that I should be aware of to prevent crystallization?

A1: this compound is a colorless, oily liquid. Key properties to consider are:

  • Melting Point: Approximately -17°C to -20°C. This indicates that at very low temperatures, it will solidify.

  • Solubility: It is practically insoluble in water but soluble in most organic solvents.

  • Function in Cosmetics: It is primarily used as an emollient, plasticizer, and solvent.

  • Typical Usage Levels: Recommended usage levels in cosmetics can range from 0.005% to 8%.

Understanding these properties is crucial for predicting its behavior in different formulation matrices and under various storage conditions.

Q2: How do co-solvents help in preventing the crystallization of DIBA?

A2: Co-solvents work by increasing the solubility of DIBA within the cosmetic formulation. By improving its miscibility with other ingredients, they reduce the likelihood of DIBA reaching a supersaturated state, which is a prerequisite for crystallization. The addition of a suitable co-solvent can effectively lower the temperature at which crystallization begins.

Q3: What types of polymers can be used as crystallization inhibitors for DIBA?

A3: While specific studies on DIBA are not prevalent, general principles from pharmaceutical and cosmetic science suggest that polymers which can interact with the ester molecules and disrupt crystal lattice formation are effective. Medical polymers are often used as crystallization inhibitors in pharmaceutical preparations to improve stability. Examples of polymers that could be screened for their efficacy include:

  • Polyvinylpyrrolidone (PVP) and its copolymers

  • Cellulose derivatives like Hydroxypropyl Methylcellulose (HPMC)

  • Amphiphilic block copolymers

These polymers can act by forming hydrogen bonds or through steric hindrance, which inhibits the nucleation and growth of crystals.

Q4: Can the cooling rate during the manufacturing process really affect DIBA crystallization?

A4: Yes, the cooling rate is a critical processing parameter. Rapid cooling can induce a state of shock in the system, leading to rapid nucleation and the formation of many small crystals. A slower, more controlled cooling process allows the molecules in the formulation to arrange themselves in a more stable, non-crystalline state. This is particularly important for emulsions and anhydrous systems with complex mixtures of lipids and esters.

Experimental Protocols

Experimental Protocol 1: Method for Determining Optimal Co-solvent Concentration

  • Objective: To identify an effective co-solvent and its optimal concentration to prevent DIBA crystallization in an anhydrous formulation.

  • Materials:

    • Your anhydrous base formulation without the co-solvent.

    • This compound (DIBA).

    • A selection of potential co-solvents (e.g., C12-15 Alkyl Benzoate, Isopropyl Palmitate, Neopentyl Glycol Diheptanoate).

  • Methodology:

    • Prepare a series of test formulations. Each formulation should contain your base ingredients and a fixed, high concentration of DIBA (e.g., 10-15%, or a concentration at which you have observed crystallization).

    • To each test formulation, add one of the selected co-solvents at varying concentrations (e.g., 1%, 2%, 5%, 10% w/w).

    • Include a control formulation with no co-solvent.

    • Heat all formulations to 70°C and mix until uniform.

    • Subject the formulations to a cooling-heating cycle (e.g., 4°C for 24 hours, followed by 25°C for 24 hours). Repeat for at least three cycles.

    • Visually inspect the samples for any signs of cloudiness or crystal formation at each temperature point.

    • The optimal co-solvent and its concentration will be the one that maintains the clarity of the formulation throughout the temperature cycling.

Experimental Protocol 2: Protocol for Assessing Polymer-based Crystallization Inhibition

  • Objective: To evaluate the effectiveness of different polymers in inhibiting DIBA crystallization.

  • Materials:

    • Your formulation exhibiting DIBA crystallization.

    • A selection of polymers (e.g., PVP, HPMC).

  • Methodology:

    • Prepare several batches of your formulation.

    • Incorporate a different polymer into each batch at a low concentration (e.g., 0.5% w/w). Ensure the polymer is properly dissolved and dispersed.

    • Include a control batch with no added polymer.

    • Store the samples under conditions that have previously induced crystallization (e.g., low temperature or temperature cycling).

    • Monitor the samples over an extended period (e.g., 4 weeks).

    • Use analytical techniques such as optical microscopy or Differential Scanning Calorimetry (DSC) to detect and quantify crystal formation.

    • The most effective polymer will be the one that shows the least amount of crystallization over time compared to the control.

Experimental Protocol 3: Guideline for Controlled Cooling Profile

  • Objective: To establish a controlled cooling protocol to minimize the risk of DIBA crystallization in an emulsion.

  • Methodology:

    • After the homogenization of the hot emulsion (e.g., at 75-80°C), begin the cooling process with gentle, continuous stirring.

    • Employ a two-stage cooling approach:

      • Stage 1 (Slow Cooling): Cool the emulsion from the homogenization temperature down to 40°C at a slow rate, approximately 1°C per minute.

      • Stage 2 (Moderate Cooling): From 40°C down to room temperature (25°C), the cooling rate can be increased to 2-3°C per minute.

    • Avoid crash cooling by placing the hot formulation directly into a cold environment.

    • After reaching room temperature, allow the emulsion to sit undisturbed for 24 hours to equilibrate before conducting stability testing.

Visualizations

Troubleshooting_DIBA_Crystallization start Crystallization Observed in DIBA Formulation issue_type Identify Formulation Type start->issue_type anhydrous Anhydrous System issue_type->anhydrous Anhydrous emulsion Emulsion issue_type->emulsion Emulsion cause_anhydrous Possible Causes: - Low Temperature - High DIBA Concentration - Ingredient Interaction anhydrous->cause_anhydrous cause_emulsion Possible Causes: - Rapid Cooling - Poor Solubilization emulsion->cause_emulsion solution_anhydrous Solutions: - Optimize Storage Temp - Add Co-solvent - Use Inhibitor cause_anhydrous->solution_anhydrous solution_emulsion Solutions: - Control Cooling Rate - Adjust Oil Phase cause_emulsion->solution_emulsion end Crystallization Prevented solution_anhydrous->end solution_emulsion->end

Caption: Troubleshooting workflow for DIBA crystallization.

Crystallization_Inhibition_Mechanism cluster_0 Without Inhibitor cluster_1 With Polymer Inhibitor a1 DIBA molecule crystal Crystal Lattice a1->crystal a2 DIBA molecule a2->crystal a3 DIBA molecule a3->crystal a4 DIBA molecule a4->crystal b1 DIBA molecule polymer Polymer Chain b1->polymer Adsorption b2 DIBA molecule b2->polymer b3 DIBA molecule b3->polymer b4 DIBA molecule b4->polymer no_crystal No Crystallization polymer->no_crystal Steric Hindrance Prevents Lattice Formation

Caption: Mechanism of polymer-based crystallization inhibition.

References

Technical Support Center: Diisobutyl Adipate (DIBA) Polymer Miscibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address miscibility issues of Diisobutyl Adipate (B1204190) (DIBA) with other polymers.

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FAQs

What is Diisobutyl Adipate (DIBA) and why is it used with polymers?

This compound (DIBA) is a bis(2-methylpropyl) ester of adipic acid.[1] It is a colorless, oily liquid commonly used as a plasticizer.[1][2] Plasticizers are added to polymers to increase their flexibility, ductility, and processability.[3] DIBA is valued for its ability to impart low-temperature flexibility and its compatibility with a range of polymers, particularly those with lower polarity. It is frequently used in the production of materials like PVC, as well as in coatings and adhesives.

How can I predict the miscibility of DIBA with a polymer?

Miscibility can be predicted by comparing the Hansen Solubility Parameters (HSP) of DIBA and the polymer. The principle of "like dissolves like" applies, meaning substances with similar HSP values are more likely to be miscible. The total solubility parameter (δt) is composed of three components: dispersion (δd), polar (δp), and hydrogen bonding (δh). A smaller difference between the HSP of DIBA and the polymer suggests better miscibility.

Another important theoretical tool is the Flory-Huggins Interaction Parameter (χ) . A lower or negative χ value indicates favorable interactions and, therefore, good miscibility. A χ value of less than 0.5 is generally indicative of miscibility.

What are common signs of DIBA-polymer immiscibility?

Immiscibility in a DIBA-polymer blend can manifest in several ways:

  • Visual Appearance: The blend may appear hazy, cloudy, or opaque instead of clear. Phase separation may be visible to the naked eye, with distinct layers or droplets of the plasticizer forming.

  • Surface Properties: The plasticizer may "bleed" or exude from the polymer matrix over time, leading to a greasy or oily surface.

  • Mechanical Properties: The final material may be brittle or have poor mechanical strength, as the plasticizer has not effectively integrated with the polymer chains to impart flexibility.

What experimental techniques can confirm miscibility?

Several analytical techniques can be used to experimentally determine the miscibility of DIBA with a polymer:

  • Differential Scanning Calorimetry (DSC): A miscible blend will typically show a single, composition-dependent glass transition temperature (Tg) that is intermediate to the Tgs of the individual components. Immiscible or partially miscible blends will exhibit two or more distinct Tgs corresponding to the separate phases.

  • Scanning Electron Microscopy (SEM): SEM can be used to visualize the morphology of the blend. A uniform, featureless surface at the micro-scale suggests a miscible system. In contrast, an immiscible blend will show distinct phase domains, such as droplets of the plasticizer dispersed within the polymer matrix.

  • Dynamic Mechanical Thermal Analysis (DMTA): Similar to DSC, DMTA can be used to measure the glass transition temperature(s) of the blend with high sensitivity. A single peak in the tan(δ) curve is indicative of a miscible blend.

Troubleshooting Guides

Issue: Phase Separation or Hazy/Cloudy Appearance in the Polymer Blend
  • Question: My blend of DIBA and a polar polymer (e.g., a high-polarity acrylic or polyurethane) is cloudy, and I can see small droplets forming. What is happening and how can I fix it?

  • Answer: This is a classic sign of immiscibility. The difference in polarity between the relatively low-polarity DIBA and your polymer is likely causing them to phase separate.

    Troubleshooting Steps:

    • Introduce a Co-solvent: Adding a small amount of a co-solvent that is miscible with both DIBA and the polymer can help to create a single-phase system. The co-solvent acts as a bridge between the two components. Start with a low concentration (e.g., 1-5% by weight) and incrementally increase it. Potential co-solvents could include esters or ketones with intermediate polarity.

    • Use a Compatibilizer: For melt-processed blends, a compatibilizer can be added. Compatibilizers are block or graft copolymers that have segments compatible with both the DIBA and the polymer. They locate at the interface between the two phases, reducing interfacial tension and improving adhesion. For example, a maleic anhydride-grafted version of a compatible polymer can sometimes be effective.

    • Optimize Processing Parameters:

      • Temperature: Increasing the processing temperature can sometimes improve miscibility, as the entropy of mixing becomes more favorable. However, be cautious of polymer degradation.

      • Mixing Speed/Shear: Increasing the mixing speed or shear rate during processing can create a finer dispersion of the plasticizer, even if it is not fully miscible. This can sometimes result in a functionally acceptable material, although it may not be thermodynamically stable.

    • Consider a Different Plasticizer: If the above methods fail, DIBA may not be the ideal plasticizer for your specific polymer. Consider a plasticizer with a higher polarity that has a closer match to the Hansen Solubility Parameters of your polymer.

Issue: Poor Mechanical Properties (e.g., brittleness) of the Final Product
  • Question: I've created a DIBA-polymer blend, and while it looks clear, the final product is more brittle than expected. Why is this happening?

  • Answer: This can occur even in visually clear blends if the plasticizer is not effectively interacting with the polymer chains at a molecular level. It could be a sign of micro-phase separation or poor plasticizing efficiency.

    Troubleshooting Steps:

    • Verify Miscibility with DSC: Run a DSC analysis on your blend. The presence of a single, sharp glass transition temperature (Tg) will confirm miscibility. A broad Tg or the presence of a shoulder on the transition may indicate partial miscibility or heterogeneity in the blend.

    • Adjust Plasticizer Concentration: The concentration of DIBA may be too low to achieve the desired flexibility. Incrementally increase the DIBA concentration and re-evaluate the mechanical properties. Conversely, in some systems, very high plasticizer concentrations can lead to phase separation.

    • Optimize Thermal History: The cooling rate after processing can affect the final morphology of the blend. Try different cooling profiles (e.g., slow cooling vs. rapid quenching) to see if it impacts the mechanical properties.

    • Evaluate with a Different Plasticizer: The interaction between DIBA and your specific polymer may not be optimal for imparting flexibility. Experiment with other adipate plasticizers or plasticizers from different chemical families to find one that provides the desired mechanical performance.

Data Presentation

Table 1: Hansen Solubility Parameters (HSP) for this compound and Various Polymers

The miscibility of this compound with a polymer can be predicted by comparing their Hansen Solubility Parameters. A smaller difference in the total solubility parameter (δt) suggests a higher likelihood of miscibility. The parameters are given in (MPa)¹/².

Materialδd (Dispersion)δp (Polar)δh (Hydrogen Bonding)Total (δt)
This compound (DIBA) 16.72.56.217.9
Polyvinyl Chloride (PVC)18.27.58.321.5
Polymethyl Methacrylate (PMMA)18.610.57.522.7
Polystyrene (PS)18.66.04.120.0
Polyethylene (PE)17.10.00.017.1
Polypropylene (PP)17.40.00.017.4
Polyethylene Terephthalate (PET)19.58.98.523.5
Polyurethane (generic)~18-22~5-10~5-10~20-26
Cellulose Acetate15.612.711.023.4

HSP values for polymers can vary depending on their specific grade and molecular weight. The values presented here are representative.

Table 2: Flory-Huggins Interaction Parameter (χ) Interpretation
χ ValueInterpretationLikelihood of Miscibility
< 0Strong, favorable interactionsHigh
0 - 0.5Favorable to slightly unfavorable interactionsGood to Moderate
> 0.5Unfavorable interactions, phase separation is likelyLow

The Flory-Huggins parameter can be experimentally determined using techniques such as melting point depression studies with DSC, or through computational molecular modeling.

Experimental Protocols

Protocol 1: Determining DIBA-Polymer Miscibility using Differential Scanning Calorimetry (DSC)

Objective: To determine the miscibility of a DIBA-polymer blend by analyzing its glass transition behavior.

Methodology:

  • Sample Preparation:

    • Prepare a series of DIBA-polymer blends with varying compositions (e.g., 100:0, 90:10, 70:30, 50:50, 30:70, 10:90, 0:100 polymer:DIBA weight ratios).

    • For solvent-cast films, dissolve the polymer and DIBA in a common solvent, cast the solution onto a flat surface, and allow the solvent to evaporate completely under controlled conditions (e.g., in a vacuum oven).

    • For melt-blended samples, ensure thorough mixing in an appropriate apparatus (e.g., a mini-extruder or a melt blender).

    • Accurately weigh 5-10 mg of the blend into a standard aluminum DSC pan and hermetically seal it.

  • DSC Analysis:

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Perform a "heat-cool-heat" cycle to erase the thermal history of the sample.

      • First Heat: Heat the sample from room temperature to a temperature well above the melting point (for semi-crystalline polymers) or glass transition (for amorphous polymers) of the polymer at a controlled rate (e.g., 10 °C/min). This removes any residual solvent and erases the thermal history.

      • Cool: Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature well below the expected glass transition temperature.

      • Second Heat: Heat the sample again at the same controlled rate (e.g., 10 °C/min) through the glass transition region.

  • Data Analysis:

    • Analyze the thermogram from the second heating scan.

    • Determine the glass transition temperature(s) (Tg) of the blend.

    • Interpretation:

      • A single, sharp Tg that varies systematically with the blend composition indicates a miscible system.

      • The presence of two distinct Tgs, corresponding to the individual components, indicates an immiscible system.

      • A single, very broad Tg or two Tgs that are shifted closer together compared to the pure components may suggest partial miscibility.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_interp Data Interpretation Prep1 Prepare Blends (Varying Ratios) Prep2 Solvent Cast or Melt Blend Prep1->Prep2 Prep3 Weigh 5-10mg into DSC Pan Prep2->Prep3 DSC1 First Heat (Erase Thermal History) Prep3->DSC1 DSC2 Controlled Cool DSC1->DSC2 DSC3 Second Heat (Data Acquisition) DSC2->DSC3 Interp1 Single Tg? DSC3->Interp1 Miscible Miscible Interp1->Miscible Yes Immiscible Immiscible / Partially Miscible Interp1->Immiscible No (Two Tgs)

Workflow for DSC analysis of DIBA-polymer miscibility.
Protocol 2: Morphological Analysis of DIBA-Polymer Blends using Scanning Electron Microscopy (SEM)

Objective: To visually inspect the phase morphology of a DIBA-polymer blend to assess miscibility.

Methodology:

  • Sample Preparation:

    • Prepare a representative sample of the DIBA-polymer blend.

    • Create a fresh surface for analysis by cryo-fracturing. This involves immersing the sample in liquid nitrogen for several minutes until it is fully cooled and then fracturing it with a sharp impact. This method often provides a clean break that reveals the internal morphology.

    • Mount the fractured sample onto an SEM stub using conductive carbon tape or silver paint.

    • Since polymers and DIBA are non-conductive, the sample must be sputter-coated with a thin layer of a conductive material, such as gold or palladium, to prevent charging under the electron beam.

  • SEM Imaging:

    • Load the coated sample into the SEM chamber.

    • Use a secondary electron (SE) detector to obtain images of the fractured surface topography.

    • Start imaging at a low magnification to get an overview of the sample surface and then increase the magnification to inspect the fine details of the morphology. Typical magnifications for this analysis range from 500x to 10,000x.

    • Acquire images from several different areas of the sample to ensure the observed morphology is representative.

  • Data Analysis:

    • Examine the acquired SEM images for evidence of phase separation.

    • Interpretation:

      • A smooth, uniform, and featureless surface indicates a single-phase, miscible blend.

      • The presence of distinct domains, such as spherical droplets (indicative of a dispersed phase) within a continuous matrix, is a clear sign of an immiscible blend. The size and distribution of these domains can provide information about the degree of immiscibility and the quality of the mixing process.

SEM_Workflow cluster_interpretation Image Interpretation Start Start with DIBA-Polymer Blend CryoFracture Cryo-fracture Sample in Liquid Nitrogen Start->CryoFracture Mount Mount Fractured Piece on SEM Stub CryoFracture->Mount SputterCoat Sputter Coat with Conductive Metal (e.g., Gold) Mount->SputterCoat SEM_Imaging Image Surface with SEM (Secondary Electron Detector) SputterCoat->SEM_Imaging Analysis Observe Morphology SEM_Imaging->Analysis Homogeneous Homogeneous, Featureless Surface Analysis->Homogeneous Miscible Heterogeneous Distinct Phases (e.g., Droplets) Analysis->Heterogeneous Immiscible

Workflow for SEM analysis of DIBA-polymer blend morphology.

References

Technical Support Center: Optimizing Diisobutyl Adipate (DIBA) Nanoemulsions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of Diisobutyl Adipate (B1204190) (DIBA) nanoemulsions. All information is presented in a practical question-and-answer format to address specific experimental challenges.

Troubleshooting Guide: Common Issues in DIBA Nanoemulsion Homogenization

This section addresses common problems encountered during the preparation of DIBA nanoemulsions using high-pressure homogenization.

Q1: After homogenization, my DIBA nanoemulsion has a large particle size and a high Polydispersity Index (PDI). What are the likely causes and solutions?

A1: A large particle size and high PDI indicate inefficient droplet disruption and/or immediate recoalescence. Several factors related to both the formulation and the homogenization process could be responsible.

Possible Causes & Solutions:

  • Insufficient Homogenization Pressure: The applied pressure may be too low to effectively break down the DIBA droplets.

    • Solution: Gradually increase the homogenization pressure in increments. Monitor the particle size and PDI after each increase to find the optimal pressure for your specific formulation.[1][2]

  • Inadequate Number of Passes: A single pass through the homogenizer may not be sufficient to achieve a uniform nanoemulsion.

    • Solution: Increase the number of homogenization cycles. Often, 3 to 5 passes are sufficient to reach a plateau where further passes yield diminishing returns in particle size reduction.[1][3]

  • Suboptimal Surfactant Concentration: An insufficient amount of surfactant will not adequately cover the newly formed oil-water interface, leading to droplet coalescence.

    • Solution: Increase the surfactant concentration. The optimal concentration depends on the oil phase content and the specific surfactant used.

  • Poor Surfactant Choice: The selected surfactant may not be optimal for emulsifying DIBA. The Hydrophilic-Lipophilic Balance (HLB) is a critical factor.

    • Solution: For oil-in-water (O/W) nanoemulsions, select a surfactant or a blend of surfactants with a higher HLB value (typically >10). Common choices include polysorbates (e.g., Tween 20, Tween 80) and Cremophor EL.[4]

  • High Oil Concentration: A very high concentration of DIBA can be difficult to emulsify effectively.

    • Solution: Try reducing the concentration of the DIBA oil phase.

Q2: My DIBA nanoemulsion looks good initially, but shows signs of instability (creaming, sedimentation, or phase separation) after a short period. How can I improve its long-term stability?

A2: Nanoemulsion instability over time is often due to phenomena like Ostwald ripening or coalescence.

Possible Causes & Solutions:

  • Ostwald Ripening: This is a major destabilization mechanism in nanoemulsions where larger droplets grow at the expense of smaller ones. It is more pronounced when the oil phase has some solubility in the continuous phase.

    • Solution: Add a small amount of a highly water-insoluble compound (an "Ostwald ripening inhibitor") to the DIBA oil phase. This could be a long-chain triglyceride like corn oil or soybean oil.

  • Insufficient Zeta Potential: Low electrostatic repulsion between droplets can lead to flocculation and coalescence.

    • Solution: If using a non-ionic surfactant, consider adding a small amount of an ionic surfactant or a charge-inducing agent to increase the magnitude of the zeta potential. A zeta potential greater than |30| mV is generally considered indicative of good stability.

  • Inadequate Surfactant Film: The surfactant layer around the droplets may be too fluid or not robust enough to prevent coalescence.

    • Solution: Consider using a combination of a primary surfactant and a co-surfactant (e.g., a short-chain alcohol or another surfactant) to create a more stable interfacial film.

Q3: The viscosity of my DIBA nanoemulsion is too high/low for my application. How can I adjust it?

A3: The viscosity of a nanoemulsion is influenced by the concentration of the dispersed phase, the properties of the continuous phase, and droplet interactions.

To Increase Viscosity:

  • Add a Thickening Agent: Incorporate a biocompatible viscosity modifier into the aqueous phase, such as xanthan gum, hyaluronic acid, or a carbomer.

  • Increase the Dispersed Phase Concentration: A higher volume fraction of DIBA will generally lead to a higher viscosity.

To Decrease Viscosity:

  • Decrease the Dispersed Phase Concentration: Diluting the nanoemulsion by reducing the DIBA concentration will lower the viscosity.

  • Modify the Continuous Phase: If applicable, altering the composition of the aqueous phase (e.g., by reducing the concentration of any existing thickeners) can lower viscosity.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the formulation and characterization of DIBA nanoemulsions.

Q1: What are typical starting parameters for high-pressure homogenization of DIBA nanoemulsions?

A1: While optimal parameters must be determined experimentally for each specific formulation, the following table provides general starting points.

ParameterRecommended Starting RangeNotes
Homogenization Pressure 10,000 - 25,000 psi (approx. 690 - 1724 bar)Higher pressures generally lead to smaller droplet sizes, but can also increase sample temperature.
Number of Passes 3 - 7 cyclesMonitor particle size after each pass to determine the point of diminishing returns.
DIBA Concentration 5% - 20% (w/w)Higher concentrations may require more surfactant and higher energy input.
Surfactant Concentration 1% - 10% (w/w)The required amount depends on the DIBA concentration and the specific surfactant(s) used.
Temperature Room Temperature (20-25°C)Pre-heating the phases can sometimes facilitate emulsification, but temperature control is crucial to prevent degradation.

Q2: How do I select the right surfactant for my DIBA nanoemulsion?

A2: Surfactant selection is critical for forming a stable nanoemulsion. Key considerations include:

  • HLB Value: For O/W nanoemulsions, use surfactants with an HLB value greater than 10. A blend of a high-HLB and a low-HLB surfactant can sometimes provide better stability.

  • Biocompatibility: For pharmaceutical or cosmetic applications, use surfactants with a good safety profile, such as Polysorbate 80 (Tween 80), Polysorbate 20 (Tween 20), or polyoxyl 35 castor oil (Cremophor EL).

  • Solubility: The surfactant should be soluble in the continuous phase (water for O/W nanoemulsions).

Q3: What are the essential characterization techniques for DIBA nanoemulsions?

A3: A thorough characterization is necessary to ensure the quality and stability of your nanoemulsion.

Characterization TechniqueParameter MeasuredImportance
Dynamic Light Scattering (DLS) Mean Droplet Size, Polydispersity Index (PDI)Primary indicators of emulsion quality and homogeneity.
Zeta Potential Analysis Surface ChargePredicts the long-term stability against flocculation and coalescence.
Transmission Electron Microscopy (TEM) Droplet Morphology and Size VerificationVisual confirmation of droplet size and shape.
Rheology (Viscometry) ViscosityImportant for product performance and processability.
Stability Studies Changes in Size, PDI, and Zeta Potential over TimeAssesses shelf-life under different storage conditions (e.g., temperature cycling).

Experimental Protocols

Protocol 1: Preparation of a DIBA Nanoemulsion using High-Pressure Homogenization

  • Preparation of Phases:

    • Oil Phase: Accurately weigh the Diisobutyl Adipate (DIBA). If a lipophilic active ingredient or Ostwald ripening inhibitor is used, dissolve it completely in the DIBA.

    • Aqueous Phase: In a separate vessel, weigh the required amount of purified water. Add the surfactant(s) and any water-soluble components. Stir until all components are fully dissolved.

  • Pre-emulsion Formation:

    • Slowly add the oil phase to the aqueous phase while continuously mixing with a high-shear mixer (e.g., Ultra-Turrax) at a moderate speed (e.g., 5,000-10,000 rpm) for 5-10 minutes. This will create a coarse emulsion.

  • High-Pressure Homogenization:

    • Immediately pass the pre-emulsion through a high-pressure homogenizer set to the desired pressure (e.g., 15,000 psi).

    • Collect the resulting emulsion.

    • Repeat the homogenization for the desired number of passes (e.g., 5 cycles), ensuring the sample is cooled between passes if necessary to maintain a constant temperature.

  • Characterization:

    • After the final pass, allow the nanoemulsion to cool to room temperature.

    • Characterize the nanoemulsion for particle size, PDI, and zeta potential.

Visualizations

Homogenization_Workflow cluster_prep Phase Preparation cluster_process Emulsification Process cluster_analysis Characterization A Weigh DIBA (Oil Phase) C Create Pre-emulsion (High-Shear Mixing) A->C B Dissolve Surfactant in Water (Aqueous Phase) B->C D High-Pressure Homogenization C->D Feed E Repeat Cycles (e.g., 3-7 passes) D->E Process E->D Recirculate F Particle Size & PDI (DLS) E->F Final Product G Zeta Potential E->G H Stability Analysis F->H G->H

Caption: Workflow for DIBA nanoemulsion preparation and characterization.

Troubleshooting_Logic Start High Particle Size / PDI? P_Pressure Increase Homogenization Pressure Start->P_Pressure Yes F_Surfactant Increase Surfactant Concentration Start->F_Surfactant Yes End Re-evaluate Particle Size Start->End No P_Passes Increase Number of Passes P_Pressure->P_Passes P_Passes->End F_Oil Decrease Oil Concentration F_Surfactant->F_Oil F_Oil->End

References

Technical Support Center: Reducing Diisobutyl Adipate (DIBA) Migration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on mitigating the migration of Diisobutyl Adipate (DIBA) from polymer matrices. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research and development efforts.

Troubleshooting Guide: Common Issues in DIBA Migration Experiments

This section addresses specific issues you might encounter during your experiments, presented in a problem-solution format.

ProblemPossible CausesRecommended Solutions
High levels of DIBA migration detected. 1. Poor Polymer-Plasticizer Compatibility: Weak intermolecular forces between DIBA and the polymer matrix.[1][2][3] 2. High DIBA Concentration: Supersaturation of DIBA within the polymer.[4] 3. Elevated Temperature: Increased kinetic energy facilitates DIBA molecule diffusion.[5] 4. Contact Medium Properties: The surrounding medium (e.g., solvent, fatty liquid) has a high affinity for DIBA.1. Re-evaluate Polymer Choice: Select a polymer with a polarity and chemical structure more compatible with DIBA. 2. Optimize Formulation: Reduce the concentration of DIBA to the minimum required for desired flexibility. 3. Control Environmental Conditions: Conduct experiments at controlled, lower temperatures if the application allows. 4. Assess Contact Medium: If possible, modify the contacting medium or use this data to predict real-world leaching.
Inconsistent migration results between samples. 1. Inhomogeneous DIBA Distribution: Uneven mixing of DIBA within the polymer matrix during preparation. 2. Variation in Sample Geometry: Differences in surface area-to-volume ratio. 3. Processing-Induced Degradation: High processing temperatures may have altered the polymer or DIBA.1. Improve Compounding Process: Ensure a thorough and consistent mixing protocol to achieve a homogenous blend. 2. Standardize Sample Preparation: Use molds or cutting techniques to ensure uniform dimensions for all test samples. 3. Optimize Processing Parameters: Lower the processing temperature and/or reduce processing time to prevent degradation.
Surface of the polymer feels oily or sticky. 1. DIBA Exudation (Blooming): Migration of incompatible or excess plasticizer to the surface. 2. Environmental Factors: High humidity can accelerate migration to the surface.1. Select a Higher Molecular Weight Plasticizer: Consider alternatives to DIBA with lower migration potential, such as polymeric plasticizers. 2. Apply a Surface Coating: Use a barrier coating to prevent DIBA from reaching the surface. 3. Control Humidity: Store and test samples in a controlled, low-humidity environment.
Material becomes brittle and loses flexibility over time. 1. Loss of Plasticizer: Significant DIBA migration has occurred, reducing the plasticizing effect. 2. Polymer Aging/Degradation: Environmental factors (e.g., UV light, heat) have degraded the polymer matrix itself.1. Implement a Migration Reduction Strategy: Employ methods like using reactive plasticizers, surface cross-linking, or polymeric plasticizers. 2. Incorporate Stabilizers: Add UV stabilizers or antioxidants to the formulation to protect the polymer matrix.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the migration of this compound (DIBA)?

A1: DIBA migration is a complex process influenced by several factors:

  • Plasticizer Properties: The relatively low molecular weight of DIBA makes it more prone to migration compared to larger, polymeric plasticizers.

  • Polymer Matrix Properties: The type of polymer, its crystallinity, density, and intermolecular forces determine how well DIBA is retained. Less dense, amorphous regions allow for easier diffusion.

  • Compatibility: The chemical similarity between DIBA and the polymer is crucial. Poor compatibility leads to exudation and higher migration rates.

  • Concentration: Higher concentrations of DIBA in the polymer matrix can increase the likelihood of migration.

  • Environmental Conditions: Elevated temperatures provide the energy for DIBA molecules to move and diffuse out of the polymer. High humidity can also create pathways for migration.

  • Contact Medium: The nature of the substance in contact with the polymer plays a significant role. Solvents, oils, and fatty substances can actively extract DIBA from the matrix.

Q2: What are the most effective strategies to reduce DIBA migration?

A2: Several strategies can be employed, often in combination, to minimize DIBA migration.

StrategyMechanism of ActionAdvantagesDisadvantages
Use High Molecular Weight or Polymeric Plasticizers Larger molecules are physically entangled within the polymer chains, making diffusion to the surface significantly more difficult.Highly effective at reducing migration; provides long-term stability.May be more expensive; can be less efficient at plasticizing, requiring higher concentrations.
Surface Coating or Barrier Layers A non-migrating material is applied to the surface, creating a physical barrier that blocks DIBA from leaching out.Effective for many applications; can be applied post-manufacturing.May alter surface properties (e.g., flexibility, appearance); risk of delamination or cracking of the coating.
Surface Modification (e.g., Cross-linking) Techniques like UV or plasma treatment create a dense, cross-linked network on the polymer's surface, which reduces free volume and slows the diffusion of DIBA.Modifies only the surface while preserving bulk properties; highly effective.Requires specialized equipment; process parameters must be carefully optimized to avoid damaging the material.
Use of Reactive Plasticizers These plasticizers have functional groups that allow them to chemically bond (graft) onto the polymer backbone, effectively locking them in place.Considered a permanent solution with virtually zero migration.Can be costly; may alter the polymer's chemical properties; synthesis can be complex.
Internal Plasticization Flexible side chains are directly incorporated into the polymer backbone during polymerization, eliminating the need for a separate plasticizer additive.The most permanent solution to migration.Requires synthesis of a new copolymer; significantly alters material properties and cost.

Q3: How can I accurately measure the migration of DIBA?

A3: Measuring DIBA migration typically involves an extraction and analysis process. A common approach is to place the polymer sample in contact with a food simulant or a relevant solvent for a specific time and temperature. The simulant is then analyzed, usually by Gas Chromatography-Mass Spectrometry (GC-MS), to quantify the amount of DIBA that has leached out. This allows for the calculation of a migration rate, often expressed in µg/cm² or mg/kg.

Diagrams: Workflows and Relationships

G start Start: High DIBA Migration Detected q1 Is the formulation optimized? start->q1 a1_yes Optimize DIBA Concentration (Reduce if possible) q1->a1_yes No q2 Is polymer compatibility adequate? q1->q2 Yes a1_yes->q2 a2_yes Select Polymer with Better DIBA Compatibility q2->a2_yes No q3 Are environmental conditions controlled? q2->q3 Yes a2_yes->q3 a3_yes Control Temperature and Humidity During Use and Storage q3->a3_yes No end_node Advanced Strategy Needed: Consider Surface Modification or Polymeric Plasticizers q3->end_node Yes a3_yes->end_node

Caption: A troubleshooting decision tree for addressing high DIBA migration.

G center DIBA Migration p_props Polymer Properties center->p_props d_props DIBA Properties center->d_props env Environmental Factors center->env contact Contact Medium center->contact cryst Crystallinity p_props->cryst compat Compatibility p_props->compat mw Molecular Weight d_props->mw conc Concentration d_props->conc temp Temperature env->temp humid Humidity env->humid solvent Solvent Type contact->solvent fat Fat/Oil Content contact->fat

Caption: Key factors influencing the migration of this compound (DIBA).

Experimental Protocols

Protocol: Quantification of DIBA Migration into a Liquid Simulant

This protocol outlines a general method for measuring the migration of DIBA from a polymer matrix into a liquid medium using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Materials and Equipment:

  • Polymer samples with known DIBA concentration and surface area.

  • Food simulant (e.g., 10% ethanol (B145695) for aqueous foods, olive oil for fatty foods) or other relevant liquid medium.

  • Glass migration cells or containers with inert seals.

  • Incubator or water bath with temperature control.

  • Hexane (B92381) (or other suitable extraction solvent), analytical grade.

  • Volumetric flasks and pipettes.

  • Gas Chromatograph with a Mass Spectrometer detector (GC-MS).

  • DIBA analytical standard.

2. Sample Preparation:

  • Cut polymer samples into standardized dimensions (e.g., 2 cm x 2 cm squares) to ensure a consistent surface area-to-volume ratio.

  • Clean the surface of the samples by gently wiping with a lint-free cloth dampened with isopropanol (B130326) to remove any surface contaminants, then allow them to air dry completely.

  • Measure and record the precise dimensions and weight of each sample.

3. Migration Test Procedure:

  • Place a prepared polymer sample into a glass migration cell.

  • Add a known volume of the pre-heated liquid simulant, ensuring the entire sample is submerged. The volume should be chosen to maintain a defined surface area-to-volume ratio (e.g., 6 dm² per 1 L).

  • Seal the cell to prevent evaporation.

  • Place the cell in an incubator set to the desired test temperature (e.g., 40°C) for a specified duration (e.g., 24 hours, 10 days).

  • Prepare a "blank" cell containing only the simulant to run in parallel.

4. Sample Extraction and Analysis:

  • After the incubation period, remove the polymer sample from the cell.

  • Take a precise aliquot of the simulant.

  • If using an aqueous simulant like ethanol/water, perform a liquid-liquid extraction by adding a known volume of hexane, vortexing vigorously, and allowing the layers to separate. Collect the hexane (organic) layer.

  • If using an oily simulant, a dilution step with hexane may be required.

  • Analyze the hexane extract using GC-MS. The system should be calibrated with known concentrations of DIBA standard to create a calibration curve.

5. Data Calculation:

  • Quantify the concentration of DIBA in the simulant (C_simulant) using the calibration curve.

  • Calculate the total mass of migrated DIBA (m_DIBA) using the formula:

    • m_DIBA = C_simulant × V_simulant

  • Express the migration level per unit of surface area (M_area) of the polymer sample:

    • M_area = m_DIBA / A_sample (e.g., in µg/cm²)

G cluster_prep 1. Preparation cluster_exp 2. Migration Experiment cluster_analysis 3. Analysis cluster_data 4. Data Processing process_node process_node analysis_node analysis_node data_node data_node prep1 Standardize Polymer Sample (Cut to Size) prep2 Clean and Dry Sample Surface prep1->prep2 prep3 Measure Surface Area & Weight prep2->prep3 exp1 Place Sample in Migration Cell prep3->exp1 exp2 Add Pre-heated Simulant exp1->exp2 exp3 Incubate at Controlled Temperature & Time exp2->exp3 an1 Collect Simulant Aliquot exp3->an1 an2 Solvent Extraction of DIBA an1->an2 an3 Analyze Extract via GC-MS an2->an3 data1 Quantify DIBA Concentration (vs. Calibration Curve) an3->data1 data2 Calculate Total Migration (µg/cm²) data1->data2

Caption: General experimental workflow for a DIBA migration study.

References

Troubleshooting viscosity changes in Diisobutyl Adipate-based formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diisobutyl Adipate (B1204190) (DIBA)-based formulations.

Frequently Asked Questions (FAQs)

Q1: What is Diisobutyl Adipate (DIBA) and what are its primary functions in a formulation?

This compound (DIBA) is a synthetic ester that functions as an emollient, plasticizer, and solvent in a variety of cosmetic and pharmaceutical formulations.[1][2][3][4] Its lightweight, non-greasy feel makes it a popular choice in skincare and sun care products.[2] As a plasticizer, it enhances the flexibility of film-forming agents.

Q2: What are the typical physical and chemical properties of DIBA?

DIBA is a clear, colorless, and odorless liquid. Key properties are summarized in the table below.

PropertyValue
Molecular Formula C14H26O4
Molecular Weight 258.35 g/mol
Boiling Point 293 °C
Density 0.954 g/mL at 25 °C
Refractive Index n20/D 1.432

Q3: How does temperature affect the viscosity of DIBA?

Like most liquids, the viscosity of this compound is inversely proportional to temperature. As the temperature increases, the viscosity of DIBA decreases. This is a critical factor to consider during formulation, manufacturing, and storage. The viscosity of pure DIBA at various temperatures is provided in the table below.

Temperature (°C)Temperature (K)Viscosity (mPa·s)
10283.1510.5
20293.157.5
30303.155.5
40313.154.2
50323.153.3
60333.152.6
70343.152.1
80353.151.8
90363.151.5
100373.151.3

Troubleshooting Viscosity Changes

Issue 1: Unexpected Increase in Formulation Viscosity

An unforeseen increase in the viscosity of your DIBA-based formulation can lead to issues with processing, packaging, and product application.

Q: What are the potential causes of an unexpected increase in viscosity?

A: Several factors could contribute to an increase in viscosity:

  • Low Temperature: Storing or processing the formulation at a lower than recommended temperature can cause a reversible increase in viscosity.

  • Incompatible Excipients: The interaction of DIBA with certain excipients can lead to the formation of more complex structures, resulting in higher viscosity.

  • Incorrect Order of Addition: The sequence in which ingredients are added can significantly impact the final viscosity of the formulation.

  • Evaporation of a Solvent: If your formulation contains a volatile solvent, its evaporation can lead to a higher concentration of the non-volatile components, thereby increasing viscosity.

Troubleshooting Workflow for Increased Viscosity

start Increased Viscosity Observed check_temp Verify Storage and Processing Temperatures start->check_temp temp_ok Temperatures Correct? check_temp->temp_ok adjust_temp Adjust to Recommended Temperature Range temp_ok->adjust_temp No check_excipients Review Excipient Compatibility Data temp_ok->check_excipients Yes end Viscosity Within Specification adjust_temp->end excipients_ok Excipients Compatible? check_excipients->excipients_ok reformulate Consider Reformulation with Alternative Excipients excipients_ok->reformulate No check_order Review Order of Ingredient Addition excipients_ok->check_order Yes reformulate->end order_ok Order of Addition Correct? check_order->order_ok revise_protocol Revise Manufacturing Protocol order_ok->revise_protocol No check_solvent Check for Solvent Evaporation order_ok->check_solvent Yes revise_protocol->end solvent_ok Solvent Loss Detected? check_solvent->solvent_ok adjust_process Modify Process to Minimize Evaporation solvent_ok->adjust_process Yes solvent_ok->end No adjust_process->end

Caption: Troubleshooting workflow for increased formulation viscosity.

Issue 2: Unexpected Decrease in Formulation Viscosity

A drop in viscosity can compromise the stability and performance of your formulation, particularly in emulsions and suspensions.

Q: What could cause a sudden or gradual decrease in the viscosity of my DIBA-based formulation?

A: A decrease in viscosity is often a sign of formulation instability and can be caused by:

  • Elevated Temperature: Exposure to higher than recommended temperatures during storage or transport can lead to a decrease in viscosity.

  • pH Shift and Hydrolysis: DIBA, being an ester, is susceptible to hydrolysis, especially under acidic or alkaline conditions. This chemical breakdown can lead to a significant loss of viscosity. The hydrolysis of DIBA is slow at a neutral pH but accelerates at a pH of 9.

  • Incompatibility with Other Ingredients: Certain ingredients, such as fragrances or essential oils, can disrupt the structure of the formulation and reduce its viscosity.

  • Shear-Induced Degradation: High shear during mixing can break down the structure of certain polymers or other viscosity-modifying agents in the formulation, leading to a permanent loss of viscosity.

  • Emulsion Instability: In emulsion-based formulations, a decrease in viscosity can be a sign of droplet coalescence, where small droplets merge to form larger ones, ultimately leading to phase separation.

Troubleshooting Workflow for Decreased Viscosity

Caption: Troubleshooting workflow for decreased formulation viscosity.

Experimental Protocols

Protocol 1: Viscosity Measurement

This protocol outlines the determination of apparent viscosity of a DIBA-based formulation using a rotational viscometer, based on ASTM D2196.

Objective: To obtain an accurate and reproducible viscosity measurement of the formulation at a controlled temperature.

Apparatus:

  • Rotational Viscometer (e.g., Brookfield type)

  • Appropriate spindle for the expected viscosity range

  • Water bath or temperature-controlled chamber

  • 600 mL Griffin beaker

  • Calibrated thermometer

Procedure:

  • Sample Preparation: Place a sufficient amount of the formulation into a 600 mL Griffin beaker to immerse the spindle to the marked level.

  • Temperature Equilibration: Place the beaker in a water bath set to the desired measurement temperature (e.g., 25 °C ± 0.1 °C). Allow the sample to equilibrate for at least one hour.

  • Viscometer Setup: Attach the appropriate spindle to the viscometer. Ensure the viscometer is level.

  • Measurement: a. Lower the viscometer and immerse the spindle in the sample to the immersion mark. b. Turn on the viscometer motor and set it to a specific rotational speed. c. Allow the reading to stabilize for at least 60 seconds. d. Record the viscosity reading in centipoise (cP) or milliPascal-seconds (mPa·s). e. For non-Newtonian fluids, it is recommended to take readings at multiple speeds to characterize the shear-thinning or shear-thickening behavior.

  • Data Recording: Record the formulation identification, temperature, spindle number, rotational speed(s), and the corresponding viscosity reading(s).

Protocol 2: Excipient Compatibility Study

This protocol provides a general framework for assessing the compatibility of DIBA with other excipients in a formulation.

Objective: To identify any physical or chemical incompatibilities between DIBA and other formulation components that could lead to changes in viscosity, appearance, or chemical stability.

Materials:

  • This compound (DIBA)

  • Excipients to be tested

  • Glass vials with airtight seals

  • Oven/stability chamber

  • Analytical balance

  • Vortex mixer

  • Instrumentation for analysis (e.g., Viscometer, pH meter, HPLC, DSC)

Procedure:

  • Sample Preparation: a. Prepare binary mixtures of DIBA and each excipient in a predetermined ratio (e.g., 1:1 or a ratio representative of the final formulation). b. For each binary mixture, prepare at least three samples in separate glass vials. c. Prepare a control sample of DIBA alone and each excipient alone.

  • Initial Analysis (Time 0): a. Visually inspect all samples for any immediate changes in appearance (color, clarity, phase separation). b. Measure the initial viscosity and pH of the DIBA control and any liquid binary mixtures. c. Perform other relevant analyses as a baseline (e.g., HPLC for chemical purity, DSC for thermal events).

  • Accelerated Stability Testing: a. Store one set of samples at controlled room temperature (e.g., 25 °C / 60% RH). b. Store a second set of samples under accelerated conditions (e.g., 40 °C / 75% RH).

  • Time-Point Analysis: a. At predetermined time points (e.g., 1, 2, and 4 weeks), remove samples from both storage conditions. b. Allow samples to equilibrate to room temperature. c. Visually inspect for any changes in appearance. d. Measure the viscosity and pH and compare to the initial values. e. Perform other analytical tests (e.g., HPLC) to check for degradation products.

  • Data Analysis and Interpretation: a. Compare the results from the binary mixtures to the individual control samples. b. A significant change in viscosity, pH, appearance, or the formation of degradation products in a binary mixture indicates a potential incompatibility.

Signaling Pathway of Factors Affecting Viscosity

Viscosity Formulation Viscosity Temperature Temperature Temperature->Viscosity Inverse Relationship pH pH Hydrolysis Ester Hydrolysis pH->Hydrolysis Excipients Excipient Interactions Structure Formulation Structure (e.g., Emulsion Droplet Size) Excipients->Structure Shear Shear Rate Shear->Structure Can Disrupt Hydrolysis->Viscosity Decreases Structure->Viscosity Determines

Caption: Factors influencing the viscosity of DIBA-based formulations.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Diisobutyl Adipate in Commercial Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two common analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the quantitative determination of Diisobutyl Adipate (B1204190) (DIBA) in commercial products. DIBA is a widely used plasticizer and emollient in various industries, including cosmetics, food packaging, and pharmaceuticals. Accurate and reliable analytical methods are crucial for quality control, regulatory compliance, and safety assessment of products containing this compound. This document outlines the performance characteristics of both methods, supported by experimental data, and provides detailed experimental protocols to aid researchers in selecting and implementing the most suitable method for their specific application.

Comparison of Analytical Method Performance

The selection of an analytical method depends on various factors, including the sample matrix, the required sensitivity, and the available instrumentation. Below is a summary of the typical performance characteristics of GC-MS and HPLC-UV for the analysis of adipate esters, which are analogous to Diisobutyl Adipate.

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Linearity Range 5 - 1000 ng/g[1][2]1 - 100 µg/mL (Estimated for DIBA)
Correlation Coefficient (r²) > 0.998[1][2]> 0.99 (Typical)
Limit of Detection (LOD) Method Dependent (Typically low ng/g)Method Dependent (Typically low µg/mL)
Limit of Quantification (LOQ) 54.1 - 76.3 ng/g (for similar adipates)[3]Method Dependent (Typically low µg/mL)
Accuracy (Recovery) 83.6% - 118.5%98% - 102% (Typical for drug products)
Precision (RSD) 2.5% - 15.6%< 2% (Typical)

Experimental Workflows and Logical Relationships

The following diagrams illustrate the general workflows for sample analysis using GC-MS and HPLC, and the logical relationship of key validation parameters.

GC-MS_Workflow cluster_SamplePrep Sample Preparation cluster_GCMS GC-MS Analysis Sample Commercial Product Sample Extraction Solvent Extraction (e.g., Dichloromethane) Sample->Extraction Cleanup Solid Phase Extraction (SPE) (Optional) Extraction->Cleanup Concentration Solvent Evaporation & Reconstitution Cleanup->Concentration Injection Injection into GC Concentration->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry (MS) Ionization->Detection DataAnalysis Data Analysis (Quantification) Detection->DataAnalysis Data Acquisition HPLC_Workflow cluster_SamplePrep Sample Preparation cluster_HPLC HPLC Analysis Sample Commercial Product Sample Dissolution Dissolution in Mobile Phase or suitable solvent Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Injection Injection into HPLC Filtration->Injection Separation Reversed-Phase Separation (C18 Column) Injection->Separation Detection UV Detection Separation->Detection DataAnalysis Data Analysis (Quantification) Detection->DataAnalysis Data Acquisition Validation_Parameters cluster_Performance Performance Characteristics MethodValidation Analytical Method Validation Accuracy Accuracy (Recovery) MethodValidation->Accuracy Precision Precision (RSD) MethodValidation->Precision Specificity Specificity MethodValidation->Specificity Linearity Linearity (r²) MethodValidation->Linearity Range Range MethodValidation->Range LOD Limit of Detection MethodValidation->LOD LOQ Limit of Quantification MethodValidation->LOQ Robustness Robustness MethodValidation->Robustness Linearity->Range LOD->LOQ

References

A Comparative Analysis of Diisobutyl Adipate and Dioctyl Adipate as Plasticizers for Polymer Formulations

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Formulation Scientists

The selection of an appropriate plasticizer is a critical determinant of the final properties and performance of polymeric materials. Among the non-phthalate plasticizers, adipate (B1204190) esters are widely utilized for their excellent low-temperature flexibility and compatibility with a variety of polymers, most notably polyvinyl chloride (PVC). This guide provides a comprehensive comparative study of two such adipate esters: Diisobutyl Adipate (DIBA) and Dioctyl Adipate (DOA). This analysis, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their formulation needs.

Physicochemical Properties

A fundamental comparison begins with the intrinsic physicochemical properties of DIBA and DOA. These properties influence their processing behavior and interaction with polymer matrices.

PropertyThis compound (DIBA)Dioctyl Adipate (DOA)
CAS Number 141-04-8[1]103-23-1[2]
Molecular Formula C14H26O4[1][3]C22H42O4[4]
Molecular Weight 258.35 g/mol 370.57 g/mol
Appearance Colorless, odorless liquidColorless to pale amber liquid
Density 0.954 g/mL at 25 °C0.924 - 0.926 g/cm³ at 20 °C
Boiling Point 293 °C417 °C
Melting Point -17 °C-65 °C (Pour Point)
Refractive Index n20/D 1.432n20/D 1.447
Solubility Soluble in most organic solvents; insoluble in water.Soluble in most organic solvents; insoluble in water.

Performance as Plasticizers

The efficacy of a plasticizer is determined by its ability to modify the physical properties of a polymer to suit a specific application. Key performance metrics include plasticizing efficiency, low-temperature flexibility, thermal stability, and migration resistance.

Plasticizing efficiency is often evaluated by the reduction in the glass transition temperature (Tg) of the polymer. A lower Tg indicates greater flexibility, particularly at low temperatures.

Adipate esters, in general, are known for imparting excellent low-temperature performance. DOA is well-documented for its ability to maintain the flexibility and ductility of materials at low temperatures by significantly lowering the polymer's glass transition temperature. PVC plasticized with DOA exhibits good flexibility in cold environments, making it suitable for applications like frozen food packaging and outdoor plumbing.

While specific quantitative data for the Tg of DIBA-plasticized PVC is not as prevalent in the literature, its lower molecular weight and branched isobutyl chains suggest it is also an effective low-temperature plasticizer, often used in applications requiring flexibility in cold conditions.

The thermal stability of a plasticizer is crucial for polymer processing at elevated temperatures and for the long-term stability of the final product. Thermogravimetric analysis (TGA) is a common method to assess thermal stability.

DOA exhibits good thermal stability, resisting decomposition at typical processing temperatures. Studies on the thermal-oxidation of DOA indicate that degradation processes occur at elevated temperatures, with an increase in the total acid number observed after prolonged heating at 200 °C.

Aromatic esters are generally expected to exhibit higher thermal stability than aliphatic esters. However, within the class of aliphatic adipates, the shorter, branched chains of DIBA may lead to a slightly lower thermal stability compared to the longer, linear chains of DOA, although specific comparative TGA data is limited.

Plasticizer migration, or leaching, from the polymer matrix is a critical consideration, especially in applications involving contact with foods, pharmaceuticals, or biological fluids.

The migration of plasticizers is influenced by several factors, including the molecular weight of the plasticizer and its compatibility with the polymer. Generally, plasticizers with higher molecular weights tend to have lower migration rates. Given that DOA has a significantly higher molecular weight than DIBA, it is expected to exhibit better migration resistance. Studies have shown that DOA can migrate from PVC films into food simulants, with the rate of migration being a key parameter in safety assessments. The lower molecular weight of DIBA suggests a higher potential for migration, a factor that should be carefully evaluated for the intended application.

Experimental Protocols

To provide a framework for the comparative evaluation of DIBA and DOA, the following are detailed methodologies for key experiments.

  • Objective: To determine the thermal stability and decomposition profile of the plasticizers.

  • Methodology:

    • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines.

    • Sample Preparation: Accurately weigh 5-10 mg of the plasticizer into a TGA crucible.

    • Experimental Conditions:

      • Place the crucible in the TGA furnace.

      • Purge with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

      • Heat the sample from ambient temperature to approximately 600 °C at a constant heating rate (e.g., 10 °C/min).

    • Data Analysis: Record the mass loss as a function of temperature. Determine the onset of decomposition and the temperature of maximum decomposition rate.

  • Objective: To determine the effect of the plasticizers on the glass transition temperature (Tg) of PVC.

  • Methodology:

    • Sample Preparation: Prepare PVC films with a defined concentration of DIBA or DOA (e.g., 30 wt%).

    • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy.

    • Experimental Conditions:

      • Weigh 5-10 mg of the plasticized PVC film into a DSC pan.

      • Use an empty, sealed pan as a reference.

      • Perform a heat-cool-heat cycle to erase the thermal history, for example:

        • Heat from room temperature to 120 °C at 10 °C/min.

        • Cool to -80 °C at 10 °C/min.

        • Heat again to 120 °C at 10 °C/min.

    • Data Analysis: Determine the Tg from the second heating scan as the midpoint of the transition in the heat flow curve.

  • Objective: To quantify the migration of the plasticizer from a PVC matrix into a food simulant.

  • Methodology:

    • Sample Preparation: Prepare PVC films of a known thickness and surface area containing a specific concentration of DIBA or DOA.

    • Extraction:

      • Immerse a pre-weighed sample of the plasticized PVC film in a known volume of a food simulant (e.g., isooctane (B107328) for fatty foods) in a sealed container.

      • Incubate at a controlled temperature (e.g., 40 °C) for a specified period (e.g., 24 hours).

    • Analysis:

      • Remove the PVC film from the simulant.

      • Analyze the concentration of the plasticizer in the simulant using a suitable analytical technique such as gas chromatography (GC).

    • Calculation: Calculate the amount of migrated plasticizer per unit area of the film (e.g., in mg/dm²).

Visualizations

To further elucidate the concepts discussed, the following diagrams are provided.

Experimental_Workflow_TGA cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation Calibrate TGA Calibrate TGA Weigh 5-10mg of Plasticizer Weigh 5-10mg of Plasticizer Calibrate TGA->Weigh 5-10mg of Plasticizer Purge with N2 Purge with N2 Weigh 5-10mg of Plasticizer->Purge with N2 Heat to 600°C at 10°C/min Heat to 600°C at 10°C/min Purge with N2->Heat to 600°C at 10°C/min Record Mass Loss Record Mass Loss Heat to 600°C at 10°C/min->Record Mass Loss Determine Onset of Decomposition Determine Onset of Decomposition Record Mass Loss->Determine Onset of Decomposition Determine Temp. of Max. Decomposition Rate Determine Temp. of Max. Decomposition Rate Record Mass Loss->Determine Temp. of Max. Decomposition Rate

Workflow for Thermogravimetric Analysis (TGA).

Plasticizer_Interaction cluster_polymer Polymer Matrix (PVC) cluster_plasticizer Plasticizer Molecules P1 PVC Chain P2 PVC Chain P3 PVC Chain P4 PVC Chain PL1 Adipate Ester PL1->P2 Reduces Intermolecular Forces PL2 Adipate Ester PL2->P3 Increases Flexibility

Conceptual model of plasticizer-polymer interaction.

Conclusion

Both this compound (DIBA) and Dioctyl Adipate (DOA) are effective non-phthalate plasticizers that enhance the flexibility of polymers, particularly at low temperatures.

  • Dioctyl Adipate (DOA) is a well-characterized, high-performance plasticizer with excellent low-temperature flexibility, good thermal stability, and relatively low volatility. Its higher molecular weight suggests better migration resistance compared to shorter-chain adipates.

  • This compound (DIBA) also serves as an effective low-temperature plasticizer. Its lower molecular weight may result in slightly higher volatility and a greater tendency to migrate compared to DOA.

The choice between DIBA and DOA will ultimately depend on the specific performance requirements of the end application, including the necessary degree of low-temperature flexibility, thermal stability, and the stringency of migration limits. For applications where low migration is critical, DOA may be the more suitable choice. For applications where very low-temperature performance is the primary driver and migration is less of a concern, DIBA could be a viable option. It is recommended that formulation scientists conduct thorough experimental evaluations, such as those outlined in this guide, to determine the optimal plasticizer for their specific needs.

References

In Vitro Cytotoxicity of Diisobutyl Adipate: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive in vitro cytotoxicity assessment of Diisobutyl Adipate (B1204190) (DIBA), a non-phthalate plasticizer, in comparison to common alternative plasticizers. The information is targeted towards researchers, scientists, and drug development professionals, offering a comparative analysis based on available experimental data to facilitate informed decisions in material selection and risk assessment.

Executive Summary

Diisobutyl Adipate (DIBA) generally exhibits low in vitro cytotoxicity across the human cell lines studied. Data indicates a higher tolerance for DIBA in hepatocytes compared to some alternative plasticizers in other cell types. Notably, while overt cytotoxicity may be low, DIBA has been shown to potentially modulate cellular metabolic pathways, specifically the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) signaling pathway. This guide summarizes the current data, provides detailed experimental methodologies for cytotoxicity assessment, and visualizes key cellular pathways and experimental workflows.

Comparative Cytotoxicity Data

The following tables summarize the available quantitative and qualitative data on the in vitro cytotoxicity of DIBA and its alternatives on various human cell lines.

Table 1: Quantitative Cytotoxicity Data (IC50 Values)

CompoundCell LineAssayExposure TimeIC50 ValueCitation
Diisobutyl Phthalate (B1215562)*SH-SY5Y (Neuroblastoma)MTTNot Specified1.307 mM[1]
Dibutyl Adipate (DBA)HeLa (Cervical Cancer)Viability7 days8.7 g/L[2]
Dibutyl Phthalate (DBP)Bovine LymphocytesMTT24 hours50 µM[3]

Note: Data for Diisobutyl Phthalate is included for context due to structural similarities; however, it is a phthalate, not an adipate.

Table 2: Qualitative Cytotoxicity Assessment

CompoundCell LineObservationCitation
This compound (DIBA)L02 (Normal Human Hepatocyte)No obvious cytotoxicity observed at concentrations from 1 nM to 100 µM.[4]
Di(isononyl)cyclohexane-1,2-dicarboxylate (DINCH)Human Kidney CellsCytotoxicity induced after 48 hours of exposure.[5]
Di(isononyl)cyclohexane-1,2-dicarboxylate (DINCH)Human Liver CellsNo cytotoxicity observed.
Di(2-ethylhexyl) terephthalate (B1205515) (DEHT)MCF-7 (Breast Cancer)Decrease in E2-induced cell proliferation only at high concentrations.
Diisononyl phthalate (DINP)MCF-7 (Breast Cancer)Decrease in E2-induced cell proliferation only at high concentrations.
Mono(2-ethylhexyl) phthalate (MEHP)C18-4 (Spermatogonial)Cytotoxic at 100 µM.
Di(2-ethylhexyl) adipate (DEHA)C18-4 (Spermatogonial)No cytotoxicity observed.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of cytotoxicity studies. The following is a standard protocol for the MTT assay, a common method used to assess cell viability.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in viable cells, which forms a purple formazan (B1609692) product. The absorbance of this colored solution is proportional to the number of viable cells.

Materials:

  • Human cell line of interest

  • Complete cell culture medium

  • This compound (DIBA) and other test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Exposure: Prepare serial dilutions of DIBA and other test compounds in complete culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds, e.g., DMSO) and a negative control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Following the MTT incubation, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Visualizing Cellular Mechanisms and Workflows

To better understand the experimental processes and potential biological impacts of DIBA, the following diagrams have been generated using Graphviz.

G cluster_0 Experimental Workflow: In Vitro Cytotoxicity Assessment A Cell Culture (Human Cell Line) B Seeding in 96-well Plates A->B C Exposure to DIBA & Alternatives (24h, 48h, 72h) B->C D Cytotoxicity Assay (e.g., MTT, LDH) C->D E Data Acquisition (Absorbance/Fluorescence) D->E F Data Analysis (IC50 Determination) E->F G Comparative Analysis F->G

Experimental workflow for in vitro cytotoxicity assessment.

G cluster_1 Potential DIBA-Modulated Signaling Pathway DIBA This compound (DIBA) PPARg PPARγ (Peroxisome Proliferator- Activated Receptor gamma) DIBA->PPARg Activates RXR RXR (Retinoid X Receptor) PPARg->RXR Forms Heterodimer PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to Gene_Expression Target Gene Expression (Lipid Metabolism & Adipogenesis) PPRE->Gene_Expression Regulates

References

Diisobutyl Adipate vs. Isopropyl Myristate: A Comparative Analysis of Skin Permeation Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of topical and transdermal drug delivery, the selection of an appropriate vehicle and penetration enhancer is paramount to ensure optimal therapeutic efficacy. Both Diisobutyl Adipate (B1204190) (DIBA) and Isopropyl Myristate (IPM) are widely utilized esters in cosmetic and pharmaceutical formulations, valued for their emollient properties and their role as excipients. This guide provides a comparative analysis of their effects on skin permeation, drawing upon available experimental data to assist researchers, scientists, and drug development professionals in their formulation decisions.

Overview of Skin Permeation Enhancement

The primary barrier to the absorption of topical agents is the stratum corneum, the outermost layer of the epidermis. Penetration enhancers facilitate the passage of active pharmaceutical ingredients (APIs) through this barrier via several mechanisms, including disruption of the highly ordered lipid structure of the stratum corneum, interaction with intracellular proteins, and improved partitioning of the drug into the skin.

Isopropyl Myristate (IPM) is a well-established penetration enhancer known to increase the flux of various drugs across the skin.[1][2][3] Its mechanism is thought to involve the disruption of the lipid barrier of the skin.[1]

Diisobutyl Adipate (DIBA) is primarily recognized for its emollient properties, providing a light, non-greasy feel to topical formulations. While its role as a penetration enhancer is less documented in quantitative terms, related diesters like diisopropyl adipate have shown potential in enhancing the permeation of certain drugs.

Quantitative Data on Skin Permeation Enhancement

The following tables summarize the available quantitative data from various in-vitro studies on the skin permeation-enhancing effects of Isopropyl Myristate and the limited data on a related adipate ester.

Table 1: Effect of Isopropyl Myristate (IPM) on the Skin Permeation of Various Drugs

Active Pharmaceutical Ingredient (API)Skin ModelIPM ConcentrationKey Findings
Naproxen (B1676952)Shed snake skinNot specified (direct application)Permeability of naproxen with IPM was 36.2 x 10⁻⁴ cm/h, a significant increase compared to the control (1.4 x 10⁻⁴ cm/h).[1]
Testosterone (B1683101)Human cadaver skin2% in a Carbopol gelExhibited an 11-fold increase in testosterone flux compared to a formulation without IPM.
Meloxicam (B1676189)Not specified1-10% (w/w) in a transdermal patchThe flux of meloxicam from patches containing IPM was as high as 83.789 µg/cm²/h.
Pentazocine (B1679294)Hairless mouse skinVariedA synergistic effect was observed when IPM was combined with glyceryl monocaprylate, significantly enhancing pentazocine permeation.

Table 2: Effect of Diisopropyl Adipate on the Skin Permeation of Propofol (B549288)

Active Pharmaceutical Ingredient (API)Skin ModelDiisopropyl Adipate ConcentrationKey Findings
PropofolPorcine full-thickness skin10% (w/w)Resulted in a 2-fold increase in the permeation of propofol compared to the control (100% propofol).

Note: The data for Diisopropyl Adipate is presented as an indicator for adipate esters, as specific quantitative data for this compound was not found.

Experimental Protocols

A standardized method for evaluating the in-vitro skin permeation of topical formulations is crucial for obtaining reliable and reproducible data. The Franz diffusion cell assay is a widely accepted and utilized method for this purpose.

Standard Protocol for an In-Vitro Skin Permeation Study using a Franz Diffusion Cell
  • Membrane Preparation:

    • Excised human or animal (e.g., porcine or rat) skin is commonly used. The skin is carefully prepared by removing subcutaneous fat and hair.

    • The prepared skin membrane is mounted between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor compartment.

  • Receptor Chamber:

    • The receptor chamber is filled with a suitable receptor medium, typically a phosphate-buffered saline (PBS) at pH 7.4, to mimic physiological conditions. The medium is continuously stirred and maintained at a constant temperature of 32°C or 37°C to simulate skin surface temperature.

  • Donor Chamber:

    • A precise amount of the test formulation (containing the API and the enhancer, either DIBA or IPM) is applied to the surface of the skin in the donor chamber.

  • Sampling:

    • At predetermined time intervals, samples are withdrawn from the receptor medium and replaced with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions.

  • Analysis:

    • The concentration of the API in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Calculation:

    • The cumulative amount of drug permeated per unit area is plotted against time.

    • The steady-state flux (Jss) is determined from the slope of the linear portion of the curve.

    • The permeability coefficient (Kp) is calculated using the equation: Kp = Jss / Cd, where Cd is the concentration of the drug in the donor compartment.

    • The enhancement ratio (ER) can be calculated by dividing the flux of the drug with the enhancer by the flux of the drug without the enhancer.

Visualization of Experimental Workflow

The following diagram illustrates the typical workflow of an in-vitro skin permeation study using a Franz diffusion cell.

G prep_skin Skin Membrane Preparation setup_franz Franz Cell Assembly (Mounting Skin) prep_skin->setup_franz prep_receptor Receptor Medium Preparation prep_receptor->setup_franz prep_formulation Test Formulation Preparation apply_formulation Application of Formulation prep_formulation->apply_formulation setup_franz->apply_formulation run_exp Incubation (Controlled Temperature & Stirring) apply_formulation->run_exp sampling Periodic Sampling of Receptor Medium run_exp->sampling quantification HPLC/Analytical Quantification sampling->quantification data_analysis Data Analysis (Flux, Permeability Coefficient) quantification->data_analysis

Caption: Workflow of an in-vitro skin permeation study.

Conclusion

Based on the available literature, Isopropyl Myristate has been more extensively studied and quantitatively demonstrated to be an effective skin permeation enhancer for a variety of drugs. The data, although derived from different experimental setups, consistently shows a significant increase in drug flux and permeability in the presence of IPM.

This compound is valued for its aesthetic properties in topical formulations. While quantitative data on its direct skin permeation enhancement is lacking, findings for the structurally similar diisopropyl adipate suggest that adipate esters may possess modest enhancing capabilities.

For researchers and formulators, the choice between DIBA and IPM will depend on the specific objectives of the formulation. If the primary goal is to maximize the transdermal delivery of an active ingredient, the existing evidence more strongly supports the use of Isopropyl Myristate. If the formulation's sensory characteristics are of higher priority, with a secondary need for some level of permeation enhancement, this compound may be a suitable option.

To definitively compare the skin permeation enhancement potential of this compound and Isopropyl Myristate, a head-to-head study using the same model drug, vehicle, and a standardized in-vitro permeation protocol is necessary.

References

A Comparative Guide to the Biocompatibility of Diisobutyl Adipate for Medical Device Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of appropriate materials is a critical aspect of medical device development, with biocompatibility being a primary consideration. Plasticizers, essential for imparting flexibility to polymers like polyvinyl chloride (PVC), must be rigorously evaluated to ensure they do not elicit adverse biological responses. This guide provides a comparative analysis of the biocompatibility of Diisobutyl Adipate (DIBA), a non-phthalate plasticizer, with other common alternatives used in medical devices. The data is presented in accordance with the international standard ISO 10993, "Biological evaluation of medical devices."

Comparative Biocompatibility Data

The following tables summarize available quantitative data on the cytotoxicity, sensitization, and irritation potential of this compound and its common alternatives: Trioctyl trimellitate (TOTM), Acetyl tributyl citrate (B86180) (ATBC), and Di(2-ethylhexyl) terephthalate (B1205515) (DEHT). It is important to note that while quantitative data for DIBA under specific ISO 10993 test conditions for medical devices is limited in publicly available literature, the information presented is based on existing toxicological studies.

Table 1: In Vitro Cytotoxicity Data

This test evaluates the potential for a material to cause cell death. A reduction in cell viability by more than 30% is generally considered a cytotoxic effect[1].

PlasticizerTest MethodCell LineResults
This compound (DIBA) ISO 10993-5 (Elution)L929Data not readily available in public domain for medical device extracts. General toxicity studies suggest low cytotoxic potential.
Trioctyl trimellitate (TOTM) ISO 10993-5L929Generally considered non-cytotoxic[1].
Acetyl tributyl citrate (ATBC) ISO 10993-5TM3, NIH-3T3Some studies show a concentration-dependent reduction in cell viability[1].
Di(2-ethylhexyl) terephthalate (DEHT) ISO 10993-5L929No significant cytotoxic effects observed at concentrations tested in some studies[2].

Table 2: Sensitization Data

This test assesses the potential for a material to cause an allergic reaction after repeated or prolonged contact.

PlasticizerTest MethodSpeciesResults
This compound (DIBA) OECD Guideline 406 (Draize test)Human VolunteersNo indication of sensitization in a study with 20 volunteers[3].
Trioctyl trimellitate (TOTM) ISO 10993-10Guinea PigGenerally considered a non-sensitizer.
Acetyl tributyl citrate (ATBC) ISO 10993-10Guinea PigConsidered to have low sensitization potential.
Di(2-ethylhexyl) terephthalate (DEHT) ISO 10993-10Guinea PigNot expected to be a skin sensitizer.

Table 3: Irritation Data

This test evaluates the potential for a material to cause localized skin irritation.

PlasticizerTest MethodSpeciesResults
This compound (DIBA) OECD Guideline 404 (Draize test)Human VolunteersNo indication of irritation in a study with 20 volunteers.
Trioctyl trimellitate (TOTM) ISO 10993-23RabbitGenerally considered a non-irritant.
Acetyl tributyl citrate (ATBC) ISO 10993-23RabbitConsidered to be a non-irritant to slight irritant.
Di(2-ethylhexyl) terephthalate (DEHT) ISO 10993-23RabbitGenerally considered a non-irritant.

Experimental Protocols

Detailed methodologies for the key biocompatibility experiments are crucial for the accurate interpretation and replication of results. The following are summaries of the standard protocols based on the ISO 10993 series.

ISO 10993-5: In Vitro Cytotoxicity

This test is a fundamental component of biocompatibility assessment, providing an initial screening for the toxic potential of a medical device material.

  • Test Principle: Extracts of the test material are brought into contact with a monolayer of cultured cells (e.g., L929 mouse fibroblast cells). The response of the cells is evaluated to determine if the material contains leachable substances that are toxic to cells.

  • Methodology:

    • Extraction: The test material is incubated in a cell culture medium at 37°C for a defined period (e.g., 24 hours) to create an extract.

    • Cell Culture: L929 cells are seeded in 96-well plates and incubated until they form a near-confluent monolayer.

    • Exposure: The culture medium is replaced with the material extract, and the cells are incubated for a further 24 to 72 hours.

    • Assessment: Cell viability is quantitatively assessed using methods like the MTT assay, which measures the metabolic activity of the cells. A reduction in viability of more than 30% compared to a negative control is typically considered a cytotoxic effect. Qualitative assessment of cell morphology is also performed.

ISO 10993-10: Tests for Skin Sensitization

This standard outlines procedures to assess the potential of a medical device to induce a delayed-type hypersensitivity reaction.

  • Test Principle: The Guinea Pig Maximization Test (GPMT) or the Murine Local Lymph Node Assay (LLNA) are commonly used to evaluate the sensitization potential of a material.

  • Methodology (Murine Local Lymph Node Assay - LLNA):

    • Induction: A solution or extract of the test material is applied to the dorsal surface of the ears of mice for three consecutive days.

    • Proliferation Measurement: On day 5, the mice are injected with a radiolabeled substance (e.g., 3H-methyl thymidine) that is incorporated into the DNA of proliferating cells.

    • Assessment: On day 6, the draining auricular lymph nodes are excised, and the level of radioactivity is measured. A stimulation index (SI) is calculated by comparing the proliferation in treated animals to that in control animals. An SI of 3 or greater is typically considered a positive result, indicating sensitization potential.

ISO 10993-23: Tests for Irritation

This part of the standard specifies methods for assessing the potential of medical devices to cause skin irritation. In vitro methods using Reconstructed human Epidermis (RhE) models are now preferred.

  • Test Principle: An extract of the medical device material is applied topically to an in vitro RhE model, which mimics the properties of the human epidermis.

  • Methodology (In Vitro RhE Model):

    • Extraction: The test material is extracted using both polar (e.g., saline) and non-polar (e.g., sesame oil) solvents.

    • Exposure: The RhE tissue is exposed to the material extract for a defined period.

    • Viability Assessment: Following exposure, the viability of the tissue is determined using a cell viability assay, such as the MTT assay.

    • Classification: A material is classified as an irritant if the mean tissue viability is reduced below 50% of the negative control.

Biocompatibility Assessment Workflow

The following diagram illustrates the logical workflow for assessing the biocompatibility of a chemical compound intended for use in a medical device, in accordance with the ISO 10993 series of standards.

Biocompatibility_Workflow cluster_0 Initial Assessment cluster_1 In Vitro Testing cluster_2 In Vivo Testing (if required) cluster_3 Final Evaluation material_char Material Characterization (ISO 10993-18) lit_review Literature Review (Existing Data) material_char->lit_review Gather Information cytotoxicity Cytotoxicity (ISO 10993-5) lit_review->cytotoxicity Proceed to Testing genotoxicity Genotoxicity (ISO 10993-3) cytotoxicity->genotoxicity hemocompatibility Hemocompatibility (ISO 10993-4) genotoxicity->hemocompatibility sensitization Sensitization (ISO 10993-10) hemocompatibility->sensitization If necessary based on risk assessment irritation Irritation (ISO 10993-23) sensitization->irritation systemic_toxicity Systemic Toxicity (ISO 10993-11) irritation->systemic_toxicity risk_assessment Toxicological Risk Assessment (ISO 10993-17) systemic_toxicity->risk_assessment Compile all data final_report Biocompatibility Evaluation Report risk_assessment->final_report

Caption: Biocompatibility assessment workflow for medical device materials.

References

Diisobutyl Adipate: An Analysis of its Non-Comedogenic Profile in Cosmetic Science

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the comedogenic potential of excipients is critical in the formulation of topical products. Diisobutyl adipate (B1204190), a synthetic ester valued for its emollient and solvent properties, is widely considered non-comedogenic. This guide provides a comparative analysis of its performance, supported by available experimental data for structurally similar compounds, and details the methodologies used in comedogenicity testing.

Comparative Analysis of Adipate Esters

To contextualize the performance of diisobutyl adipate, it is useful to compare it with other common cosmetic ingredients and structurally similar esters that have been evaluated for comedogenicity. The standard rating scale for comedogenicity ranges from 0 (completely non-comedogenic) to 5 (severely comedogenic).

IngredientComedogenicity RatingIrritancy RatingSupporting Evidence
Diisopropyl Adipate 0[1][2][3]0[2]Published comedogenicity scales[1]
Dibutyl Adipate No effect observedMinimalClinical testing demonstrated no comedogenic effect. Animal studies showed minimal skin irritation.
Isopropyl Myristate 53Known comedogenic and irritating agent, often used as a positive control in testing.
Coconut Oil 4Not specifiedWidely recognized as a comedogenic natural oil.
Mineral Oil 0-20Generally considered non-comedogenic, though some grades may have slight potential.

Experimental Protocols for Comedogenicity Assessment

The determination of a substance's comedogenic potential relies on established experimental models. The two most common methods are the rabbit ear assay and human clinical trials.

The Rabbit Ear Assay (REA)

The rabbit ear model is a sensitive, preliminary screening tool to assess the comedogenic potential of cosmetic ingredients.

Methodology:

  • Animal Model: New Zealand albino rabbits are typically used due to the sensitivity of their ear follicles.

  • Test Substance Application: The test material is applied, often in a diluent like propylene (B89431) glycol, to the inner surface of the rabbit's ear. Applications are performed daily for a period of two to three weeks.

  • Evaluation: After the application period, the ear tissue is excised. Follicular hyperkeratosis, the hallmark of comedone formation, is then assessed. This can be done through histological examination of tissue cross-sections or by a simplified method involving immersion in hot water to yield an epidermal sheet with attached microcomedones for microscopic evaluation.

  • Grading: The degree of follicular hyperkeratosis is graded on a scale, typically from 0 to 5, to determine the comedogenicity rating.

Human Comedogenicity Clinical Trial

Human clinical trials are the definitive method for validating the non-comedogenic properties of a finished product or ingredient under real-world usage conditions.

Methodology:

  • Subject Selection: Participants are typically individuals with oily or acne-prone skin and a history of comedone formation.

  • Test Site: The upper back is the most common application site due to the high density of sebaceous follicles.

  • Product Application: The test material is applied under an occlusive or semi-occlusive patch to the designated test sites. Patches are typically applied several times a week for a duration of four to eight weeks.

  • Data Collection: Comedone formation is assessed using non-invasive techniques. The most common method is the cyanoacrylate follicular biopsy, where a fast-setting glue is applied to the skin and then removed with a glass slide, extracting the follicular contents.

  • Analysis: The number of microcomedones is counted under a microscope. A statistical comparison is made between the baseline and post-treatment counts, as well as against positive and negative control sites, to determine if the test material induced a significant increase in comedones.

Signaling Pathways in Acnegenesis

Understanding the biological mechanisms of comedone formation is crucial for developing non-comedogenic formulations. The process is complex, involving follicular hyperkeratinization and inflammation. Several signaling pathways are implicated in this process.

Acnegenesis_Pathway cluster_stimuli External & Endogenous Stimuli cluster_cellular_response Cellular Response in Pilosebaceous Unit cluster_outcome Pathophysiological Outcome C. acnes C. acnes TLR2 Toll-like Receptor 2 C. acnes->TLR2 Androgens Androgens PI3K_AKT PI3K/Akt Pathway Androgens->PI3K_AKT Growth_Factors Growth Factors (e.g., IGF-1) Growth_Factors->PI3K_AKT NF_kB NF-κB Pathway TLR2->NF_kB JAK_STAT JAK/STAT Pathway TLR2->JAK_STAT crosstalk mTORC1 mTORC1 PI3K_AKT->mTORC1 Inflammation Inflammation NF_kB->Inflammation Hyperkeratinization Follicular Hyperkeratinization mTORC1->Hyperkeratinization JAK_STAT->Inflammation Comedone_Formation Comedone Formation Hyperkeratinization->Comedone_Formation Inflammation->Comedone_Formation

Key signaling pathways in acnegenesis.

The diagram above illustrates how various stimuli can trigger cellular signaling cascades that lead to the key events in comedone formation: follicular hyperkeratinization and inflammation. The activation of Toll-like Receptor 2 (TLR2) by Cutibacterium acnes and the influence of androgens and growth factors on the PI3K/Akt/mTORC1 pathway are central to this process.

Experimental Workflow for Human Comedogenicity Trial

The following diagram outlines the typical workflow for a human clinical trial designed to assess the comedogenic potential of a test substance.

Comedogenicity_Trial_Workflow cluster_screening Phase 1: Subject Recruitment cluster_baseline Phase 2: Baseline Assessment cluster_application Phase 3: Product Application cluster_final Phase 4: Final Evaluation Recruitment Subject Recruitment (Acne-prone skin) Inclusion_Exclusion Inclusion/Exclusion Criteria Assessment Recruitment->Inclusion_Exclusion Informed_Consent Informed Consent Inclusion_Exclusion->Informed_Consent Site_Selection Test Site Selection (Upper Back) Informed_Consent->Site_Selection Baseline_Biopsy Baseline Follicular Biopsy (Cyanoacrylate Method) Site_Selection->Baseline_Biopsy Baseline_Count Baseline Microcomedone Count Baseline_Biopsy->Baseline_Count Randomization Randomization of Test Sites Baseline_Count->Randomization Patch_Application Patch Application (Test, Positive & Negative Controls) Randomization->Patch_Application Repeated_Application Repeated Application (4-8 Weeks) Patch_Application->Repeated_Application Final_Biopsy Final Follicular Biopsy Repeated_Application->Final_Biopsy Final_Count Final Microcomedone Count Final_Biopsy->Final_Count Data_Analysis Statistical Data Analysis Final_Count->Data_Analysis Conclusion Conclusion on Comedogenic Potential Data_Analysis->Conclusion

Workflow of a human comedogenicity clinical trial.

References

Comparative sensory panel analysis of emollients including Diisobutyl Adipate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Emollient Performance Supported by Experimental Data

The selection of an emollient in topical formulations is a critical decision that significantly impacts a product's efficacy, stability, and, most importantly, its sensory characteristics. The tactile experience of a product is a key driver of consumer and patient compliance. This guide provides a comprehensive comparative sensory panel analysis of various emollients, with a focus on Diisobutyl Adipate, to aid in the formulation of cosmetically elegant and effective topical products.

Executive Summary

This compound is a synthetic, non-greasy emollient known for its excellent spreadability and rapid absorption, leaving a light, silky after-feel on the skin.[1] Sensory panel data consistently demonstrates its superior performance in attributes such as ease of spreading and low residue, making it a favorable choice for formulations where a non-oily feel is desired. This guide will delve into the quantitative sensory data and detailed experimental protocols that substantiate these claims, offering a comparative perspective against other commonly used emollients.

Comparative Sensory Data

The following tables summarize quantitative data from sensory panel analyses comparing this compound with a range of other emollients, including esters, silicones, and hydrocarbons. The data is compiled from various studies to provide a broad comparative landscape.

Table 1: Sensory Panel Data for this compound vs. Other Emollient Esters

Sensory AttributeThis compoundIsodecyl NeopentanoateIsocetyl StearateOctyldodecyl Stearoyl Stearate
Initial Spreading HighMedium-HighMediumLow
Skin Feel (Initial) Lightest, DriestLight, DryMediumHeavy
Residue LeastLowMediumHigh
Gloss LeastLowMediumHigh
Tackiness Non-TackyLowMediumHigh

Data adapted from a study evaluating the physicochemical properties and in vivo sensorial performance of four emollient esters.[2] Ratings are relative comparisons within the tested group.

Table 2: Comparative Sensory Attributes of Common Emollient Classes

Emollient ClassKey Sensory CharacteristicsExamples
Adipate Esters Lightweight, non-greasy, excellent spreadability, fast absorbing.[1]This compound, Dibutyl Adipate
Silicone Fluids Silky, smooth feel, non-tacky, form a breathable film.Dimethicone, Cyclomethicone
Hydrocarbons Occlusive, can feel greasy depending on the grade, good moisturization.Mineral Oil, Petrolatum, Squalane
Fatty Acid Esters Varying degrees of richness and spreadability, can be tailored for specific skin feels.Isopropyl Myristate, Decyl Oleate
Fatty Alcohols Can provide a dry, powdery feel or a waxy, substantive feel.Octyldodecanol

This table provides a qualitative summary of typical sensory properties for different emollient classes.[3][4]

Experimental Protocols

The following section details the methodologies employed in the sensory panel analyses cited in this guide. These protocols are crucial for understanding the basis of the presented data and for designing future comparative studies.

Protocol 1: In-Vivo Sensory Evaluation of Emollient Esters

This protocol was utilized in the comparative analysis of this compound and other emollient esters.

1. Panelist Selection and Training:

  • A panel of trained individuals is selected based on their sensory acuity and ability to discriminate between different tactile sensations.

  • Panelists undergo training to familiarize themselves with the specific sensory attributes to be evaluated and the rating scales used.

2. Product Application:

  • A standardized amount (e.g., one drop) of each emollient ester is applied neat to a designated area of the volar forearm of each panelist.

  • Panelists are instructed to spread the product evenly over the test site until fully absorbed.

3. Sensory Attributes Evaluated:

  • Initial Spreading: The ease with which the product glides across the skin upon initial application.

  • Skin Feel (Directly After Application): The initial perception of lightness, mediumness, or heaviness of the ester on the skin. A higher rating indicates a lighter, drier feel.

  • Shine/Gloss: The degree of sheen imparted to the skin after application.

  • Residue: The amount of product perceived to be remaining on the skin surface after spreading.

  • Tackiness/Stickiness: The degree of adhesive feel on the skin after application.

4. Scaling and Data Analysis:

  • Panelists rate the intensity of each sensory attribute on a predefined numerical scale (e.g., 1-10).

  • The sensory values are then averaged across all panelists to obtain a mean score for each attribute for each emollient.

Protocol 2: Descriptive Sensory Analysis of Various Emollients

This protocol is a more comprehensive approach used for detailed sensory profiling of a wider range of emollients.

1. Panelist Selection and Training:

  • A panel of approximately 10-15 trained assessors is used.

  • Training involves the development of a specific lexicon of sensory terms and anchoring these terms to reference standards.

2. Product Application and Evaluation:

  • A controlled amount of each emollient is applied to a specified area on the panelists' skin.

  • Evaluations are conducted at specific time points, for instance, immediately after application and after a set duration (e.g., 5 or 15 minutes), to assess both the initial feel and the after-feel.

3. Sensory Attributes Evaluated:

  • A comprehensive list of attributes is evaluated, including:

    • Difficulty of Spreading: The force required to spread the product.

    • Gloss: The visual shininess of the product on the skin.

    • Residue: The perception of a remaining film on the skin.

    • Stickiness: The tacky or adhesive quality.

    • Slipperiness: The ease of finger movement over the treated skin.

    • Softness: The perceived smoothness and suppleness of the skin.

    • Oiliness/Greasiness: The perception of an oily or greasy film.

4. Scaling and Data Analysis:

  • Panelists rate each attribute on a structured line scale (e.g., 0 to 100).

  • Statistical analysis, such as Analysis of Variance (ANOVA) and Principal Component Analysis (PCA), is used to analyze the data and differentiate the sensory profiles of the emollients.

Visualizing the Process

To further clarify the methodologies, the following diagrams illustrate the typical workflows for sensory panel analysis.

ExperimentalWorkflow cluster_prep Preparation Phase cluster_eval Evaluation Phase cluster_analysis Analysis Phase P1 Panelist Selection & Training E1 Standardized Product Application P1->E1 P2 Protocol Design & Attribute Definition E2 Sensory Attribute Evaluation P2->E2 E1->E2 E3 Data Recording on Scales E2->E3 A1 Data Compilation & Averaging E3->A1 A2 Statistical Analysis (e.g., ANOVA, PCA) A1->A2 A3 Comparative Profile Generation A2->A3 LogicalRelationship cluster_physicochemical Physicochemical Properties cluster_sensory Sensory Perception Viscosity Viscosity Spreadability Spreadability Viscosity->Spreadability inversely correlated Feel Skin Feel (Lightness/Heaviness) Viscosity->Feel directly correlated Greasiness Greasiness Viscosity->Greasiness directly correlated Spreading Spreading Value Spreading->Spreadability directly correlated Residue Residue Spreading->Residue inversely correlated Polarity Polarity Polarity->Feel influences

References

A Comparative Guide to the In Vivo Endocrine-Disrupting Potential of Diisobutyl Adipate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo endocrine-disrupting potential of Diisobutyl Adipate (DIBA), a non-phthalate plasticizer, against traditional phthalates and other alternative compounds. The information is compiled from various in vivo studies to support researchers and professionals in making informed decisions regarding chemical selection and risk assessment.

Comparative Analysis of Endocrine-Disrupting Effects

The following tables summarize the in vivo endocrine-disrupting effects of this compound (DIBA) in comparison to Diisobutyl Phthalate (B1215562) (DiBP), Dibutyl Phthalate (DBP), and other alternatives.

Table 1: Effects on the Male Reproductive System

ChemicalSpeciesDosageKey FindingsReference(s)
This compound (DIBA) Japanese Medaka (Oryzias latipes)Not specifiedPotential weak androgenic activity observed.[1][1]
Diisobutyl Phthalate (DiBP) Rat125, 250, 500, 625 mg/kg/dayReduced anogenital distance, delayed preputial separation, hypospadias, cleft prepuce, undescended testes, and seminiferous tubule degeneration.[2] Decreased testosterone (B1683101) levels and adverse effects on sperm and testicular histology.[3][4]
Dibutyl Phthalate (DBP) Rat100-500 mg/kg/dayNegatively correlated with testis, seminal vesicle, and prostate weight. Also negatively correlated with sperm count and motility, and positively with abnormal sperm morphology. At 500 mg/kg/day, decreased weights of testes and epididymides were observed.
Diisononyl-cyclohexane dicarboxylate (DINCH) RatUp to 1 g/kg bw/dayNo evidence of developmental or reproductive toxicity was found in a 13-week study.
Acetyl Tributyl Citrate (ATBC) Japanese Medaka (Oryzias latipes)Not specifiedMay have weak androgenic activity or no sexual hormone activity.
Dipropylene glycol dibenzoate (DGD) Data not available-Insufficient in vivo data on endocrine-disrupting effects.-
Glyceryl triacetate (GTA) Data not available-Insufficient in vivo data on endocrine-disrupting effects.-

Table 2: Effects on the Female Reproductive System and Development

ChemicalSpeciesDosageKey FindingsReference(s)
This compound (DIBA) Japanese Medaka (Oryzias latipes)Not specifiedSuppressed mRNA expression of chgH, vtg1, vtg2, and esr1 in the livers of XX individuals.
Diisobutyl Phthalate (DiBP) Rat/MouseNot specifiedSlight evidence for female reproductive toxicity.
Dibutyl Phthalate (DBP) Mouse250 and 1000 mg/kg BW/dayDecreased uterine weight at both doses and decreased ovarian weight at the high dose. Altered estrous cyclicity and significantly lower serum estradiol (B170435) levels.
Diisononyl-cyclohexane dicarboxylate (DINCH) Mouse20 µg/kg/day - 200 mg/kg/dayAt 3 months post-dosing, significant disruption of estrous cyclicity and reduced ability to get pregnant at certain doses.
Acetyl Tributyl Citrate (ATBC) Japanese Medaka (Oryzias latipes)Not specifiedDoes not appear to be a strong endocrine-disrupting chemical with sex hormone activity.
Dipropylene glycol dibenzoate (DGD) Data not available-Insufficient in vivo data on endocrine-disrupting effects.-
Glyceryl triacetate (GTA) Rat2.5, 5, and 7.5 mg/kg/dayA related compound, glyceryl trinitrate, adversely affected male reproductive function. Data on GTA is limited.

Experimental Protocols

Detailed methodologies for key in vivo experiments cited in this guide are outlined below.

OECD Test Guideline 440: Uterotrophic Bioassay in Rodents

This assay is a short-term in vivo screening test for estrogenic properties of a chemical.

Objective: To assess the potential of a substance to elicit estrogenic activity by measuring the increase in uterine weight in female rodents.

Animal Model: Immature female rats or ovariectomized adult female rats or mice. The use of animals with a non-functional hypothalamic-pituitary-ovarian axis ensures low baseline uterine weights and a maximum response to estrogenic substances.

Procedure:

  • Animal Selection and Acclimation: Healthy, young, immature female rodents (or ovariectomized adults after a sufficient regression period for uterine tissues) are selected and acclimated to the laboratory conditions.

  • Dose Groups: At least three dose levels of the test substance are used, along with a vehicle control group and a positive control group (e.g., ethinyl estradiol). Each group should consist of at least 6 animals.

  • Administration: The test substance is typically administered daily for three consecutive days via oral gavage or subcutaneous injection.

  • Necropsy: Approximately 24 hours after the last dose, the animals are euthanized.

  • Uterine Weight Measurement: The uterus is carefully dissected, trimmed of fat and connective tissue, and weighed (wet weight). The uterus may also be blotted to obtain a blotted weight.

  • Data Analysis: The uterine weights of the treated groups are compared to the vehicle control group. A statistically significant increase in uterine weight indicates a positive estrogenic response.

OECD Test Guideline 407: Repeated Dose 28-Day Oral Toxicity Study in Rodents

This study provides information on the potential health hazards likely to arise from repeated exposure to a substance over a 28-day period.

Objective: To evaluate the toxicity of a substance after repeated oral administration for 28 days and to determine a No-Observed-Adverse-Effect Level (NOAEL).

Animal Model: Typically young adult rats, although other rodent species may be used.

Procedure:

  • Animal Selection and Acclimation: Healthy young adult rodents are selected and acclimated to the laboratory conditions.

  • Dose Groups: At least three dose levels of the test substance are used, along with a control group. Each group should consist of at least 10 animals (5 males and 5 females).

  • Administration: The test substance is administered orally on a 7-day per week basis for 28 days. Administration can be via gavage, in the diet, or in the drinking water.

  • Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are measured weekly.

  • Clinical Pathology: Towards the end of the treatment period, blood samples are collected for hematology and clinical biochemistry analyses.

  • Necropsy and Histopathology: At the end of the study, all animals are subjected to a full necropsy. Organs are weighed, and tissues are collected for histopathological examination.

  • Data Analysis: The data from the treated groups are compared to the control group to identify any treatment-related effects and to establish a NOAEL.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a key signaling pathway often disrupted by endocrine-active chemicals and a typical workflow for in vivo endocrine disruptor screening.

Steroidogenesis_Pathway cluster_Mitochondrion Mitochondrion cluster_ER Endoplasmic Reticulum Cholesterol Cholesterol StAR StAR Cholesterol->StAR Transport CYP11A1 CYP11A1 Pregnenolone Pregnenolone Progesterone Progesterone 3beta-HSD 3beta-HSD CYP11A1->Pregnenolone Conversion CYP17A1 CYP17A1 Androstenedione Androstenedione 17beta-HSD 17beta-HSD Testosterone Testosterone Aromatase Aromatase Estradiol Estradiol 3beta-HSD->Progesterone Conversion CYP17A1->Androstenedione Conversion 17beta-HSD->Testosterone Conversion Aromatase->Estradiol Conversion InVivo_Screening_Workflow Start Start Dose-Range Finding Study Dose-Range Finding Study Start->Dose-Range Finding Study Definitive Study (e.g., OECD TG 407/440) Definitive Study (e.g., OECD TG 407/440) Dose-Range Finding Study->Definitive Study (e.g., OECD TG 407/440) In-life Observations In-life Observations Definitive Study (e.g., OECD TG 407/440)->In-life Observations Terminal Data Collection Terminal Data Collection In-life Observations->Terminal Data Collection Data Analysis & Interpretation Data Analysis & Interpretation Terminal Data Collection->Data Analysis & Interpretation Hazard Identification Hazard Identification Data Analysis & Interpretation->Hazard Identification End End Hazard Identification->End

References

Safety Operating Guide

Diisobutyl Adipate proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of Diisobutyl Adipate is crucial for laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound waste in a safe and compliant manner. Adherence to these guidelines will help prevent environmental contamination and ensure a safe working environment.

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure that the following safety measures are in place:

  • Personal Protective Equipment (PPE): Wear suitable gloves and eye protection.[1] In case of aerosol formation, respiratory protection may be required.

  • Ventilation: Use only with adequate ventilation to avoid the inhalation of vapors.[1][2]

  • General Hygiene: Do not eat, drink, or smoke when handling this compound.[1] Wash hands thoroughly after handling the substance.

  • Storage: Store the chemical in a cool, dry, and well-ventilated area in a tightly closed container.

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in accordance with local, regional, and national regulations.

  • Waste Identification and Segregation:

    • Keep this compound waste in its original container whenever possible.

    • Do not mix this compound waste with other chemical waste.

  • Spill Management:

    • Small Spills: Absorb the spill with an inert material such as sand, diatomite, or universal binders. You can also use absorbent rags for wiping up small spills.

    • Large Spills: For larger spills, prevent the chemical from entering drains. Contain the spill by covering drains and then collect, bind, and pump off the spilled material. Use a liquid-absorbent material like Chemizorb® for cleanup.

    • After collection, place the waste into a suitable, closed container for disposal.

  • Container Management:

    • Empty containers should be handled as if they still contain the product.

    • Completely drain and rinse empty containers before recycling or disposal.

    • Contaminated packaging should be treated as hazardous waste and disposed of through an approved waste processor.

  • Final Disposal:

    • Engage a licensed and approved waste disposal company to handle the final disposal of this compound.

    • Incineration at a permitted facility equipped to handle organic esters is a possible disposal method.

    • Crucially, do not discharge this compound into drains, sewers, or waterways, as it is toxic to aquatic life.

Quantitative Data and Physical Properties

The following table summarizes key properties of this compound that are relevant to its handling and disposal.

PropertyValueSource
Boiling Point 305 °C / 581 °F
Density 0.962 g/mL at 25 °C / 77 °F
Flash Point 113 °C (closed cup)
Water Solubility 0.0035 g/100ml at 25°C (very poor)
Aquatic Toxicity Toxic to aquatic life (H401)

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Identification cluster_containment Containment & Handling cluster_disposal Final Disposal start Start: this compound Waste Generated identify Identify Waste: - Pure this compound? - Contaminated Material? - Empty Container? start->identify segregate Segregate Waste: - Keep in original container - Do not mix with other waste identify->segregate spill Is there a spill? segregate->spill small_spill Small Spill: Absorb with inert material spill->small_spill Yes, small large_spill Large Spill: Contain, cover drains, and collect spill->large_spill Yes, large package Package for Disposal: - Use suitable, closed containers - Label clearly spill->package No small_spill->package large_spill->package consult_regs Consult Local, Regional, & National Regulations package->consult_regs contact_vendor Contact Licensed Waste Disposal Company consult_regs->contact_vendor transport Arrange for Transport and Final Disposal contact_vendor->transport end End: Compliant Disposal transport->end

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Guide to Handling Diisobutyl Adipate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Diisobutyl Adipate, including procedural guidance on personal protective equipment, operational plans, and disposal.

Personal Protective Equipment (PPE)

When working with this compound, proper personal protective equipment is the first line of defense against potential exposure. The following table summarizes the recommended PPE.

Protection Type Equipment Standard
Eye/Face Protection Tightly fitting safety goggles with side-shields or safety glasses.EN 166 (EU) or NIOSH (US) approved.[1][2]
Skin Protection Chemically resistant gloves (inspect before use) and impervious clothing to prevent skin contact.[1][2][3]Gloves must satisfy EU Directive 89/686/EEC and the standard EN 374 derived from it.
Respiratory Protection Generally not required under normal use with adequate ventilation. If exposure limits are exceeded or irritation occurs, a full-face respirator with appropriate cartridges (e.g., type OV/AG (US) or ABEK (EU EN 14387)) should be used.NIOSH/MSHA approved respiratory protection should be worn if exposure limits are exceeded or irritation is experienced.
Operational Plan for Handling this compound

A systematic approach is crucial for safely managing this compound in a laboratory setting.

1. Pre-Handling Preparations:

  • Ensure adequate ventilation in the work area.

  • Locate and ensure accessibility of emergency equipment, such as eyewash stations and safety showers.

  • Inspect all PPE for integrity before use.

  • Review the Safety Data Sheet (SDS) for this compound.

2. Handling Procedures:

  • Avoid contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling.

  • Use non-sparking tools to prevent fire caused by electrostatic discharge.

  • Avoid the formation of dust and aerosols.

3. Storage:

  • Store in a cool, dry, and well-ventilated place.

  • Keep containers tightly closed.

  • Store away from incompatible materials, such as strong oxidizing agents.

4. Disposal Plan:

  • Dispose of waste in accordance with applicable regional, national, and local laws and regulations.

  • Contaminated PPE and other materials should be collected in suitable, closed containers for disposal.

  • For surplus and non-recyclable solutions, it is recommended to contact a licensed disposal company. While smaller quantities may sometimes be disposed of with household waste, consulting official regulations is crucial.

Quantitative Data

Occupational exposure limits for this compound have not been widely established.

Parameter Value
Occupational Exposure Limit (OEL) No data available.
Biological Limit Values No data available.

Visualizing Safety Workflows

To further clarify the procedural steps for handling this compound and responding to emergencies, the following diagrams illustrate the necessary workflows.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_storage_disposal Storage & Disposal prep_sds Review SDS prep_ppe Inspect & Don PPE prep_sds->prep_ppe prep_vent Ensure Ventilation prep_ppe->prep_vent handling_use Use Chemical prep_vent->handling_use post_decon Decontaminate Area handling_use->post_decon post_ppe Remove & Dispose PPE post_decon->post_ppe post_wash Wash Hands post_ppe->post_wash storage Store Properly post_wash->storage If chemical remains disposal Dispose of Waste post_wash->disposal If waste generated cluster_exposure Exposure Event cluster_response Immediate Response cluster_first_aid First Aid Measures cluster_cleanup Spill Cleanup exposure Spill or Exposure Occurs evacuate Evacuate Area (if necessary) exposure->evacuate first_aid Administer First Aid exposure->first_aid notify Notify Supervisor exposure->notify contain Contain Spill evacuate->contain skin Skin Contact: Remove contaminated clothing, wash with soap and water. first_aid->skin eye Eye Contact: Rinse with water for 15 mins. first_aid->eye inhalation Inhalation: Move to fresh air. first_aid->inhalation ingestion Ingestion: Rinse mouth with water. first_aid->ingestion absorb Absorb with Inert Material contain->absorb collect Collect in Suitable Container absorb->collect dispose Dispose as Hazardous Waste collect->dispose

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.